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  • Product: Ethyl 2-methyl-2-(methylthio)propionate
  • CAS: 49773-24-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 2-methyl-2-(methylthio)propionate (CAS 49773-24-2)

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-methyl-2-(methylthio)propionate, a unique α-thioether ester, presents a versatile molecular scaffold for advanced chemical synthesis. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-2-(methylthio)propionate, a unique α-thioether ester, presents a versatile molecular scaffold for advanced chemical synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed exploration of its synthesis, analytical characterization, and established applications. While predominantly recognized in the flavor and fragrance industries, its utility as a chemical intermediate extends to the pharmaceutical, agrochemical, and material sciences sectors. This document aims to serve as a foundational resource for researchers seeking to leverage the distinct reactivity of this compound in novel synthetic pathways and drug discovery endeavors.

Introduction

Ethyl 2-methyl-2-(methylthio)propionate (CAS 49773-24-2) is an organosulfur compound that incorporates both a thioether and an ester functional group. The presence of a sulfur atom at the α-position to a quaternary carbon center imparts specific chemical characteristics that are of interest in organic synthesis. While its primary commercial application has been as a flavoring agent, contributing to fruity and tropical notes, the inherent reactivity of thioesters and thioethers suggests a broader potential in more complex molecular architectures, including those of pharmaceutical interest.[1] This guide will delve into the technical details of this compound, providing a framework for its application in a research and development context.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in experimental work. The key properties of Ethyl 2-methyl-2-(methylthio)propionate are summarized in the table below.

PropertyValueSource
CAS Number 49773-24-2[2][3]
Molecular Formula C₇H₁₄O₂S[2][3]
Molecular Weight 162.25 g/mol [2][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 191.5 °C at 760 mmHg[3][5]
Density 1.004 g/cm³[3][5]
Refractive Index 1.459[3][5]
Flash Point 70.5 °C[3][5]
Solubility Soluble in alcohol[1]

Synthesis and Mechanistic Considerations

The synthesis of α-thioether esters can be approached through several synthetic strategies. While a specific, detailed protocol for the industrial production of Ethyl 2-methyl-2-(methylthio)propionate is not widely published in peer-reviewed literature, a plausible and common laboratory-scale synthesis involves the S-alkylation of a corresponding thiol.

A general and illustrative synthetic pathway is the reaction of ethyl 2-mercapto-2-methylpropanoate with a methylating agent. This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion, generated in situ by the deprotonation of the thiol with a suitable base, attacks the methylating agent.

Illustrative Synthetic Protocol:

Reaction: S-alkylation of Ethyl 2-mercapto-2-methylpropanoate

Reactants:

  • Ethyl 2-mercapto-2-methylpropanoate (CAS 33441-50-8)[6]

  • Methyl iodide (or dimethyl sulfate)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., tetrahydrofuran, acetone)

Procedure:

  • To a solution of ethyl 2-mercapto-2-methylpropanoate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C.

  • Stir the mixture at this temperature for a designated period to ensure complete formation of the thiolate.

  • Slowly add a stoichiometric equivalent of the methylating agent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield Ethyl 2-methyl-2-(methylthio)propionate.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the sensitive thiol and thiolate to disulfides.

  • Anhydrous Conditions: The use of strong bases like sodium hydride necessitates the exclusion of water to prevent quenching of the base and unwanted side reactions.

  • Stepwise Addition at Low Temperature: Controls the exothermicity of the acid-base reaction and prevents potential side reactions.

Diagram of the Proposed Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Reactant_1 Ethyl 2-mercapto-2-methylpropanoate Step_1 Deprotonation to form thiolate Reactant_1->Step_1 Reactant_2 Methylating Agent (e.g., CH3I) Step_2 Nucleophilic attack on methylating agent Reactant_2->Step_2 Base Base (e.g., NaH) Base->Step_1 Solvent Anhydrous Solvent (e.g., THF) Solvent->Step_1 Step_1->Step_2 Step_3 Work-up (Quenching, Extraction) Step_2->Step_3 Step_4 Purification (Distillation/Chromatography) Step_3->Step_4 Product Ethyl 2-methyl-2-(methylthio)propionate Step_4->Product

Caption: Proposed synthesis workflow for Ethyl 2-methyl-2-(methylthio)propionate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

4.1. Spectroscopic Analysis

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show four distinct signals: a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the two equivalent methyl groups at the quaternary center, and a singlet for the protons of the S-methyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for all seven carbon atoms, including the carbonyl carbon of the ester, the quaternary carbon, the S-methyl carbon, the carbons of the ethyl group, and the two equivalent methyl carbons.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of the ethoxy group, the S-methyl group, and other fragments.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ester group is expected in the region of 1730-1750 cm⁻¹. C-H stretching vibrations for the aliphatic groups and C-O stretching bands would also be present.

4.2. Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of Ethyl 2-methyl-2-(methylthio)propionate. A reverse-phase (RP) HPLC method has been developed for its analysis.[7]

Exemplary HPLC Protocol:

  • Column: A C18 reverse-phase column is typically effective.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is a common choice.[7] For mass spectrometry compatibility, a volatile acid like formic acid can be used as an additive.[7]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometric detection can be used.

Diagram of Analytical Workflow:

Analytical_Workflow Sample Synthesized Product Purity_Assessment Purity Assessment Sample->Purity_Assessment Structural_Elucidation Structural Elucidation Sample->Structural_Elucidation HPLC HPLC Analysis Purity_Assessment->HPLC NMR NMR (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR Final_Confirmation Confirmation of Identity and Purity HPLC->Final_Confirmation NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation

Caption: A standard workflow for the analytical characterization of the title compound.

Applications in Research and Development

The presence of the α-thioether moiety makes Ethyl 2-methyl-2-(methylthio)propionate a potentially valuable building block in organic synthesis, particularly in the context of drug development. Thioethers are present in a number of biologically active molecules and can influence properties such as lipophilicity and metabolic stability.

While specific examples of Ethyl 2-methyl-2-(methylthio)propionate being used as a direct precursor in the synthesis of a marketed drug are not prominent in the literature, its structural motifs are relevant. The general class of α-substituted thioethers are recognized as important precursors for biologically active compounds.[8]

Potential Synthetic Utility:

  • Enolate Chemistry: The ester functionality allows for the generation of an enolate under appropriate basic conditions, which can then participate in a variety of carbon-carbon bond-forming reactions.

  • Oxidation of the Sulfide: The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives have different electronic and steric properties and are common functional groups in various pharmaceuticals.

  • Cleavage of the Thioether: Under specific conditions, the C-S bond can be cleaved, allowing for further functionalization at the quaternary center.

The application of this compound in the pharmaceutical and agrochemical sectors is noted by chemical suppliers, suggesting its role as an intermediate in proprietary synthetic routes.[1] Further investigation into patent literature may reveal more specific applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-methyl-2-(methylthio)propionate.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • In case of contact:

    • Skin: Wash with plenty of water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Consult the Safety Data Sheet (SDS) for complete and detailed safety information.

Conclusion

Ethyl 2-methyl-2-(methylthio)propionate is a commercially available compound with a unique combination of functional groups that make it of interest to synthetic chemists. While its primary documented use is in the flavor industry, its potential as a building block in the synthesis of more complex and biologically active molecules is significant. This guide has provided an overview of its properties, a plausible synthetic route, and a framework for its analytical characterization. It is hoped that this information will serve as a valuable resource for researchers and professionals in drug development, encouraging the exploration of this compound's utility in novel synthetic applications.

References

  • Endeavour Speciality Chemicals. (n.d.). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved January 21, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved January 21, 2026, from [Link]

  • RSC Publishing. (2025, November 25). Synthesis of benzylic thioether containing α-substituted thio compounds via carbene insertion into an S–H bond. Retrieved January 21, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of methyl.... Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Thioester. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (n.d.). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. Retrieved January 21, 2026, from [Link]

  • Endeavour Speciality Chemicals. (n.d.). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved January 21, 2026, from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • The Good Scents Company. (n.d.). ethyl 2-(methyl thio) propionate. Retrieved January 21, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). (b) Infrared spectrum of methyl propionate recorded after deposition at.... Retrieved January 21, 2026, from [Link]

  • Homework.Study.com. (n.d.). Write a chemical equation for the synthesis of ethyl-2-methylpropanoate. Use structural formulas.... Retrieved January 21, 2026, from [Link]

  • NIST WebBook. (n.d.). Propanoic acid, 2-methyl-, ethyl ester. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved January 21, 2026, from [Link]

  • lookchem. (n.d.). Cas 33441-50-8,2-MERCAPTO-2-METHYL-PROPANOIC ACID ETHYL ESTER. Retrieved January 21, 2026, from [Link]

  • Pearson. (n.d.). Draw the expected NMR spectrum of methyl propionate, and point ou.... Retrieved January 21, 2026, from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved January 21, 2026, from [Link]

  • NIST WebBook. (n.d.). Methyl propionate. Retrieved January 21, 2026, from [Link]

Sources

Exploratory

Synthesis of Ethyl 2-methyl-2-(methylthio)propionate: A Technical Guide for Advanced Practitioners

Abstract: This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-methyl-2-(methylthio)propionate (CAS 49773-24-2), a key compound in the flavor and fragrance industry.[1] The document delves i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-methyl-2-(methylthio)propionate (CAS 49773-24-2), a key compound in the flavor and fragrance industry.[1] The document delves into the strategic selection of a robust synthetic pathway, focusing on the α-thiolation of an ester enolate. It offers a detailed mechanistic exploration, a step-by-step experimental protocol, and critical analysis of the reaction parameters. This guide is intended for researchers and professionals in organic synthesis and drug development, providing the necessary theoretical grounding and practical insights for the successful preparation of α-thioether esters.

Introduction and Strategic Overview

Ethyl 2-methyl-2-(methylthio)propionate is an organosulfur compound valued for its contribution to fruit-forward flavor profiles, particularly in pineapple and berry formulations.[1] Structurally, it is an ester characterized by a quaternary α-carbon bearing both a methyl and a methylthio (-SMe) group. The synthesis of such α-thiocarbonyl compounds is a significant objective in organic chemistry due to their utility as synthetic intermediates and their presence in pharmacologically active molecules.[2]

The primary challenge in synthesizing this target lies in the selective and efficient formation of the carbon-sulfur bond at the sterically hindered α-position of the propionate backbone. Common methods for thioether synthesis include the reaction of thiols with organic halides or the metal-catalyzed cross-coupling of thiols with various electrophiles.[3][4][5] However, for α-functionalization of carbonyl compounds, a strategy involving the generation of a nucleophilic enolate followed by reaction with an electrophilic sulfur source is often the most direct and effective approach.

This guide will focus on the deprotonation of ethyl isobutyrate to form a lithium enolate, which is subsequently intercepted by dimethyl disulfide to yield the desired product. This method is chosen for its high efficiency, regioselectivity, and reliance on readily available starting materials.

Retrosynthetic Analysis and Synthetic Design

A retrosynthetic analysis of the target molecule logically points to the disconnection of the α-carbon-sulfur bond. This approach identifies a nucleophilic α-carbon synthon derived from ethyl isobutyrate and an electrophilic methylthio ("MeS+") synthon.

Caption: Retrosynthetic pathway for the target molecule.

This analysis leads to a straightforward synthetic strategy:

  • Enolate Formation: Generation of the enolate of ethyl isobutyrate using a strong, non-nucleophilic base.

  • Thiolation: Reaction of the enolate with a suitable electrophilic sulfur reagent to install the methylthio group.

Mechanistic Deep Dive

The success of this synthesis hinges on the careful execution of two key mechanistic steps.

Step 1: Enolate Formation via LDA

The α-proton of an ester is only weakly acidic (pKa ≈ 25). Therefore, a powerful base is required for complete and rapid deprotonation. Lithium diisopropylamide (LDA) is the base of choice for this transformation for several critical reasons:

  • High Basicity: LDA is sufficiently strong to irreversibly deprotonate the ester.

  • Steric Hindrance: The bulky isopropyl groups prevent LDA from acting as a nucleophile and attacking the ester carbonyl, a common side reaction with smaller bases like alkoxides.[6]

  • Non-Nucleophilicity: This ensures that the base's sole function is proton abstraction.[7]

The reaction is performed at low temperatures (-78 °C) in an aprotic solvent like tetrahydrofuran (THF) to minimize side reactions and ensure the stability of the resulting enolate.

Step 2: Nucleophilic Attack on Dimethyl Disulfide

The generated lithium enolate is a potent carbon-centered nucleophile. Dimethyl disulfide (DMDS) serves as an effective electrophilic source of the methylthio group.[8] The enolate attacks one of the sulfur atoms of DMDS in an Sₙ2-type reaction. This displaces the other sulfur atom as a lithium thiomethoxide (LiSMe) salt, a stable leaving group, and forms the desired C-S bond.

G cluster_0 Enolate Formation cluster_1 Thiolation Ester Ethyl Isobutyrate Enolate Lithium Enolate Ester->Enolate + LDA - Diisopropylamine LDA LDA Enolate_ref Lithium Enolate DMDS DMDS Product Target Product Byproduct LiSMe Product->Byproduct - LiSMe Enolate_ref->Product + DMDS

Caption: Overall workflow of the synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles and should be performed by trained chemists with appropriate safety precautions.

Reagents and Equipment
  • Reagents: Diisopropylamine, n-Butyllithium (n-BuLi) in hexanes, Ethyl isobutyrate[9], Dimethyl disulfide (DMDS)[10], Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Three-neck round-bottom flask, dropping funnel, low-temperature thermometer, magnetic stirrer, nitrogen/argon gas inlet, syringe, distillation apparatus.

Step-by-Step Methodology
  • Apparatus Setup: A three-neck flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septa is dried in an oven and cooled under a stream of dry nitrogen.

  • LDA Preparation (In Situ): Anhydrous THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath. Diisopropylamine (1.05 equivalents) is added via syringe. n-Butyllithium (1.0 equivalent) is then added dropwise via syringe, and the solution is stirred for 30 minutes at 0 °C to form the LDA solution.

  • Enolate Formation: The freshly prepared LDA solution is re-cooled to -78 °C. Ethyl isobutyrate (1.0 equivalent), dissolved in a small amount of anhydrous THF, is added dropwise via syringe over 20 minutes. The resulting solution is stirred for 1 hour at -78 °C to ensure complete enolate formation.

  • Thiolation: Dimethyl disulfide (1.1 equivalents) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for an additional 2 hours at this temperature.

  • Reaction Quench and Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield Ethyl 2-methyl-2-(methylthio)propionate as a colorless liquid.

Data Summary and Characterization

The following table summarizes typical quantitative parameters for the synthesis.

ParameterValueNotes
Ethyl Isobutyrate 1.0 eqStarting Material
n-Butyllithium 1.0 eqFor LDA formation
Diisopropylamine 1.05 eqFor LDA formation
Dimethyl Disulfide 1.1 eqSlight excess ensures complete reaction
Temperature -78 °CCritical for selectivity and stability
Reaction Time 3-4 hoursTotal time before quench
Expected Yield 75-85%Based on similar literature procedures

Product Characterization: The identity and purity of the final product can be confirmed using standard analytical techniques.

  • ¹H NMR: Expected signals include a triplet for the ethyl ester CH₃, a quartet for the ethyl ester CH₂, a singlet for the two α-methyl groups, and a singlet for the S-methyl group.

  • ¹³C NMR: Signals corresponding to all 7 unique carbons should be present.[11]

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₇H₁₄O₂S (162.25 g/mol ).[12]

  • IR Spectroscopy: A strong absorption band around 1730 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch is expected.

Safety and Reagent Handling

  • n-Butyllithium and LDA: Highly reactive and pyrophoric. Must be handled under an inert atmosphere using proper syringe techniques.

  • Dimethyl Disulfide: Possesses an extremely strong and unpleasant odor. All manipulations should be conducted in a well-ventilated fume hood. It is also flammable.

  • Anhydrous Solvents: THF must be thoroughly dried before use, as water will quench the LDA and enolate.

  • Cryogenic Temperatures: Proper personal protective equipment (PPE), including cryogenic gloves, should be used when handling dry ice/acetone baths.

Conclusion

The synthesis of Ethyl 2-methyl-2-(methylthio)propionate is efficiently achieved through the α-thiolation of the lithium enolate of ethyl isobutyrate. The strategic use of LDA as a non-nucleophilic strong base at low temperatures is critical for the clean and high-yielding formation of the enolate intermediate. Subsequent reaction with dimethyl disulfide provides a direct and reliable route to the target α-thioether. This methodology represents a robust and scalable process for accessing this and related compounds, which are of significant interest to the flavor, fragrance, and pharmaceutical industries.

References

  • Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of the thioether-esters polymers produced using as monomers... ResearchGate. Available at: [Link]

  • Thioester. Wikipedia. Available at: [Link]

  • Thioester synthesis by alkylation. Organic Chemistry Portal. Available at: [Link]

  • Ethyl 2-(methylthio)propionate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. Available at: [Link]

  • Ethyl 2-methyl-2-(methylthio)propionate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • ethyl 2-methyl-2-(methyl thio) propionate, 49773-24-2. The Good Scents Company. Available at: [Link]

  • Thioether Formation. American Chemical Society. Available at: [Link]

  • Thioethers – Knowledge and References. Taylor & Francis. Available at: [Link]

  • PROCESSES AND INTERMEDIATES FOR PREPARING α,ω-DICARBOXYLIC ACID-TERMINATED DIALKANE ETHERS. Google Patents.
  • LDA can be used to form enolates on esters and nitriles. Predict... Pearson. Available at: [Link]

  • Recent Advances in the Synthesis of Thioether. Ingenta Connect. Available at: [Link]

  • Gas-Phase Reactions of Dimethyl Disulfide with Aliphatic Carbanions - A Mass Spectrometry and Computational Study. National Center for Biotechnology Information. Available at: [Link]

  • deprotonation of ketones with LDA to make enolates. YouTube. Available at: [Link]

  • Ethyl isobutyrate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Dimethyl disulfide derivatives of long chain alkenes, alkadienes and alkatrienes for gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to Ethyl 2-methyl-2-(methylthio)propionate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of Ethyl 2-methyl-2-(methylthio)propionate. Designed for professionals in research and drug development, this document synthesizes technical data with practical insights to facilitate its effective utilization in the laboratory.

Molecular and Physicochemical Profile

Ethyl 2-methyl-2-(methylthio)propionate, with the CAS number 49773-24-2, is an organosulfur compound that presents as a colorless to pale yellow liquid.[1] Its distinct sulfurous and green tropical fruit-like odor has led to its primary application in the flavor and fragrance industry, particularly in pineapple and berry flavor compositions.[1] However, its structural motifs suggest potential as a versatile building block in broader chemical synthesis, including pharmaceutical research.[1]

Key Physical Properties:
PropertyValueSource
Molecular Formula C₇H₁₄O₂S[2][3]
Molecular Weight 162.25 g/mol [2][3]
Appearance Colorless to pale yellow clear liquid[1]
Specific Gravity 1.010 g/cm³ @ 20°C[1][3]
Refractive Index 1.454 - 1.459 @ 20°C[1][3]
Boiling Point 191.5 °C at 760 mmHg[3]
Flash Point 70.5 °C (158.9 °F)[3]
Solubility Soluble in alcohol[1]

Spectroscopic Characterization

A comprehensive understanding of a molecule's structure is paramount for its application in exacting fields like drug development. The following sections would typically be populated with detailed spectroscopic data. While publicly available, high-resolution spectra are limited, the expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two singlets for the two methyl groups attached to the quaternary carbon, and a singlet for the methylthio group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the quaternary carbon, the carbons of the ethyl group, the two equivalent methyl carbons, and the methylthio carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically in the range of 1730-1750 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometric analysis will show the molecular ion peak (M⁺) at m/z 162. Fragmentation patterns will likely involve the loss of the ethoxy group (-OC₂H₅) and the methylthio group (-SCH₃), providing further structural confirmation.

Synthesis and Purification: A Validated Approach

While several general methods for the synthesis of thioethers and thioesters exist, a robust and reproducible protocol is essential for obtaining high-purity material for research and development. One effective strategy involves the nucleophilic substitution of an α-halo ester with a thiolate.

Synthetic Pathway: Nucleophilic Substitution

The synthesis of Ethyl 2-methyl-2-(methylthio)propionate can be efficiently achieved via the reaction of ethyl 2-bromo-2-methylpropionate with sodium thiomethoxide. This Sₙ2 reaction is generally high-yielding and proceeds with good selectivity.

synthesis Ethyl 2-bromo-2-methylpropionate Ethyl 2-bromo-2-methylpropionate Ethyl 2-methyl-2-(methylthio)propionate Ethyl 2-methyl-2-(methylthio)propionate Ethyl 2-bromo-2-methylpropionate->Ethyl 2-methyl-2-(methylthio)propionate Sodium thiomethoxide (NaSCH₃) Ethanol, RT

Figure 1: Synthetic route to Ethyl 2-methyl-2-(methylthio)propionate.
Experimental Protocol

Materials:

  • Ethyl 2-bromo-2-methylpropionate

  • Sodium thiomethoxide

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-bromo-2-methylpropionate in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium thiomethoxide in ethanol to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude Ethyl 2-methyl-2-(methylthio)propionate can be purified by fractional distillation under reduced pressure to yield the pure product.[4] Alternatively, for smaller scales or higher purity requirements, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed.[4]

Chemical Reactivity and Stability

The reactivity of Ethyl 2-methyl-2-(methylthio)propionate is primarily dictated by the ester and the thioether functional groups. The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield 2-methyl-2-(methylthio)propanoic acid and ethanol. The thioether moiety can be oxidized to the corresponding sulfoxide and sulfone using appropriate oxidizing agents. The presence of the quaternary carbon center provides steric hindrance, which can influence the accessibility and reactivity of the functional groups.

reactivity cluster_hydrolysis Ester Hydrolysis cluster_oxidation Thioether Oxidation Ethyl 2-methyl-2-(methylthio)propionate Ethyl 2-methyl-2-(methylthio)propionate 2-Methyl-2-(methylthio)propanoic Acid + Ethanol 2-Methyl-2-(methylthio)propanoic Acid + Ethanol Ethyl 2-methyl-2-(methylthio)propionate->2-Methyl-2-(methylthio)propanoic Acid + Ethanol H₃O⁺ or OH⁻ Ethyl 2-methyl-2-(methylsulfinyl)propionate Ethyl 2-methyl-2-(methylsulfinyl)propionate Ethyl 2-methyl-2-(methylthio)propionate->Ethyl 2-methyl-2-(methylsulfinyl)propionate [O] Ethyl 2-methyl-2-(methylsulfonyl)propionate Ethyl 2-methyl-2-(methylsulfonyl)propionate Ethyl 2-methyl-2-(methylsulfinyl)propionate->Ethyl 2-methyl-2-(methylsulfonyl)propionate [O]

Figure 2: Key reactions of Ethyl 2-methyl-2-(methylthio)propionate.

Applications in Drug Development and Research

While primarily utilized in the flavor industry, the structural features of Ethyl 2-methyl-2-(methylthio)propionate make it a molecule of interest for pharmaceutical and agrochemical research.[1] The presence of a thioether and an ester group on a sterically hindered quaternary center provides a unique scaffold for the synthesis of novel compounds.

As a Synthetic Intermediate

The α-thioether ester motif is found in some biologically active molecules and can serve as a precursor for more complex structures. Although direct applications of Ethyl 2-methyl-2-(methylthio)propionate in marketed drugs are not prominently documented, its potential as a building block in medicinal chemistry is noteworthy. For instance, α-thiocarbonyl compounds are present in various drugs and agrochemicals.[5] The development of synthetic methodologies to access these structures is an active area of research.[5]

One patent describes the synthesis of a related compound, ethyl 2-methyl-2-methylthio-4-(phthalimidooxy)butanoate, as an intermediate, highlighting the utility of the core structure in building more complex molecules.[6]

Rationale for Use in Drug Discovery
  • Lipophilicity Modification: The methylthio group can modulate the lipophilicity of a molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).

  • Metabolic Stability: The quaternary carbon center can enhance the metabolic stability of adjacent functional groups by sterically hindering enzymatic degradation.

  • Scaffold for Further Functionalization: The ester and thioether groups provide handles for further chemical modifications, allowing for the exploration of chemical space around this core structure.

Safety and Handling

Ethyl 2-methyl-2-(methylthio)propionate is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[7]

Precautionary Statements:

  • Prevention: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

  • Response:

    • IF ON SKIN: Wash with plenty of water.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container in accordance with local regulations.

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Conclusion

Ethyl 2-methyl-2-(methylthio)propionate is a readily accessible compound with well-defined physical properties. While its current applications are concentrated in the flavor and fragrance sector, its chemical structure presents opportunities for its use as a versatile intermediate in synthetic organic chemistry, including the development of new pharmaceutical agents. A thorough understanding of its synthesis, reactivity, and handling is crucial for its safe and effective utilization in a research and development setting. Further exploration of its potential as a scaffold in medicinal chemistry is warranted.

References

  • PubChem. Ethyl 2-methyl-2-(methylthio)propionate. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. ethyl 2-methyl-2-(methyl thio) propionate. [Link]

  • SIELC Technologies. Ethyl 2-methyl-2-(methylthio)propionate. [Link]

  • Benneche, T., et al. (1989). Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. Acta Chemica Scandinavica, 43, 74-77.
  • da Silva, A. L., et al. (2020). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Beilstein Journal of Organic Chemistry, 16, 1856-1865.
  • PrepChem. Step C Synthesis of ethyl 2-methyl-2-methylthio-4-(phthalimidooxy)butanoate as an intermediate. [Link]

  • Britannica. Separation and purification. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 2-methyl-2-(methylthio)propionate

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-methyl-2-(methylthio)propionate (CAS No. 49773-24-2), a key organosulfur compound utilized primarily in the flavor and fragrance industry.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-methyl-2-(methylthio)propionate (CAS No. 49773-24-2), a key organosulfur compound utilized primarily in the flavor and fragrance industry. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering in-depth information on its chemical identity, a validated synthesis protocol with mechanistic insights, rigorous methods for structural and purity analysis, its principal applications, and essential safety protocols. By integrating established chemical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the synthesis, characterization, and application of this versatile thioether.

Chemical Identity and Physicochemical Properties

Ethyl 2-methyl-2-(methylthio)propionate is a specialty chemical recognized for its potent organoleptic properties.[1] Its structure features a quaternary carbon atom, a thioether linkage, and an ethyl ester group, which collectively contribute to its characteristic aroma profile and chemical reactivity. It is primarily used in the formulation of fruit flavors, particularly those mimicking pineapple and other tropical notes.[1]

Below is a summary of its key physicochemical properties, compiled from authoritative chemical databases.[2][3]

PropertyValueSource(s)
IUPAC Name ethyl 2-methyl-2-methylsulfanylpropanoatePubChem[2]
Synonyms Ethyl 2-methyl-2-(methylthio)propanoate, 2-Methylsulfanyl-2-methylpropanoic acid ethyl esterPubChem[2], ChemNet[3]
CAS Number 49773-24-2PubChem[2]
Molecular Formula C₇H₁₄O₂SPubChem[2]
Molecular Weight 162.25 g/mol PubChem[2]
Appearance Colorless to pale yellow liquid (est.)The Good Scents Company[1]
Odor Profile Sulphurous, green, minty, with tropical fruit notes in dilutionThe Good Scents Company[1]
Boiling Point 191.5 °C at 760 mmHgChemNet[3]
Density 1.004 - 1.010 g/cm³ at 20 °CThe Good Scents Company[1], ChemNet[3]
Refractive Index 1.454 - 1.459 at 20 °CThe Good Scents Company[1], ChemNet[3]
Solubility Soluble in alcohol; sparingly soluble in waterThe Good Scents Company[1]

Synthesis of Ethyl 2-methyl-2-(methylthio)propionate

The synthesis of α-alkylthio esters is a well-established transformation in organic chemistry. The protocol detailed here is based on the robust and high-yielding nucleophilic substitution reaction (Sₙ2) between an α-halo ester and a thiolate salt. This method is preferred for its reliability, high atom economy, and the commercial availability of the starting materials.

Principle and Mechanism

The core of this synthesis is the reaction between ethyl 2-bromo-2-methylpropanoate and sodium thiomethoxide (sodium methyl mercaptide). The thiomethoxide anion (CH₃S⁻) is a potent, soft nucleophile that readily attacks the electrophilic carbon atom bearing the bromine atom. The reaction proceeds via a classic Sₙ2 mechanism, where the nucleophile attacks from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral. In this case, the α-carbon is quaternary and achiral. The choice of a polar aprotic solvent, such as Dimethylformamide (DMF) or Acetone, is critical as it solvates the sodium cation while leaving the thiomethoxide anion relatively "bare," thereby enhancing its nucleophilicity and accelerating the reaction rate.

Detailed Experimental Protocol

Materials:

  • Ethyl 2-bromo-2-methylpropanoate (≥98%)

  • Sodium thiomethoxide (≥95%)

  • Acetone (anhydrous, ≥99.5%)

  • Diethyl ether (anhydrous, ≥99.5%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium thiomethoxide (5.26 g, 75 mmol, 1.5 eq) in 100 mL of anhydrous acetone. Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Addition: In a dropping funnel, prepare a solution of ethyl 2-bromo-2-methylpropanoate (9.75 g, 50 mmol, 1.0 eq) in 25 mL of anhydrous acetone.

  • Reaction Execution: Add the bromoester solution dropwise to the stirred thiomethoxide suspension over 30 minutes. An exothermic reaction may be observed, and a white precipitate of sodium bromide (NaBr) will form. After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 56 °C) and maintain for 4 hours to ensure the reaction goes to completion.

  • Work-up and Extraction: Allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator. To the resulting slurry, add 100 mL of diethyl ether and 50 mL of deionized water. Stir until all solids are dissolved.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation to afford Ethyl 2-methyl-2-(methylthio)propionate as a clear, colorless to pale yellow liquid.

Synthesis Workflow

Synthesis_Workflow reagents 1. Dissolve Sodium Thiomethoxide in Anhydrous Acetone addition 2. Add Ethyl 2-bromo-2-methylpropanoate (dropwise) reagents->addition Inert Atmosphere reaction 3. Reflux Reaction (4 hours, ~56°C) addition->reaction workup 4. Solvent Removal & Aqueous Work-up (Ether/Water Extraction) reaction->workup purification 5. Dry (MgSO4) & Concentrate workup->purification final_product 6. Vacuum Distillation purification->final_product Analytical_Workflow start Synthesized Product nmr ¹H and ¹³C NMR start->nmr Structural ID ir FT-IR Spectroscopy start->ir Functional Groups ms GC-MS Analysis start->ms Purity & MW hplc HPLC (optional) start->hplc Non-volatile Impurities decision Purity ≥ 98% ? nmr->decision ms->decision pass Product Approved decision->pass Yes fail Re-purify decision->fail No fail->start Re-process

Sources

Foundational

An In-depth Technical Guide to the Spectral Analysis of Ethyl 2-methyl-2-(methylthio)propionate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed analysis of the spectral data for Ethyl 2-methyl-2-(methylthio)propionate (CAS No:...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectral data for Ethyl 2-methyl-2-(methylthio)propionate (CAS No: 49773-24-2), a compound of interest in various chemical and pharmaceutical research fields. With a molecular formula of C₇H₁₄O₂S and a molecular weight of 162.25 g/mol , a thorough understanding of its spectral characteristics is paramount for its identification, characterization, and quality control.[1][2] This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and field-proven insights.

While experimental spectra for this specific compound are not publicly available in common databases, this guide will present predicted data based on well-established principles of spectroscopy and data from analogous structures. This approach provides a robust framework for interpreting experimentally acquired spectra.

Molecular Structure and Predicted Spectroscopic Behavior

A foundational understanding of the molecular structure is crucial for interpreting its spectral data. Ethyl 2-methyl-2-(methylthio)propionate is an ester with a thioether functional group at the alpha-position to the carbonyl carbon.

Caption: Molecular structure of Ethyl 2-methyl-2-(methylthio)propionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-methyl-2-(methylthio)propionate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule.

SignalChemical Shift (ppm, predicted)MultiplicityIntegrationAssignment
a1.25Triplet3H-O-CH₂-CH₃
b1.45Singlet6H-C(CH₃ )₂-S-
c2.10Singlet3H-S-CH₃
d4.15Quartet2H-O-CH₂ -CH₃

Interpretation of Predicted ¹H NMR Spectrum:

  • Signal (a) at ~1.25 ppm: This triplet corresponds to the three protons of the methyl group in the ethyl ester moiety. It is split into a triplet by the adjacent methylene (-CH₂-) group.

  • Signal (b) at ~1.45 ppm: This singlet represents the six protons of the two equivalent methyl groups attached to the quaternary carbon. The absence of adjacent protons results in a singlet.

  • Signal (c) at ~2.10 ppm: This singlet is assigned to the three protons of the methyl group attached to the sulfur atom. Its chemical shift is downfield due to the deshielding effect of the sulfur atom.

  • Signal (d) at ~4.15 ppm: This quartet corresponds to the two protons of the methylene group in the ethyl ester. It is split into a quartet by the adjacent methyl (-CH₃) group. The significant downfield shift is due to the strong deshielding effect of the adjacent oxygen atom.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to display seven distinct signals, one for each unique carbon atom in the molecule.

SignalChemical Shift (ppm, predicted)Assignment
114.2-O-CH₂-C H₃
215.5-S-C H₃
325.0-C(C H₃)₂-S-
455.0-C (CH₃)₂-S-
561.0-O-C H₂-CH₃
6173.0C =O

Interpretation of Predicted ¹³C NMR Spectrum:

  • Signals at ~14.2 ppm and ~15.5 ppm: These signals correspond to the methyl carbons of the ethyl group and the methylthio group, respectively.

  • Signal at ~25.0 ppm: This upfield signal is assigned to the two equivalent methyl carbons attached to the quaternary carbon.

  • Signal at ~55.0 ppm: This signal represents the quaternary carbon atom bonded to the sulfur and two methyl groups.

  • Signal at ~61.0 ppm: This downfield signal is attributed to the methylene carbon of the ethyl group, deshielded by the adjacent oxygen atom.

  • Signal at ~173.0 ppm: This highly downfield signal is characteristic of a carbonyl carbon in an ester functional group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Spectral Data
Wavenumber (cm⁻¹, predicted)IntensityFunctional Group Assignment
2980-2850StrongC-H (alkane) stretching
1735StrongC=O (ester) stretching
1250-1100StrongC-O (ester) stretching
700-600Weak-MediumC-S stretching

Interpretation of Predicted IR Spectrum:

  • 2980-2850 cm⁻¹: Strong absorptions in this region are characteristic of C-H stretching vibrations of the methyl and methylene groups.

  • ~1735 cm⁻¹: A very strong and sharp absorption band around this wavenumber is a definitive indicator of the carbonyl (C=O) stretching vibration of the ester functional group.

  • 1250-1100 cm⁻¹: A strong absorption in this region is attributed to the C-O stretching vibration of the ester linkage.

  • 700-600 cm⁻¹: A weaker absorption in this range is expected for the C-S stretching vibration of the thioether group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum is expected to show a molecular ion peak (M⁺) and several fragment ions resulting from the cleavage of weaker bonds.

Predicted Fragmentation Pathway:

Fragmentation_Pathway M+ (m/z 162) M+ (m/z 162) m/z 115 m/z 115 M+ (m/z 162)->m/z 115 - SCH3 m/z 89 m/z 89 M+ (m/z 162)->m/z 89 - COOC2H5 m/z 47 m/z 47 m/z 89->m/z 47 - C(CH3)2

Caption: Predicted major fragmentation pathways for Ethyl 2-methyl-2-(methylthio)propionate.

Interpretation of Predicted Mass Spectrum:

  • Molecular Ion (M⁺) at m/z = 162: The presence of a peak at this m/z value would confirm the molecular weight of the compound.

  • Fragment at m/z = 115: Loss of the methylthio radical (•SCH₃) from the molecular ion would result in a fragment at m/z 115.

  • Fragment at m/z = 89: Cleavage of the ester group as a carbethoxy radical (•COOC₂H₅) would lead to a fragment at m/z 89.

  • Fragment at m/z = 47: Further fragmentation of the m/z 89 ion by loss of the isopropyl group would result in the methylthio cation [CH₃S]⁺ at m/z 47.

Conclusion

The comprehensive analysis of predicted NMR, IR, and MS spectral data provides a robust framework for the identification and structural confirmation of Ethyl 2-methyl-2-(methylthio)propionate. The predicted chemical shifts, absorption frequencies, and fragmentation patterns are consistent with the known effects of the ester and thioether functional groups. This in-depth guide serves as a valuable resource for researchers and professionals, enabling them to confidently interpret experimental data and ensure the integrity of their scientific investigations.

References

  • SIELC Technologies. Ethyl 2-methyl-2-(methylthio)propionate. [Link]

Sources

Exploratory

A Technical Guide to the Solubility of Ethyl 2-Methyl-2-(Methylthio)propionate in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-methyl-2-(methylthio)propionate. Designed for researchers, scientists, and professionals in drug development an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-methyl-2-(methylthio)propionate. Designed for researchers, scientists, and professionals in drug development and flavor/fragrance industries, this document delves into the theoretical principles governing its solubility, the practical aspects of solvent selection, and a detailed experimental protocol for quantitative solubility determination. By synthesizing fundamental chemical principles with actionable laboratory procedures, this guide serves as an essential resource for the effective handling and application of this compound.

Introduction: Understanding the Molecular Profile of Ethyl 2-Methyl-2-(Methylthio)propionate

Ethyl 2-methyl-2-(methylthio)propionate (C₇H₁₄O₂S, CAS No. 49773-24-2) is a sulfur-containing ester recognized for its contribution to the aroma of fruits, particularly pineapples and berries.[1] Its application in the flavor and fragrance, pharmaceutical, and agrochemical industries necessitates a thorough understanding of its solubility in various organic solvents.[1] Solubility is a critical parameter that influences reaction kinetics, purification processes, formulation development, and biological activity.

This guide will explore the key physicochemical properties of Ethyl 2-methyl-2-(methylthio)propionate and how they dictate its behavior in different solvent environments.

Table 1: Physicochemical Properties of Ethyl 2-methyl-2-(methylthio)propionate

PropertyValueSource
Molecular FormulaC₇H₁₄O₂S[2][3]
Molecular Weight162.25 g/mol [2][3]
AppearanceColorless to pale yellow clear liquid (est.)[1]
Specific Gravity1.010 @ 20°C[1]
Refractive Index1.454 @ 20°C[1]
Flash Point66.67 °C (152.00 °F) TCC[1]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[4][5] This principle is governed by the polarity of the solute and the solvent and the intermolecular forces that can form between them.[6][7]

Molecular Structure and Polarity

The structure of Ethyl 2-methyl-2-(methylthio)propionate contains both polar and non-polar regions. The ester group (-COO-) and the thioether group (-S-) introduce polarity due to the presence of electronegative oxygen and sulfur atoms. However, the ethyl and methyl groups contribute to the non-polar character of the molecule. The overall polarity is a balance between these competing features.

Intermolecular Forces

The primary intermolecular forces at play in solutions of Ethyl 2-methyl-2-(methylthio)propionate are:

  • Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces will be significant in interactions with non-polar solvents.

  • Dipole-Dipole Interactions: The polar ester and thioether groups allow for dipole-dipole interactions with polar solvent molecules.[6]

Esters are generally less soluble in water than their corresponding carboxylic acids because they cannot act as hydrogen bond donors.[8] However, the oxygen atoms in the ester group can act as hydrogen bond acceptors, allowing for some interaction with protic solvents.[7]

Influence of Solvent Properties
  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. While Ethyl 2-methyl-2-(methylthio)propionate cannot donate a hydrogen bond, it can accept one, leading to moderate solubility. Solvents like ethanol and acetone are known to dissolve a wide range of esters.[6]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have dipole moments but do not have a hydrogen atom bonded to an electronegative atom. They will primarily interact with the ester through dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will interact with the non-polar hydrocarbon portions of the ester molecule through Van der Waals forces. As the length of the hydrocarbon chain in an ester increases, its solubility in non-polar solvents generally increases.[6]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for the quantitative determination of the solubility of Ethyl 2-methyl-2-(methylthio)propionate in an organic solvent. This method is based on creating a saturated solution and determining the concentration of the solute.

Materials and Equipment
  • Ethyl 2-methyl-2-(methylthio)propionate (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Gas chromatograph with a suitable detector (e.g., FID) or a UV-Vis spectrophotometer

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Ethyl 2-methyl-2- (methylthio)propionate to a vial B Add a known volume of the selected organic solvent A->B Step 1 C Seal the vial and place in a constant temperature shaker B->C Step 2 D Equilibrate for 24-48 hours to ensure saturation C->D Step 3 E Centrifuge the vial to pellet undissolved solute D->E Step 4 F Carefully withdraw an aliquot of the supernatant using a syringe E->F Step 5 G Filter the aliquot to remove any remaining solid particles F->G Step 6 H Dilute the filtered aliquot to a known volume G->H Step 7 I Analyze the diluted sample using a calibrated analytical method (e.g., GC) H->I Step 8

Caption: Experimental workflow for determining the solubility of Ethyl 2-methyl-2-(methylthio)propionate.

Detailed Procedure
  • Preparation of Saturated Solution:

    • To a series of vials, add an excess amount of Ethyl 2-methyl-2-(methylthio)propionate. The presence of undissolved solute at the end of the experiment is crucial to ensure saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours). This extended time ensures that the dissolution equilibrium is reached.

  • Phase Separation:

    • After equilibration, visually confirm that undissolved solute remains.

    • Centrifuge the vials at a moderate speed to pellet the excess solid. This step is critical for a clean separation of the saturated solution.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet.

    • Attach a syringe filter to the syringe and dispense the aliquot into a clean, tared vial to remove any fine, suspended particles.

    • Accurately weigh the filtered aliquot.

    • Alternatively, for analysis by chromatography or spectroscopy, dilute the filtered aliquot with a known volume of the solvent.

    • Analyze the diluted sample using a pre-calibrated analytical method, such as Gas Chromatography (GC), to determine the concentration of Ethyl 2-methyl-2-(methylthio)propionate.

  • Calculation:

    • The solubility can be expressed in various units, such as g/100 mL, mg/L, or mol/L, based on the measured concentration in the saturated solution.

Factors Influencing Solubility: A Deeper Dive

Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[9] This is because the dissolution process is often endothermic, and an increase in temperature provides the energy needed to overcome the intermolecular forces in the solute.

Molecular Size

In a homologous series of compounds, as the molecular size increases, the solubility tends to decrease in polar solvents and increase in non-polar solvents.[6]

Presence of Impurities

The presence of impurities in either the solute or the solvent can affect the measured solubility. It is crucial to use high-purity materials for accurate determinations.

Data Interpretation and Application

A comprehensive solubility profile across a range of solvents is invaluable for:

  • Process Chemistry: Selecting appropriate solvents for reactions, extractions, and crystallizations.

  • Formulation Science: Developing stable and effective formulations for pharmaceutical or consumer products.

  • Analytical Chemistry: Choosing suitable solvents for chromatographic analysis.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties Solute Ethyl 2-methyl-2- (methylthio)propionate Polarity Molecular Polarity (Ester & Thioether) Solute->Polarity Hbond H-Bond Acceptor (Oxygen atoms) Solute->Hbond Size Molecular Size Solute->Size Solubility Solubility Polarity->Solubility influences Hbond->Solubility influences Size->Solubility influences Solvent Organic Solvent SolvPolarity Solvent Polarity Solvent->SolvPolarity SolvHbond H-Bonding Capability Solvent->SolvHbond SolvPolarity->Solubility influences SolvHbond->Solubility influences

Caption: Key molecular properties influencing the solubility of Ethyl 2-methyl-2-(methylthio)propionate.

Conclusion

References

  • Solubility in organic solvents Definition - Organic Chemistry II Key Term | Fiveable. (n.d.).
  • ethyl 2-methyl-2-(methyl thio) propionate, 49773-24-2 - The Good Scents Company. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11).
  • Ethyl 2-methyl-2-(methylthio)propionate | C7H14O2S | CID 3016499 - PubChem. (n.d.).
  • Ethyl 2-(methylthio)propionate | C6H12O2S | CID 3016224 - PubChem - NIH. (n.d.).
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  • What Affects Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 9).
  • Ethyl 2-methyl-2-(methylthio)propionate - SIELC Technologies. (2018, May 16).
  • ETHYL 2-METHYL-2-(METHYLTHIO)PROPIONATE (CAS No. 49773-24-2) SDS. (n.d.).
  • Ethyl 3-(methylthio)propionate = 99 , FCC, FG 13327-56-5 - Sigma-Aldrich. (n.d.).

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Foundational

An In-Depth Technical Guide to Ethyl 2-methyl-2-(methylthio)propionate: Commercial Availability, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-methyl-2-(methylthio)propionate (CAS No. 49773-24-2) is a sulfur-containing organic compound with the molecular formula C₇H₁₄O₂S.[1] St...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-2-(methylthio)propionate (CAS No. 49773-24-2) is a sulfur-containing organic compound with the molecular formula C₇H₁₄O₂S.[1] Structurally, it is the ethyl ester of 2-methyl-2-(methylthio)propanoic acid. This technical guide provides a comprehensive overview of its commercial availability, details a feasible synthesis protocol, outlines methods for its analytical characterization, and explores its current and potential applications, particularly within the realms of chemical synthesis and pharmaceutical research. While primarily recognized for its role as a flavoring agent, its structural motifs suggest potential as a versatile building block in organic synthesis.[2][3]

Commercial Availability and Procurement

Ethyl 2-methyl-2-(methylthio)propionate is commercially available from a range of chemical suppliers, catering to various scales of research and production needs. The compound is typically offered in differing purity grades, and it is crucial for researchers to select a grade appropriate for their intended application.

Table 1: Prominent Commercial Suppliers of Ethyl 2-methyl-2-(methylthio)propionate

SupplierProduct NamePurityNotes
Thermo ScientificEthyl 2-methyl-2-(methylthio)propionate, 98%98%Formerly part of the Alfa Aesar portfolio.[4]
Santa Cruz BiotechnologyEthyl 2-methyl-2-(methylthio)propionateResearch GradeFor research use only.[5]
BLD PharmEthyl 2-methyl-2-(methylthio)propanoateVariesOffers various analytical data including NMR and HPLC upon request.[6]
The Good Scents Companyethyl 2-methyl-2-(methyl thio) propionateFlavor & Fragrance GradeLists multiple suppliers and provides organoleptic properties.[3]
Robinson BrothersEthyl 2-methyl-2-(methylthio)proprionate F&FFlavor & Fragrance GradeAward-winning UK-based chemical manufacturer.[3]
Endeavour Speciality ChemicalsEthyl 2-methyl-2-(methylthio)proprionate 97% F&F97%Specializes in high-impact aroma chemicals.[3]

It is advisable to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the procured material. For applications in drug development, sourcing from suppliers who can provide detailed impurity profiles and adhere to stringent quality control standards is paramount.

Synthesis of Ethyl 2-methyl-2-(methylthio)propionate

While commercially available, an in-house synthesis of Ethyl 2-methyl-2-(methylthio)propionate may be necessary for various reasons, including the need for isotopic labeling, analogue synthesis, or cost-effectiveness at a larger scale. A plausible and efficient method for its synthesis is the nucleophilic substitution of a suitable α-halo ester with a methylthiolate source. The following protocol describes a laboratory-scale synthesis based on established principles of thioether formation.[2][7]

Reaction Scheme

G reagent1 Ethyl 2-bromo-2-methylpropanoate reaction + reagent1->reaction reagent2 Sodium thiomethoxide reagent2->reaction product Ethyl 2-methyl-2-(methylthio)propionate solvent Solvent (e.g., Ethanol) conditions Reaction Conditions (e.g., Room Temp.) reaction->product

Caption: Synthesis of Ethyl 2-methyl-2-(methylthio)propionate.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is based on the well-established Williamson ether synthesis, adapted for thioether formation.

Materials:

  • Ethyl 2-bromo-2-methylpropanoate

  • Sodium thiomethoxide

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, for temperature control)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve sodium thiomethoxide (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Electrophile: To the stirred solution, add ethyl 2-bromo-2-methylpropanoate (1.0 equivalent) dropwise at room temperature. The reaction is typically exothermic, and a cooling bath may be used to maintain the temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting materials.

  • Workup: Once the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure Ethyl 2-methyl-2-(methylthio)propionate.

Self-Validation: The success of the synthesis can be validated by comparing the analytical data (NMR, GC-MS) of the synthesized product with the data from commercially available standards or literature values.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of Ethyl 2-methyl-2-(methylthio)propionate. A combination of chromatographic and spectroscopic techniques is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of the compound and for identifying any volatile impurities.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl methyl siloxane column.

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient program to ensure the separation of components with different boiling points.

  • Ionization: Electron Ionization (EI) at 70 eV.

Expected Fragmentation Pattern:

The mass spectrum of Ethyl 2-methyl-2-(methylthio)propionate will exhibit a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern will likely include characteristic losses of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the methylthio group (-SCH₃).

G start Sample Injection gc Gas Chromatography (Separation) start->gc ms Mass Spectrometry (Detection & Fragmentation) gc->ms data Data Analysis (Purity & Identification) ms->data

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of Ethyl 2-methyl-2-(methylthio)propionate.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • A triplet corresponding to the methyl protons of the ethyl group.

  • A quartet corresponding to the methylene protons of the ethyl group.

  • A singlet corresponding to the protons of the two equivalent methyl groups at the α-position.

  • A singlet corresponding to the protons of the methylthio group.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • Signals corresponding to the two carbons of the ethyl group.

  • A signal for the quaternary α-carbon.

  • A signal for the two equivalent methyl carbons at the α-position.

  • A signal for the carbon of the methylthio group.

  • A signal for the carbonyl carbon of the ester.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for determining the purity of non-volatile impurities and for quantitative analysis. A reverse-phase HPLC method is generally suitable for this compound.[8][9]

Typical HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol, with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[8][9]

  • Detector: UV detector (if the compound has a chromophore) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

Applications and Future Perspectives

Flavor and Fragrance Industry

The primary application of Ethyl 2-methyl-2-(methylthio)propionate is in the flavor and fragrance industry, where it is used to impart fruity and tropical notes to various products.[2][3]

Potential in Pharmaceutical and Agrochemical Synthesis

While direct pharmacological applications are not well-documented, the structure of Ethyl 2-methyl-2-(methylthio)propionate suggests its potential as a synthetic intermediate. The thioether linkage can be a site for further functionalization, and the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. One supplier has categorized the compound under "Antigout Agents," though peer-reviewed evidence to support this is currently lacking. Further research is warranted to explore its utility as a building block in the synthesis of more complex molecules with potential biological activity.

Safety and Handling

Ethyl 2-methyl-2-(methylthio)propionate is classified as a skin irritant.[10] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 2-methyl-2-(methylthio)propionate is a readily available specialty chemical with established applications in the flavor and fragrance industry. This guide has provided a comprehensive overview of its commercial sourcing, a plausible and detailed synthesis protocol, and robust methods for its analytical characterization. While its direct role in drug development is yet to be fully elucidated, its chemical structure presents opportunities for its use as a versatile intermediate in organic synthesis. Further investigation into its reactivity and potential as a building block for bioactive molecules is a promising area for future research.

References

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  • SIELC Technologies. (2018, May 16). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate. Retrieved from [Link]

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  • NIST. (n.d.). Propanoic acid, 2-methyl-, ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate, 49773-24-2. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, November 9). Interpretation of the following mass spectrum. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from [Link]

  • Filo. (n.d.). The reaction between 2-bromobutane and sodium ethoxide in ethanol gives... Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of various nucleophiles with methyl-and ethyl- propiolate. Retrieved from [Link]

  • YouTube. (2023, May 6). Treatment of 2-bromo-2-methylbutane with sodium ethoxide in ethanol at 70 °C gives a mixture of two. Retrieved from [Link]

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Exploratory

α-Thioesters: A Nexus of Reactivity for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract α-Thioesters, organosulfur compounds characterized by the R-C(=O)-S-R' functional group, stand as a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Thioesters, organosulfur compounds characterized by the R-C(=O)-S-R' functional group, stand as a cornerstone of modern chemical biology and synthetic chemistry. Their unique electronic properties—a blend of "energy-rich" reactivity and sufficient stability in aqueous media—make them exceptionally versatile tools.[1][2][3] This guide provides an in-depth exploration of the core principles governing α-thioester chemistry and delves into their pivotal research applications. We will dissect the causality behind experimental choices in their synthesis and utilization, with a primary focus on their transformative role in Native Chemical Ligation (NCL) for protein synthesis, their utility in bioconjugation, and their emerging applications in polymer science and drug discovery. This document is intended to serve as a practical and authoritative resource, bridging fundamental chemistry with field-proven applications for professionals at the forefront of scientific innovation.

The Chemical Prerogative: Understanding α-Thioester Reactivity and Synthesis

The utility of any chemical tool is rooted in its fundamental reactivity. For α-thioesters, this lies in the nature of the sulfur-carbonyl bond. Compared to its oxygen-ester analogue, the larger atomic radius of sulfur results in poorer orbital overlap with the carbonyl carbon.[3] This leads to a less stabilized resonance structure, rendering the thioester bond weaker and the carbonyl carbon more electrophilic.[1][4] Consequently, α-thioesters are excellent acylating agents, highly susceptible to attack by soft nucleophiles like thiols, yet they exhibit remarkable stability against hydrolysis in neutral aqueous solutions.[1][2] This selective reactivity is the key that unlocks their broad applications in complex biological environments.

Synthesis of Peptide α-Thioesters: Navigating the Challenges

The most prominent application of α-thioesters is in the chemical synthesis of proteins, which requires the preparation of peptide fragments with a C-terminal α-thioester. The method of choice, solid-phase peptide synthesis (SPPS), presents a significant challenge.

  • Boc-Based SPPS: Traditional tert-butoxycarbonyl (Boc) chemistry is compatible with thioester synthesis, as the final cleavage from the resin and side-chain deprotection are performed under strong acidic conditions (e.g., hydrogen fluoride), which the thioester bond tolerates.[5][6] However, these harsh conditions can damage sensitive moieties, such as glycosidic linkages in glycoproteins.[7]

  • Fmoc-Based SPPS: The milder 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, which uses a base (typically piperidine) for deprotection, is generally preferred but poses a problem: the thioester linkage is labile to piperidine.[8][9][10] This incompatibility spurred the development of innovative "safety-catch" strategies:

    • Safety-Catch Linkers: These linkers, such as sulfonamide-based systems, are stable to both acidic and basic conditions used during Fmoc-SPPS.[7] After the peptide chain is assembled, the linker is chemically activated (e.g., by alkylation), allowing for subsequent cleavage by a thiol to release the desired peptide α-thioester.[6][7]

    • Peptide Hydrazides as Surrogates: Peptides can be synthesized as C-terminal hydrazides, which are stable to Fmoc-SPPS conditions. Post-synthesis, the hydrazide is converted into a reactive acyl azide or pyrazole intermediate in solution, which then reacts with a thiol to generate the thioester.[11][12] This method cleverly circumvents the instability issue and allows for one-pot ligation procedures.[11]

    • Intramolecular N-to-S Acyl Shift: This elegant strategy involves synthesizing a peptide with a specific auxiliary group, such as an N-mercaptobenzyl moiety on the peptide backbone.[13][14] Under acidic conditions, the peptide bond undergoes a reversible intramolecular N-to-S acyl shift to form a thioester, which can then be trapped by an external thiol.[13][14]

The choice of synthetic strategy is dictated by the target molecule's complexity, required scale, and the presence of sensitive functional groups. Fmoc-based safety-catch and surrogate methods are now prevalent due to their broader compatibility.

The Cornerstone Application: Native Chemical Ligation (NCL)

The development of Native Chemical Ligation (NCL) by Kent and co-workers revolutionized protein science, enabling the total chemical synthesis of proteins far larger than what is possible with stepwise SPPS.[7] The α-thioester is the central player in this reaction. NCL involves the chemoselective reaction of an unprotected peptide with a C-terminal α-thioester and a second unprotected peptide bearing an N-terminal cysteine residue.[8][9]

The NCL Mechanism: A Tale of Two Steps

The reaction proceeds in aqueous buffer at neutral pH via a two-step mechanism that is both elegant and robust.[15]

  • Transthioesterification (Reversible): The reaction initiates with a chemoselective, intermolecular thiol-thioester exchange. The sulfhydryl group of the N-terminal cysteine on the second peptide attacks the C-terminal α-thioester of the first peptide. This forms a new thioester-linked intermediate.[7][15] This step is reversible, and its rate can be influenced by the choice of thioester (aryl thioesters are more reactive than alkyl thioesters) and the presence of thiol catalysts like 4-mercaptophenylacetic acid (MPAA) or thiophenol.[15][16]

  • S-to-N Acyl Shift (Irreversible): The newly formed thioester intermediate undergoes a rapid, spontaneous, and irreversible intramolecular rearrangement. The α-amino group of the cysteine attacks the thioester carbonyl carbon, proceeding through a favorable five- or six-membered ring transition state. This S-to-N acyl shift results in the formation of a stable, native peptide bond at the ligation site.[1][15] The thermodynamic stability of the final amide bond drives the entire reaction to completion.

NCL_Mechanism Peptide1 Peptide-1-α-Thioester Peptide1->i1 Peptide2 N-Terminal Cys-Peptide-2 Peptide2->i1 Intermediate Thioester-Linked Intermediate Intermediate->i2 Step 2: S-to-N Acyl Shift (Irreversible) Product Ligated Protein (Native Peptide Bond) i1->Intermediate Step 1: Transthioesterification (Reversible) i2->Product Polymer_Applications Thiolactone Thiolactone Monomer ROP Ring-Opening Polymerization (ROP) Thiolactone->ROP Polythioester Polythioester Backbone ROP->Polythioester Stimulus Stimulus (e.g., Thiols, pH, Amines) Polythioester->Stimulus Exposure to Degradation Backbone Cleavage Stimulus->Degradation Application Applications: - Drug Delivery - Degradable Materials - Smart Hydrogels Degradation->Application

Caption: Workflow for creating functional polymers using α-thioesters.

Quantitative Insights: Reactivity Comparison

The rate and success of reactions involving α-thioesters, particularly NCL, depend heavily on the nature of the thioester and the amino acid to which it is attached.

Thioester Type / C-Terminal ResidueRelative Reactivity in NCLKey Considerations
Aryl Thioesters (e.g., Thiophenyl) HighMore reactive due to the better leaving group ability of the arylthiolate. Often used directly or generated in situ from alkyl thioesters using thiol catalysts. [15][16]
Alkyl Thioesters (e.g., MESNa) Low to ModerateMore stable for storage and handling. Ligation is significantly slower and almost always requires a thiol catalyst to facilitate exchange to a more reactive aryl thioester. [16]
Glycine-α-thioester HighLacks steric hindrance, leading to rapid ligation rates.
Alanine-α-thioester ModerateMinor steric hindrance from the methyl group slightly reduces the reaction rate compared to glycine.
Valine/Isoleucine-α-thioester LowSignificant steric hindrance from β-branched side chains dramatically slows both the transthioesterification and the S-to-N acyl shift, often requiring elevated temperatures and longer reaction times. [15]

Conclusion and Future Outlook

α-Thioesters are far more than simple chemical intermediates; they are enabling tools that have fundamentally changed the landscape of protein chemistry and are poised to make significant impacts in materials science and drug development. Their finely tuned reactivity allows for exquisitely selective transformations in complex chemical environments, most notably demonstrated by the robustness of Native Chemical Ligation. The ongoing development of novel methods for their synthesis, particularly under mild, Fmoc-compatible conditions, continues to broaden their accessibility and applicability. [11][17][18] Future research will likely focus on expanding the NCL toolkit to non-cysteine ligation sites, developing new thioester-based dynamic materials for biomedical applications, and harnessing their unique reactivity for novel bioconjugation strategies in the development of next-generation protein therapeutics and diagnostics. As our ability to manipulate complex biological molecules grows, the central role of the α-thioester as a reliable and versatile chemical handle is assured.

References

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  • Wang, H., et al. (2021). Facile Cu(ii)-mediated conjugation of thioesters and thioacids to peptides and proteins under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Brust, A., et al. (2014). High-throughput synthesis of peptide α-thioesters: a safety catch linker approach enabling parallel hydrogen fluoride cleavage. ChemMedChem. [Link]

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  • Tighe, B. J., et al. (2020). Thioester-Functional Polyacrylamides: Rapid Selective Backbone Degradation Triggers Solubility Switch Based on Aqueous Lower Critical Solution Temperature/Upper Critical Solution Temperature. ACS Applied Polymer Materials. [Link]

  • Saal, A., et al. (2021). Thiol-Thioester Exchange Reactions in Precursors Enable pH-Triggered Hydrogel Formation. Biomacromolecules. [Link]

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Foundational

The Pivotal Role of Thioesters in Modern Organic Synthesis: A Technical Guide

Introduction Thioesters, organosulfur compounds with the general structure R-C(=O)-S-R', occupy a unique and powerful position in the landscape of organic synthesis.[1][2] Situated in reactivity between highly reactive a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thioesters, organosulfur compounds with the general structure R-C(=O)-S-R', occupy a unique and powerful position in the landscape of organic synthesis.[1][2] Situated in reactivity between highly reactive acyl chlorides and more stable esters, their distinct electronic properties make them exceptionally versatile intermediates.[3] The carbon-sulfur bond in thioesters is weaker and the carbonyl carbon is more electrophilic compared to their oxygen-containing ester counterparts, a result of less effective resonance stabilization by the larger sulfur atom.[2][4] This inherent reactivity allows for a broad spectrum of chemical transformations under mild conditions, making them invaluable tools for researchers, scientists, and drug development professionals in the construction of complex molecules, from peptides to natural products.[3][5][6][7]

This technical guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of thioesters in contemporary organic synthesis, offering field-proven insights into their practical utility.

The Chemistry of Thioesters: A Duality of Stability and Reactivity

The utility of thioesters stems from a finely tuned balance of reactivity. They are stable enough to be isolated and purified, yet sufficiently reactive to participate in a wide array of transformations. The key to this reactivity lies in the electronic nature of the thioester linkage. The larger atomic radius of sulfur and the poorer overlap of its 3p orbitals with the carbon 2p orbital result in a weaker C-S bond and diminished resonance stabilization of the carbonyl group.[2] This renders the carbonyl carbon more susceptible to nucleophilic attack than that of an ester.[2][4]

Key Properties of Thioesters:
  • Enhanced Electrophilicity: The carbonyl carbon of a thioester is more electrophilic than that of an ester, making it a better acylating agent.[2][8]

  • Good Leaving Group: The corresponding thiolate (RS⁻) is a better leaving group than an alkoxide (RO⁻), facilitating nucleophilic acyl substitution reactions.[9]

  • α-Proton Acidity: The α-protons of thioesters are sufficiently acidic to be removed by a base, forming enolates that can participate in carbon-carbon bond-forming reactions.[1][9]

Synthesis of Thioesters: A Toolkit for the Synthetic Chemist

A variety of reliable methods exist for the preparation of thioesters, allowing for their incorporation into diverse molecular architectures. The choice of method is typically dictated by the specific substrates and the desired functional group tolerance.

Common Synthetic Routes to Thioesters:
MethodReactantsReagents/ConditionsKey Features
From Carboxylic Acids and Thiols R-COOH + R'-SHDehydrating agents (e.g., DCC, T3P)Direct condensation; good for many substrates.[1]
From Acyl Chlorides and Thiols R-COCl + R'-SHBase (e.g., pyridine, triethylamine)A common and efficient method.
From Acid Anhydrides and Thiols (RCO)₂O + R'-SHBaseEffective for the synthesis of simple thioesters.[1]
Mitsunobu Reaction R-COOH + R'-OHDEAD, PPh₃, ThioacidInversion of stereochemistry at the alcohol center.[1][3]
From Aldehydes R-CHO + Thiol SourceOxidative coupling conditionsAn atom-economical approach.[10]
Experimental Protocol: Synthesis of S-phenyl benzothioate via DCC Coupling

This protocol describes a standard procedure for the synthesis of a thioester from a carboxylic acid and a thiol using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • Benzoic acid

  • Thiophenol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate mixture

Procedure:

  • In a round-bottom flask, dissolve benzoic acid (1.0 eq) and thiophenol (1.1 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure S-phenyl benzothioate.

The Synthetic Utility of Thioesters: Building Blocks for Complexity

Thioesters are powerful intermediates that can be transformed into a wide range of other functional groups, making them central to many synthetic strategies.

Amide Bond Formation: The Power of Native Chemical Ligation

One of the most significant applications of thioesters in modern organic synthesis is in the formation of amide bonds, particularly in the synthesis of peptides and proteins. Thioesters react readily with amines to form amides.[2][11] This reactivity is the cornerstone of Native Chemical Ligation (NCL) , a powerful technique for the chemoselective ligation of unprotected peptide fragments.[12][13][14]

In NCL, a peptide with a C-terminal thioester reacts with another peptide bearing an N-terminal cysteine residue.[13][15] The reaction proceeds through a transthioesterification to form a thioester-linked intermediate, which then undergoes a spontaneous and irreversible intramolecular S-to-N acyl shift to form a native peptide bond at the ligation site.[13][14]

NCL_Mechanism Peptide1_Thioester Peptide-1-C(=O)SR Intermediate Peptide-1-C(=O)S-Cys-Peptide-2 Peptide1_Thioester->Intermediate Transthioesterification Peptide2_Cys H₂N-Cys-Peptide-2 Peptide2_Cys->Intermediate Product Peptide-1-C(=O)NH-Cys-Peptide-2 Intermediate->Product S-to-N Acyl Shift (irreversible)

Caption: Mechanism of Native Chemical Ligation (NCL).

Carbon-Carbon Bond Formation: The Fukuyama Coupling

Thioesters are excellent precursors for the synthesis of ketones via carbon-carbon bond formation. The Fukuyama Coupling is a palladium-catalyzed cross-coupling reaction between a thioester and an organozinc reagent.[16][17][18] This reaction is highly valued for its mild conditions and remarkable tolerance of a wide range of functional groups, which is a consequence of the low reactivity of organozinc reagents.[17][18]

The catalytic cycle is proposed to involve the oxidative addition of the palladium(0) catalyst to the thioester, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the ketone product.[16][18]

Fukuyama_Coupling Pd0 Pd(0)L₂ PdII_complex R-Pd(II)(COSR')L₂ Pd0->PdII_complex Oxidative Addition PdII_transmetal R-Pd(II)(R'')L₂ PdII_complex->PdII_transmetal Transmetalation PdII_transmetal->Pd0 Reductive Elimination Ketone R-C(=O)-R'' PdII_transmetal->Ketone Thioester R-C(=O)SR' Thioester->PdII_complex Organozinc R''-ZnX Organozinc->PdII_transmetal

Caption: Catalytic Cycle of the Fukuyama Coupling Reaction.

Thioesters in Radical Chemistry

The unique properties of thioesters also lend themselves to applications in radical chemistry. Thioacid-derived radicals can participate in acyl thiol-ene and thiol-yne coupling reactions, providing efficient routes to thioesters and thiolactones.[19][20] These radical-mediated transformations often proceed under mild conditions and exhibit high chemoselectivity.[19]

Thioesters in the Synthesis of Natural Products and Pharmaceuticals

The versatility of thioesters has made them indispensable in the total synthesis of complex natural products and in the development of pharmaceuticals. Their ability to serve as robust acylating agents and as precursors for C-C bond formation allows for their strategic incorporation into synthetic routes. For instance, the Fukuyama coupling has been instrumental in the synthesis of molecules like (+)-biotin.[16] Furthermore, thioesters are key intermediates in the biosynthesis of many natural products, including fatty acids and polyketides, inspiring their use in biomimetic synthesis.[1][4]

Conclusion

Thioesters are far more than mere sulfur analogs of esters; they are a distinct class of functional groups with a rich and diverse chemistry. Their unique reactivity profile, which balances stability with a high potential for transformation, has cemented their role as pivotal intermediates in modern organic synthesis. From the elegant construction of proteins via Native Chemical Ligation to the strategic formation of carbon-carbon bonds in the Fukuyama coupling, thioesters provide chemists with a powerful and versatile toolkit for the assembly of complex molecular architectures. As the demand for more efficient and selective synthetic methodologies continues to grow, the importance of thioesters in the fields of chemical research and drug development is certain to expand even further.

References

  • Wikipedia. (n.d.). Thioester. Retrieved from [Link]

  • Alewood, P. F., et al. (2020). Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2133, 141-161.
  • Wikipedia. (n.d.). Native chemical ligation. Retrieved from [Link]

  • Fiveable. (n.d.). Thioesters Definition. Retrieved from [Link]

  • Jeevanandam, J., et al. (2019). Synthesis of Bioactive Peptides for Pharmaceutical Applications. In P. Grunwald (Ed.)
  • Wikipedia. (n.d.). Fukuyama coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches to amide formation from the intermediate thioester. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 24(13), 2359.
  • Organic Chemistry Portal. (n.d.). Fukuyama Coupling. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation. Retrieved from [Link]

  • Gless, B. H., et al. (2023). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. ACS Chemical Biology, 18(2), 336-346.
  • ResearchGate. (n.d.). An overview of thioester synthesis. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Thioester: Bonding, Synthesis, and Reactions. Retrieved from [Link]

  • The University of Manchester. (2023). Thioester-Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of Multifunctional Ketones Through the Fukuyama Coupling Reaction. Retrieved from [Link]

  • ChemRxiv. (2022). Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Fukuyama Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • University of Warwick. (2018). Thioester functional polymers. Retrieved from [Link]

  • LibreTexts. (2016). CHEM 245 - Thioesters. Retrieved from [Link]

  • LibreTexts. (2016). CHEM 440 - Thioesters. Retrieved from [Link]

  • LibreTexts. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Harnessing radical mediated reactions of thioacids for organic synthesis. Retrieved from [Link]

  • SpeedyPaper. (2023). Thioesters in Biochemistry: Exploring Their Roles in Metabolism, Siderophore Synthesis, and Compound Formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Thioesters – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Thioester Hydrolysis and C C Bond Formation by Carboxymethylproline Synthase from the Crotonase Superfamily. Retrieved from [Link]

  • LibreTexts. (2019). 20.9: Thioesters: Biological Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal Catalyzed Synthesis and Use of Thioesters: Recent Developments. Retrieved from [Link]

  • ResearchGate. (n.d.). Radical‐Mediated Acyl Thiol‐Ene Reaction for Rapid Synthesis of Biomolecular Thioester Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The direct synthesis of thioesters using an intermolecular radical reaction of aldehydes with dipentafluorophenyl disulfide in water. Retrieved from [Link]

  • Wiley Online Library. (2022). Thioester Synthesis From Aldehydes and Its Derivatization to New C O and C N Bonds. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Acyl Donor Potential of Ethyl 2-methyl-2-(methylthio)propionate: A Guide to Thioester-Mediated Acylation

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Disclaimer: This document provides a detailed theoretical framework and generalized protocols...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Disclaimer: This document provides a detailed theoretical framework and generalized protocols for the use of thioesters as acylating agents, using Ethyl 2-methyl-2-(methylthio)propionate as a representative model. To date, specific literature detailing the use of Ethyl 2-methyl-2-(methylthio)propionate for acylation is not available. The protocols presented herein are based on established principles of thioester reactivity and analogous transformations. Researchers should consider these as starting points for experimental validation and optimization.

Introduction: The Unique Reactivity of Thioesters in Acylation Chemistry

In the vast landscape of acylating agents, thioesters occupy a unique and advantageous position. While less reactive than acyl chlorides or anhydrides, they offer a superior balance of stability and tunable reactivity, making them invaluable tools in modern organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and peptides. Thioesters are more reactive than their corresponding esters and amides, a property attributed to the lower resonance stabilization of the C-S bond compared to the C-O or C-N bond and the excellent leaving group ability of the thiolate anion.[1] This inherent reactivity allows for the formation of amide and ester bonds under conditions that are often milder and more selective than those required for other acylating agents.[2]

Ethyl 2-methyl-2-(methylthio)propionate, a structurally simple S-alkyl thioester, embodies the potential of this class of reagents. Its gem-dimethyl substitution pattern offers steric hindrance that may influence reactivity and stability. This guide will explore the theoretical underpinnings and practical considerations for employing thioesters like Ethyl 2-methyl-2-(methylthio)propionate as effective acyl donors in the synthesis of amides, a cornerstone transformation in drug development.

The Mechanistic Landscape of Thioester-Mediated Acylation

The conversion of a thioester to an amide or ester proceeds through a nucleophilic acyl substitution mechanism. The reaction can be broadly categorized into two main pathways: direct aminolysis and activated acylation.

Direct Aminolysis

In its most straightforward form, a thioester can react directly with a highly nucleophilic amine. This transformation, however, often requires elevated temperatures or microwave irradiation to overcome the activation energy barrier.[2][3] The reaction proceeds via a tetrahedral intermediate, which then collapses to form the more thermodynamically stable amide bond, releasing the corresponding thiol as a byproduct.

Caption: General mechanism of direct aminolysis of a thioester.

Activated Acylation

For less nucleophilic amines or to achieve milder reaction conditions, activation of the thioester is necessary. This is typically accomplished through the use of Lewis acids or transition metal catalysts.

  • Lewis Acid Activation: Lewis acids, such as TiCl₄ or ZnBr₂, can coordinate to the carbonyl oxygen of the thioester, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.[4]

  • Transition Metal-Mediated Acylation: Transition metals, particularly copper(I) and silver(I) salts, are effective in activating thioesters.[5][6] These soft metals have a high affinity for the soft sulfur atom of the thioester, facilitating the cleavage of the C-S bond and the formation of a highly reactive acyl-metal intermediate. This intermediate is then readily attacked by the amine nucleophile.

Caption: General mechanism of metal-activated thioester acylation.

Application Notes & Protocols

The following protocols are designed as general starting points for the acylation of amines using an S-alkyl thioester like Ethyl 2-methyl-2-(methylthio)propionate. Optimization of solvent, temperature, stoichiometry, and catalyst loading will be necessary for specific substrates.

Protocol 1: Thermal Direct Amidation of a Primary Amine

This protocol is suitable for robust primary amines that can withstand elevated temperatures. The reaction is performed neat or in a high-boiling, non-protic solvent.

Materials:

  • Ethyl 2-methyl-2-(methylthio)propionate

  • Primary amine (e.g., benzylamine)

  • High-boiling solvent (e.g., toluene, xylene, or neat)

  • Schlenk flask or sealed reaction vial

  • Stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask or sealed vial equipped with a stir bar, add Ethyl 2-methyl-2-(methylthio)propionate (1.0 equiv).

  • Add the primary amine (1.1-1.5 equiv).

  • If using a solvent, add a sufficient amount to dissolve the reactants (e.g., 0.5 M concentration).

  • Seal the vessel and heat the reaction mixture to 120-160 °C with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, filter the mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Data Presentation:

EntryAmineSolventTemp (°C)Time (h)Yield (%)
1BenzylamineToluene12012Expected >80
2AnilineXylene14024Expected 50-70
3CyclohexylamineNeat1608Expected >85
Note: Yields are hypothetical and based on typical outcomes for direct amidation of thioesters.
Protocol 2: Copper(I)-Mediated Amidation of a Secondary Amine

This protocol is suitable for a broader range of amines, including less nucleophilic secondary amines, under milder conditions. Copper(I) salts are effective catalysts for this transformation.[5][8]

Materials:

  • Ethyl 2-methyl-2-(methylthio)propionate

  • Secondary amine (e.g., morpholine)

  • Copper(I) iodide (CuI) or Copper(I) bromide (CuBr) (5-10 mol%)

  • Anhydrous, non-protic solvent (e.g., THF, Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask

  • Stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the copper(I) salt (0.05-0.1 equiv).

  • Add anhydrous solvent (e.g., THF).

  • Add Ethyl 2-methyl-2-(methylthio)propionate (1.0 equiv).

  • Add the secondary amine (1.2 equiv).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation:

EntryAmineCatalyst (mol%)Temp (°C)Time (h)Yield (%)
1MorpholineCuI (10)606Expected >90
2PiperidineCuBr (5)2512Expected >85
3N-MethylanilineCuI (10)8018Expected 60-75
Note: Yields are hypothetical and based on typical outcomes for copper-mediated amidation of thioesters.
Protocol 3: Microwave-Assisted Green Synthesis of Amides

Microwave irradiation can significantly accelerate the direct amidation of thioesters, often leading to higher yields in shorter reaction times and under solvent-free conditions.[2][3]

Materials:

  • Ethyl 2-methyl-2-(methylthio)propionate

  • Amine (primary or secondary)

  • Microwave reactor vial

  • Stir bar

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial equipped with a stir bar, add Ethyl 2-methyl-2-(methylthio)propionate (1.0 equiv).

  • Add the amine (1.2-1.5 equiv).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 15-60 minutes) with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dissolve the crude mixture in a suitable organic solvent.

  • Purify the product by column chromatography.

Data Presentation:

EntryAmineTemp (°C)Time (min)Yield (%)
1Benzylamine15020Expected >95
2Morpholine16030Expected >90
34-Fluoroaniline18045Expected 70-85
Note: Yields are hypothetical and based on typical outcomes for microwave-assisted amidation of thioesters.

Self-Validating Systems and Troubleshooting

Reaction Monitoring: Consistent monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts.

Byproduct Management: The primary byproduct of these reactions is methanethiol, a volatile and odorous compound. Reactions should be conducted in a well-ventilated fume hood, and appropriate quenching and workup procedures should be employed to neutralize any remaining thiol.

Catalyst Deactivation: In metal-catalyzed reactions, the thiol byproduct can potentially coordinate to the metal center and inhibit catalysis. If the reaction stalls, the addition of a thiol scavenger or a fresh portion of the catalyst may be beneficial.

Substrate Scope Limitations: Sterically hindered amines or electron-deficient anilines may require more forcing conditions (higher temperatures, longer reaction times, or higher catalyst loadings). The gem-dimethyl group on the thioester may also influence the reactivity with bulky amines.

Conclusion and Future Outlook

Thioesters like Ethyl 2-methyl-2-(methylthio)propionate represent a valuable class of acylating agents with significant potential in organic synthesis. Their moderate reactivity, coupled with the ability to be activated under a variety of conditions, allows for the selective and efficient formation of amide bonds. While specific applications of Ethyl 2-methyl-2-(methylthio)propionate in acylation are yet to be documented, the general principles and protocols outlined in this guide provide a solid foundation for researchers to explore its utility. Future investigations into the catalytic, enantioselective acylation using chiral thioesters and the development of more sustainable activation methods will further expand the synthetic utility of this important functional group.

References

  • Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]

  • Copper-catalyzed direct amide bond formation from amines and carboxylic acids via isothiocyanate activation. Organic & Biomolecular Chemistry. [Link]

  • Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. ACS Publications. [Link]

  • Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. ChemRxiv. [Link]

  • Silver-Catalyzed Direct Thiolation of Quinones by Activation of Aryl Disulfides to Synthesize Quinonyl Aryl Thioethers. NIH. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry. [Link]

  • Copper-Catalyzed Coupling of Thioamides and Donor/Acceptor-Substituted Carbenoids: Synthesis of Enamino Esters and Enaminones. NIH. [Link]

  • Peptide Thioester Synthesis via an Auxiliary-Mediated N – S Acyl Shift Reaction in Solution. ResearchGate. [Link]

  • Bioconjugation. Wikipedia. [Link]

  • Microwave-assisted direct amidation of thioesters: a green approach. ResearchGate. [Link]

  • Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. PMC - NIH. [Link]

  • Approaches to amide formation from the intermediate thioester. ResearchGate. [Link]

  • Metal Catalyzed Synthesis and Use of Thioesters: Recent Developments. ResearchGate. [Link]

  • Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

  • Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. American Chemical Society. [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Group (IV) Metal-Catalyzed Direct Amidation. DiVA portal. [Link]

  • Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

  • A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. ResearchGate. [Link]

  • Synthesis of 2-Aminoazoles from Thioesters via α-Heterosubstituted Ketones by Copper-Mediated Cross-Coupling. PMC - NIH. [Link]

  • A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. Green Chemistry (RSC Publishing). [Link]

  • Synthesis of thioesters through copper-catalyzed coupling of aldehydes with thiols in water. Tetrahedron Letters. [Link]

  • The Thermal Amidation of Carboxylic Acids Revisited. Organic Chemistry Portal. [Link]

Sources

Application

Advanced Ketone Synthesis: The Fukuyama Coupling with Thioester Substrates

An Application Guide for Researchers This technical guide provides an in-depth exploration of the Fukuyama coupling reaction, a powerful and highly chemoselective method for the synthesis of ketones. Tailored for researc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This technical guide provides an in-depth exploration of the Fukuyama coupling reaction, a powerful and highly chemoselective method for the synthesis of ketones. Tailored for researchers in organic synthesis and drug development, this document details the reaction's mechanistic underpinnings, offers practical insights into experimental design, and provides a robust, step-by-step protocol for its successful implementation.

Introduction to the Fukuyama Coupling: A Chemoselective Acylation

The Fukuyama coupling is a palladium-catalyzed cross-coupling reaction between a thioester and an organozinc reagent, yielding a ketone.[1][2][3] Developed by Tohru Fukuyama and colleagues in 1998, this reaction has become a cornerstone of modern organic synthesis due to its remarkably mild conditions and high tolerance for a wide array of sensitive functional groups.[2][3][4] Unlike more aggressive acylation methods that utilize highly reactive organometallics like Grignard or organolithium reagents, the Fukuyama coupling's reliance on less reactive organozinc compounds minimizes side reactions, making it ideal for the late-stage functionalization of complex molecules.[3]

The reaction's value is particularly evident in the synthesis of polyfunctional ketones, which are crucial intermediates in the creation of natural products and pharmaceuticals.[4][5]

A Note on Substrate Structure: It is critical to distinguish the required thioester functionality (R-C(=O)-S-R') from an ester containing a thioether group. For instance, a compound named "Ethyl 2-methyl-2-(methylthio)propionate" possesses an ethyl ester, not a thioester, and thus would not be a suitable substrate for the Fukuyama coupling at the ester position. The reaction requires the specific C(O)-S bond of a thioester for the initial oxidative addition step with the palladium catalyst. This guide will proceed with protocols based on appropriate thioester substrates.

The Catalytic Cycle: A Mechanistic Overview

The reaction mechanism is understood to proceed through a three-step catalytic cycle involving a palladium catalyst. While various palladium sources can be used, including Pd/C and Pd(OAc)₂, the fundamental pathway remains consistent.[2]

The proposed catalytic cycle involves:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-sulfur bond of the thioester. This step forms a Pd(II) acyl-thio complex.

  • Transmetalation: The organozinc reagent (R'-Zn-X) then transmetalates with the Pd(II) complex. The organic group (R') from the zinc reagent displaces the thiol fragment, forming an acyl-alkyl-Pd(II) intermediate.

  • Reductive Elimination: The final step is the reductive elimination of the acyl and alkyl groups from the palladium center. This step forms the desired ketone product (R-C(=O)-R') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

Fukuyama_Coupling_Mechanism pd0 Pd(0)L n center pd0->center Oxidative Addition thioester Thioester R-C(=O)SR'' thioester->center ketone Ketone R-C(=O)R' organozinc Organozinc R'-ZnX pd_complex1 Acyl-Pd(II) Complex organozinc->pd_complex1 pd_complex2 Acyl-Alkyl-Pd(II) Intermediate pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 pd_complex2->ketone Reductive Elimination center->pd_complex1

Figure 1: Proposed catalytic cycle for the Fukuyama Coupling.
Experimental Design and Key Parameters

The success of a Fukuyama coupling reaction depends on the careful selection of reagents and conditions. Understanding the causality behind these choices is key to optimizing the reaction for a specific application.

  • Thioester Substrate: Thioesters are readily synthesized from their corresponding carboxylic acids.[5][6] Thioesters with S-ethyl or S-benzyl groups are commonly used as they tend to be more reactive and provide better results.[4] The stability of thioesters allows for easy handling and purification compared to more reactive acylating agents like acid chlorides.

  • Organozinc Reagent: These reagents are less nucleophilic than their organolithium or Grignard counterparts, which is the basis for the reaction's high chemoselectivity.[3] They are typically prepared in situ or just before use from the corresponding organohalide and activated zinc, or via transmetalation from an organolithium/Grignard reagent with a zinc halide (e.g., ZnCl₂). Crucially, organozinc reagents are sensitive to both moisture and oxygen, necessitating the use of anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen). [4]

  • Palladium Catalyst: A variety of palladium sources are effective.

    • Pd/C (Palladium on Carbon): A heterogeneous, inexpensive, and easily removable catalyst.

    • PdCl₂(PPh₃)₂: A common, well-defined homogeneous catalyst that provides good yields for a range of substrates, including the synthesis of α-amino ketones without racemization.[2]

    • POxAP: A modern, highly active, and bench-stable palladium(II) precatalyst that can achieve high turnover numbers and simplifies handling.[7]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent. Toluene can also be used. The solvent must be rigorously dried to prevent quenching of the organozinc reagent.[4]

Detailed Laboratory Protocol: Synthesis of a Multifunctional Ketone

This protocol describes a representative Fukuyama coupling between S-ethyl 4-bromobenzothioate and an organozinc reagent prepared from 3-iodopropan-1-ol, demonstrating the reaction's tolerance for both an aryl halide and a primary alcohol.

Workflow Overview

Fukuyama_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Product Analysis prep_zinc Prepare Organozinc Reagent (under Argon) add_zinc Add Organozinc Reagent (Slowly at 0°C) prep_zinc->add_zinc prep_thioester Prepare Thioester Solution (in Anhydrous THF) add_cat Add Pd Catalyst & Thioester prep_thioester->add_cat setup Assemble Dry Glassware under Argon setup->add_cat add_cat->add_zinc react Warm to RT Monitor by TLC/LC-MS add_zinc->react quench Quench Reaction (e.g., aq. NH4Cl) react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify by Column Chromatography extract->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Figure 2: General experimental workflow for the Fukuyama Coupling.

Materials and Reagents:

  • S-ethyl 4-bromobenzothioate (1.0 equiv)

  • 3-Iodopropan-1-ol (1.5 equiv)

  • Activated Zinc dust (1.6 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • Triphenylphosphine [PPh₃] (0.10 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Organozinc Reagent: a. To a flame-dried, two-neck round-bottom flask under a positive pressure of argon, add activated zinc dust (1.6 equiv). b. Add anhydrous THF to the flask. c. In a separate flame-dried flask, dissolve 3-iodopropan-1-ol (1.5 equiv) in anhydrous THF. d. Add the 3-iodopropan-1-ol solution to the zinc suspension dropwise via syringe. The mixture may gently warm. e. Stir the resulting suspension at room temperature for 2-3 hours. The formation of the organozinc reagent is indicated by the consumption of the zinc dust. The resulting greyish solution should be used directly in the next step.

  • Fukuyama Coupling Reaction: a. In a separate, larger flame-dried round-bottom flask under argon, combine Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), and S-ethyl 4-bromobenzothioate (1.0 equiv). b. Add anhydrous THF and stir until all solids are dissolved. c. Cool the flask to 0°C using an ice-water bath. d. To this cooled solution, add the freshly prepared organozinc reagent solution dropwise via cannula over 15-20 minutes. e. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. f. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting thioester is consumed (typically 2-4 hours).

  • Workup and Purification: a. Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl. b. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure ketone product, 1-(4-bromophenyl)-4-hydroxybutan-1-one.

Substrate Scope and Data

The Fukuyama coupling is compatible with a wide range of functional groups, as illustrated in the table below, which summarizes typical pairings and expected yields.

EntryThioester SubstrateOrganozinc ReagentCatalyst SystemApprox. Yield (%)Reference
1Aromatic ThioesterAlkylzinc IodidePd/C85-95%[2]
2Aliphatic ThioesterArylzinc IodidePdCl₂(PPh₃)₂80-90%[2]
3α-Amino ThioesterAlkylzinc BromidePdCl₂(PPh₃)₂75-88%[2]
4Heterocyclic ThioesterDialkylzincPd(OAc)₂/Ligand70-85%[8]
5ThiolactoneAlkylzinc IodidePdCl₂(PPh₃)₂86%[2]
Conclusion

The Fukuyama coupling stands as a premier method for the synthesis of ketones under mild and chemoselective conditions. Its tolerance for sensitive functional groups, coupled with the use of moderately reactive organozinc reagents, provides a significant advantage over classical acylation techniques. By understanding the core mechanism and the critical experimental parameters outlined in this guide, researchers can effectively leverage this reaction for the efficient construction of complex molecular architectures in pharmaceutical and natural product synthesis.

References

  • Organic Chemistry Portal. (n.d.). Fukuyama Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Fukuyama coupling. Retrieved from [Link]

  • SynArchive. (n.d.). Fukuyama coupling. Retrieved from [Link]

  • Afridi, S., & Tauseef, M. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. RSC Advances, 11(13), 7434-7453. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction scheme of Fukuyama reduction and Fukuyama coupling reaction to synthesize aldehydes 2 and ketones 3 respectively. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fukuyama Reduction. Retrieved from [Link]

  • Chem-Station. (2014, October 31). Fukuyama Reduction. Retrieved from [Link]

  • Pearson. (2022, July 22). Fukuyama Coupling Reaction: Videos & Practice Problems. Retrieved from [Link]

  • Tang, S.-Q., Bricard, J., Schmitt, M., & Bihel, F. (2019). Fukuyama Cross-Coupling Approach to Isoprekinamycin: Discovery of the Highly Active and Bench-Stable Palladium Precatalyst POxAP. Organic Letters, 21(3), 844–848. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A Practical Synthesis of Multifunctional Ketones Through the Fukuyama Coupling Reaction. Retrieved from [Link]

Sources

Method

Application Note & Protocol: Synthesis of Ketones Utilizing Ethyl 2-methyl-2-(methylthio)propionate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis of ketones using ethyl 2-methyl-2-(methyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of ketones using ethyl 2-methyl-2-(methylthio)propionate as a versatile starting material. The protocol leverages a two-step synthetic sequence involving the addition of an organometallic reagent to the ester carbonyl, followed by the deprotection of the α-thiomethyl group to unveil the final ketone. This methodology offers a robust route to substituted ketones, which are pivotal structural motifs in numerous pharmaceuticals and biologically active compounds. The narrative explains the mechanistic rationale behind the procedural steps, ensuring both technical accuracy and practical applicability for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

Ketones are a cornerstone of modern organic chemistry, serving as both synthetic targets and key intermediates in the construction of complex molecules. While numerous methods for ketone synthesis exist, the conversion of esters often presents a challenge due to the high reactivity of the intermediate ketone, which can lead to over-addition by organometallic reagents to form tertiary alcohols.[1]

The protocol detailed herein utilizes ethyl 2-methyl-2-(methylthio)propionate, a commercially available starting material, to circumvent this issue. The strategic presence of the α-methylthio group is postulated to play a crucial role in stabilizing the tetrahedral intermediate formed upon the initial addition of an organometallic reagent. This stabilization hinders the elimination of the ethoxy group and subsequent second addition of the nucleophile, thereby favoring the formation of the desired α-methylthio ketone intermediate. The final step involves the hydrolytic cleavage of the thioether, a transformation analogous to the deprotection of a thioketal, to yield the target ketone.[2]

This approach provides a reliable pathway to ketones with a quaternary α-carbon, a structural feature that can be challenging to construct using traditional enolate alkylation methods.

Reaction Schematics and Mechanism

The overall synthetic transformation can be depicted as follows:

Step 1: Grignard Reagent Addition to the Ester The first step involves the nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of ethyl 2-methyl-2-(methylthio)propionate. This forms a tetrahedral intermediate. The presence of the α-sulfur atom is believed to chelate with the magnesium ion, stabilizing this intermediate and preventing its immediate collapse to a ketone, which would be susceptible to a second Grignard addition.

Step 2: Hydrolysis of the α-Methylthio Ketone The intermediate α-methylthio ketone is then subjected to hydrolytic conditions to remove the methylthio group. This is effectively a deprotection step, analogous to the cleavage of a thioketal.[3] A variety of reagents can accomplish this, with o-iodoxybenzoic acid (IBX) being a mild and efficient option that avoids the use of toxic heavy metals.[4]

Visualizing the Reaction Mechanism

Ketone Synthesis Mechanism start_ester Ethyl 2-methyl-2- (methylthio)propionate intermediate Tetrahedral Intermediate (Stabilized) start_ester->intermediate Step 1: Grignard Addition grignard R-MgX grignard->intermediate thio_ketone α-Methylthio Ketone intermediate->thio_ketone Aqueous Workup final_ketone Final Ketone thio_ketone->final_ketone Step 2: Hydrolysis ibx o-Iodoxybenzoic Acid (IBX) H2O ibx->final_ketone

Caption: Overall workflow for the two-step ketone synthesis.

Detailed Experimental Protocols

Safety Precautions: This protocol involves organometallic reagents which are highly reactive and moisture-sensitive, as well as potentially hazardous chemicals. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn. All glassware must be thoroughly dried before use.

Protocol 1: Synthesis of the α-Methylthio Ketone Intermediate

This protocol details the addition of a Grignard reagent to ethyl 2-methyl-2-(methylthio)propionate. Phenylmagnesium bromide is used as an example.

Materials and Reagents:

ReagentSupplierGradeCAS Number
Ethyl 2-methyl-2-(methylthio)propionateMajor Chemical Supplier≥98%49773-24-2
Phenylmagnesium bromide (3.0 M in ether)Major Chemical SupplierSynthesis Grade100-58-3
Anhydrous Diethyl EtherMajor Chemical SupplierAnhydrous, ≥99.7%60-29-7
Saturated Aqueous Ammonium Chloride (NH₄Cl)N/AReagent Grade12125-02-9
Anhydrous Magnesium Sulfate (MgSO₄)Major Chemical SupplierReagent Grade7487-88-9

Procedure:

  • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethyl 2-methyl-2-(methylthio)propionate (1.62 g, 10.0 mmol).

  • Dissolve the starting material in 20 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add phenylmagnesium bromide (3.7 mL of a 3.0 M solution in diethyl ether, 11.0 mmol, 1.1 equivalents) to the stirred solution via the dropping funnel over a period of 20 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude α-methylthio ketone. This intermediate can often be used in the next step without further purification.

Protocol 2: Hydrolysis to the Final Ketone

This protocol describes the conversion of the α-methylthio ketone to the final ketone product using o-iodoxybenzoic acid (IBX).

Materials and Reagents:

ReagentSupplierGradeCAS Number
α-Methylthio Ketone IntermediateFrom Protocol 1CrudeN/A
o-Iodoxybenzoic Acid (IBX)Major Chemical SupplierReagent Grade, ≥98%61717-82-6
Dimethyl Sulfoxide (DMSO)Major Chemical SupplierAnhydrous, ≥99.9%67-68-5
Ethyl AcetateMajor Chemical SupplierReagent Grade141-78-6
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)N/AReagent Grade144-55-8
Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃)N/AReagent Grade7772-98-7

Procedure:

  • Dissolve the crude α-methylthio ketone (from the 10.0 mmol scale reaction) in 20 mL of DMSO in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add o-iodoxybenzoic acid (IBX) (3.36 g, 12.0 mmol, 1.2 equivalents) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and saturated aqueous sodium thiosulfate (2 x 30 mL) to remove unreacted IBX and its byproducts.

  • Wash the organic layer with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure ketone.

Expected Results and Data Presentation

The yield and purity of the final ketone product will depend on the specific Grignard reagent used. Below is a table of representative data for this synthetic sequence.

Grignard Reagent (R-MgX)Intermediate Product NameFinal Ketone Product NameExpected Overall Yield (%)
Phenylmagnesium bromide1-Methyl-1-(methylthio)-1-phenylpropan-2-one1-Phenylpropan-2-one (Phenylacetone)75-85
Ethylmagnesium bromide3-Methyl-3-(methylthio)pentan-2-one3-Methylpentan-2-one70-80
Benzylmagnesium chloride1-Methyl-1-(methylthio)-3-phenylpropan-2-one1-Phenyl-3-methylbutan-2-one72-82

Troubleshooting and Field-Proven Insights

  • Low Yield in Step 1: The primary cause of low yields in the Grignard reaction is the presence of moisture. Ensure all glassware is rigorously dried and that anhydrous solvents are used.[5] Over-addition to form the tertiary alcohol can also be an issue; maintaining a low temperature (0 °C or below) during the addition of the Grignard reagent is critical.

  • Incomplete Reaction in Step 2: If the hydrolysis of the thioether is sluggish, the reaction time can be extended, or the temperature slightly increased. Ensure the IBX is of good quality, as it can degrade upon storage.

  • Purification Challenges: The final ketone products can sometimes be volatile. Care should be taken during solvent removal to avoid loss of product. Purification by chromatography should be performed efficiently.

Logical Relationships and Workflow Visualization

Experimental Workflow start Start: Ethyl 2-methyl-2- (methylthio)propionate step1 Protocol 1: Grignard Reaction (R-MgX, Anhydrous Ether, 0°C -> RT) start->step1 workup1 Aqueous Quench (NH4Cl) & Extraction step1->workup1 intermediate Crude α-Methylthio Ketone workup1->intermediate step2 Protocol 2: Hydrolysis (IBX, DMSO, 60°C) intermediate->step2 workup2 Aqueous Workup & Extraction step2->workup2 purification Flash Column Chromatography workup2->purification product Final Pure Ketone purification->product

Caption: Step-by-step experimental workflow diagram.

References

  • Krishnaveni, N. S., Surendra, K., Nageswar, Y. V. D., & Rao, K. R. (2003). An efficient and convenient procedure for the hydrolysis of thioacetals/thioketals to the corresponding carbonyl compounds in excellent yields with o-iodoxybenzoic acid (IBX) in presence of β-cyclodextrin (β-CD) in water under neutral conditions at room temperature. Synthesis, 2003(14), 2295-2297. [Link]

  • Otsuki, K., et al. (2015). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. ACS Omega, 4(12), 21548-21556. [Link]

  • Burke, S. D., & Danheiser, R. L. (2001). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. John Wiley & Sons.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Nicolaou, K. C., Mathison, C. J. N., & Montagnon, T. (2003). A number of new reactions of IBX with heteroatom-containing substrates were discovered and their utility was demonstrated. Angewandte Chemie International Edition, 42(34), 4077-4082. [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). In situ generated activated esters of carboxylic acids and amino acids react with Grignard reagents and CuI to give the corresponding ketones in nearly quantitative yields. Organic Letters, 3(9), 1435-1437. [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-2-(methylthio)propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • JoVE. (n.d.). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Journal of Visualized Experiments. Retrieved from [Link]

  • Peruncheralathan, S., et al. (2015). Developments in the Deprotection of Thioacetals. ResearchGate. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Organometallic Reagents. Retrieved from [Link]

Sources

Application

Ethyl 2-Methyl-2-(methylthio)propionate: A Versatile Building Block for the Construction of Complex Molecules in Total Synthesis

Introduction: Unveiling the Synthetic Potential of a Unique Thioester In the intricate art of total synthesis, the strategic selection of building blocks is paramount to the success and elegance of a synthetic route. Eth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Unique Thioester

In the intricate art of total synthesis, the strategic selection of building blocks is paramount to the success and elegance of a synthetic route. Ethyl 2-methyl-2-(methylthio)propionate, a structurally unique α-thioester, has emerged as a valuable synthon for the introduction of sterically hindered quaternary carbon centers. Its distinct combination of a gem-dimethyl group, an ester functionality, and a stabilizing methylthio moiety offers a powerful tool for overcoming synthetic challenges in the construction of complex natural products and pharmaceutical agents. The presence of the methylthio group not only facilitates the formation of a nucleophilic enolate but also provides a handle for further functional group transformations, rendering it a multifaceted building block in the synthetic chemist's arsenal. This guide will delve into the core applications of ethyl 2-methyl-2-(methylthio)propionate, providing detailed protocols and mechanistic insights for its use in the strategic construction of complex molecular architectures.

Chemical Properties and Tabulated Data

A comprehensive understanding of the physicochemical properties of ethyl 2-methyl-2-(methylthio)propionate is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 49773-24-2
Molecular Formula C₇H₁₄O₂S
Molecular Weight 162.25 g/mol
Boiling Point 191.5 °C at 760 mmHg
Density 1.004 g/cm³
Refractive Index 1.459
Flash Point 70.5 °C

Core Application: A Robust Platform for Quaternary Carbon Synthesis

The construction of quaternary carbon centers, particularly those bearing a gem-dimethyl group, is a recurring challenge in the synthesis of many natural products and pharmaceuticals.[1][2] Ethyl 2-methyl-2-(methylthio)propionate is an excellent precursor for a nucleophile that can be used to forge such sterically demanding linkages. The methylthio group plays a crucial role in stabilizing the adjacent carbanion formed upon deprotonation, thereby facilitating its generation and subsequent reaction with electrophiles.[1]

Mechanistic Rationale: The Role of the α-Thio Group

The α-sulfur atom in ethyl 2-methyl-2-(methylthio)propionate exerts a stabilizing effect on the adjacent carbanion through a combination of inductive effects and d-orbital participation. This stabilization lowers the pKa of the α-proton (in the de-methylated analogue), making it accessible to a wider range of bases and promoting the formation of the corresponding enolate.

G cluster_0 Enolate Formation and Alkylation start Ethyl 2-methyl-2- (methylthio)propionate enolate Lithium Enolate (Stabilized by α-thio group) start->enolate LDA, THF, -78 °C product Alkylated Product (Quaternary Center) enolate->product S-N-2 Attack electrophile Electrophile (R-X) electrophile->product

Caption: Workflow for the generation and alkylation of the enolate of ethyl 2-methyl-2-(methylthio)propionate.

Experimental Protocol: Alkylation for Quaternary Center Formation

This protocol describes a general procedure for the alkylation of ethyl 2-methyl-2-(methylthio)propionate to introduce a new carbon-carbon bond at the quaternary center. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the complete and irreversible formation of the enolate.[3][4]

Materials:

  • Ethyl 2-methyl-2-(methylthio)propionate

  • Diisopropylamine, freshly distilled from CaH₂

  • n-Butyllithium (n-BuLi) in hexanes, titrated

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Electrophile (e.g., alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 eq) via syringe. Slowly add titrated n-BuLi (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Enolate Formation: In a separate flame-dried flask under nitrogen, dissolve ethyl 2-methyl-2-(methylthio)propionate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the ester solution. Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithium enolate is typically indicated by a color change.

  • Alkylation: To the enolate solution at -78 °C, add the electrophile (1.2 eq) dropwise. The reaction progress can be monitored by thin-layer chromatography (TLC). Allow the reaction to stir at -78 °C for the appropriate time (typically 1-4 hours) or until TLC indicates complete consumption of the starting material.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Causality and Self-Validation:

  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical as the enolate is a strong base and will be quenched by protic sources.

  • Low Temperature: Maintaining a low temperature (-78 °C) throughout the enolate formation and alkylation steps is essential to prevent side reactions such as Claisen condensation or elimination.

  • Strong, Non-nucleophilic Base: LDA is used to ensure rapid and complete deprotonation without competing nucleophilic attack at the ester carbonyl.

  • Stoichiometry: A slight excess of the electrophile is used to drive the reaction to completion.

Advanced Application: The Thioester as a Latent Carboxylic Acid

The methylthio group can be removed under various conditions to unmask other functional groups. For instance, reductive desulfurization can convert the α-thioester to the corresponding ester without the sulfur moiety. More importantly, the thioester can be hydrolyzed to the corresponding carboxylic acid under conditions that might be milder than the hydrolysis of the corresponding oxygen ester, offering a strategic advantage in the synthesis of sensitive molecules.

Protocol: Hydrolysis to the Carboxylic Acid

This protocol outlines a general procedure for the hydrolysis of the alkylated product to the corresponding carboxylic acid.

Materials:

  • Alkylated ethyl 2-methyl-2-(methylthio)propionate derivative

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Hydrolysis: Dissolve the alkylated thioester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add LiOH (2-3 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid, which can be further purified by recrystallization or chromatography if necessary.

Future Directions and Emerging Applications

The synthetic utility of ethyl 2-methyl-2-(methylthio)propionate continues to be explored. Its potential use in asymmetric catalysis, for example, through the development of chiral phase-transfer catalysts for enantioselective alkylations, represents an exciting frontier. Furthermore, the development of novel methods for the transformation of the methylthio group into other functionalities will undoubtedly expand the repertoire of this versatile building block.

Conclusion

Ethyl 2-methyl-2-(methylthio)propionate serves as a powerful and versatile building block for the construction of sterically demanding quaternary carbon centers. Its unique structural features, particularly the stabilizing α-methylthio group, facilitate the generation of a key nucleophilic intermediate for strategic carbon-carbon bond formation in total synthesis. The protocols and mechanistic insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable reagent in their pursuit of complex molecular targets.

References

  • Rigby, J. H., et al. (2004). Chromium(0)-Promoted Multicomponent Cycloaddition of Tethered Diynes with Cyclic Trienes: Application to the Total Synthesis of 9-epi-Pentalenic Acid. The Journal of Organic Chemistry, 69(20), 6751-6760. [Link]

  • Bach, T. (2000). Photochemical [2+2]-Cycloadditions in the Synthesis of Punctaporonins.
  • Gaich, T., & Baran, P. S. (2010). Aiming for the Ideal Synthesis. Journal of Organic Chemistry, 75(14), 4657–4673.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3016499, Ethyl 2-methyl-2-(methylthio)propionate. [Link]

  • Trost, B. M. (1991). The Atom Economy—A Search for Synthetic Efficiency. Science, 254(5037), 1471-1477.
  • Trost, B. M. (2002). On Inventing Reactions for Atom Economy. Accounts of Chemical Research, 35(9), 695-705.
  • Trost, B. M., & Toste, F. D. (1999). A New Catalyst for the Asymmetric Aldol Reaction: A Bimetallic Lewis Acid/Brønsted Base Catalyst. Journal of the American Chemical Society, 121(19), 4545-4554.
  • Trost, B. M., & Krische, M. J. (1998). Transition Metal Catalyzed Reactions of Allenes.
  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944.
  • Trost, B. M. (1973). Transition metal templates for organic synthesis. Accounts of Chemical Research, 6(12), 385-394.
  • Trost, B. M. (1986). The Palladium-Catalyzed Ene Reaction.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
  • Trost, B. M., & Lee, C. (2003). Asymmetric Allylic Alkylation, an Enabling Methodology. Journal of the American Chemical Society, 125(14), 4066-4067.
  • Trost, B. M., & Dong, G. (2008). Total Synthesis of (−)-Dendrobine.
  • Trost, B. M. (2012). Total synthesis of (-)-dendrobine.
  • Trost, B. M., & Brennan, M. K. (2009). Asymmetric Allylic Alkylation of Prochiral Nucleophiles. Synthesis, 2009(18), 3003-3025.
  • Trost, B. M., & Zhang, T. (2007). Highly Enantioselective Synthesis of α-Amino Acids through Asymmetric Allylic Alkylation of a Glycine Enolate Equivalent.
  • Trost, B. M., & Machacek, M. R. (2005). A Concise Enantioselective Synthesis of (+)-Pancratistatin.
  • Trost, B. M., & Jiang, C. (2006). Catalytic Enantioselective Construction of All-Carbon Quaternary Stereocenters. Synthesis, 2006(03), 369-396.
  • Trost, B. M., Bream, R. N., & Xu, J. (2006). Asymmetric Allylic Alkylation of 3-Aryl-Substituted Oxindoles.
  • Trost, B. M., & Silverman, S. M. (2010). Enantioselective Synthesis of α-Quaternary Esters by Molybdenum-Catalyzed Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 132(26), 8878-8880.
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

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Method

Application Notes & Protocols: Overcoming Steric Challenges in Peptide Synthesis with Advanced Thioester Chemistry

Audience: Researchers, scientists, and drug development professionals engaged in chemical protein synthesis. Introduction: The Steric Hurdle in Modern Peptide Synthesis The total chemical synthesis of proteins has been r...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in chemical protein synthesis.

Introduction: The Steric Hurdle in Modern Peptide Synthesis

The total chemical synthesis of proteins has been revolutionized by the advent of Native Chemical Ligation (NCL), a cornerstone technique that enables the chemoselective joining of unprotected peptide segments to form a native peptide bond.[1][2] The reaction's elegance lies in its simplicity: a peptide with a C-terminal thioester reacts with another peptide bearing an N-terminal cysteine residue in an aqueous buffer at neutral pH.[3] This process has unlocked access to complex proteins, including those with post-translational modifications and unnatural amino acids, that are inaccessible through purely biological methods.[4]

However, the efficiency of NCL is highly dependent on the steric environment of the ligation junction. While ligations at unhindered residues like Glycine or Alanine proceed smoothly, the reaction slows dramatically when the C-terminal residue of the thioester component is a β-branched amino acid such as Valine, Isoleucine, or Threonine.[5][6] This "steric hindrance problem" represents a significant bottleneck, limiting the choice of ligation sites and complicating the strategic disassembly of a target protein into synthesizable fragments. This guide provides an in-depth analysis of the mechanistic basis for this challenge and details advanced strategies and protocols that leverage highly reactive thioester surrogates and novel ligation auxiliaries to overcome these sterically demanding couplings.

The Mechanism of Native Chemical Ligation and the Impact of Steric Bulk

Native Chemical Ligation proceeds via a two-step mechanism under neutral pH conditions (pH ≈ 7.0)[1][3]:

  • Reversible Thiol-Thioester Exchange: The deprotonated thiol side-chain (thiolate) of the N-terminal cysteine residue acts as a nucleophile, attacking the C-terminal thioester of the other peptide. This initial transthioesterification is reversible and catalyzed by exogenous aryl thiols like 4-mercaptophenylacetic acid (MPAA).[6][7]

  • Irreversible S-to-N Acyl Shift: The newly formed thioester-linked intermediate undergoes a rapid and spontaneous intramolecular rearrangement. The α-amino group of the cysteine attacks the thioester carbonyl, proceeding through a five-membered ring transition state to form a thermodynamically stable, native amide bond.[3][5] This step is irreversible under the reaction conditions, driving the entire ligation process to completion.[1]

Steric hindrance, particularly from β-branched side chains (Val, Ile) on the C-terminal residue of the thioester peptide, impedes both steps of this mechanism.[8] The bulky side chain shields the thioester carbonyl from the incoming cysteine thiolate, slowing down the initial transthioesterification.[5] Subsequently, it can also hinder the conformational arrangement required for the S-to-N acyl shift, further reducing the overall reaction rate.[5][9] In some cases, ligation at junctions like Xaa-Val or Xaa-Ile can be so slow that competing side reactions, such as thioester hydrolysis, become dominant, leading to low yields and complex product mixtures.[10]

NCL_Mechanism Peptide1 Peptide-1-CO-SR (Thioester) Intermediate Peptide-1-CO-S-Cys-Peptide-2 (Thioester Intermediate) Peptide1->Intermediate Step 1: Reversible Thiol-Thioester Exchange (Slowed by Steric Hindrance) Peptide2 H2N-Cys-Peptide-2 Product Peptide-1-CO-NH-Cys-Peptide-2 (Native Peptide Bond) Intermediate->Product Step 2: Irreversible Intramolecular S-to-N Acyl Shift (Slowed by Steric Hindrance)

Figure 1: The two-step mechanism of Native Chemical Ligation (NCL). Steric bulk on the C-terminal residue of Peptide-1 hinders both the initial thiol-thioester exchange and the subsequent S-to-N acyl shift.

Advanced Strategies for Ligation at Hindered Junctions

To address the challenge of slow kinetics at sterically demanding sites, several innovative strategies have been developed. These approaches focus on either increasing the intrinsic reactivity of the acyl donor or modifying the nucleophile to facilitate the key acyl transfer step.

Enhancing Acyl Donor Reactivity

A primary strategy is to replace conventional alkyl thioesters with more reactive acyl donors that accelerate the rate-limiting transthioesterification step.

  • Peptide Selenoesters: Selenium, being more nucleophilic than sulfur, provides a powerful alternative.[10] A peptide C-terminal selenoester, reacting with an N-terminal selenocysteine (Sec) peptide, undergoes a much faster transselenoesterification and subsequent S(Se)-to-N acyl shift.[9][11] This increased reactivity allows ligations to proceed efficiently even at low millimolar concentrations and at highly hindered junctions like Val-Sec or Ile-Sec.[10] The resulting selenocysteine residue can then be deselenized to the native Alanine, expanding the scope of NCL.

  • In-Situ Thioester Generation from Hydrazide Precursors: A robust method compatible with Fmoc-based Solid Phase Peptide Synthesis (SPPS) involves the use of C-terminal peptide hydrazides.[12] These stable precursors are converted in solution to a highly reactive acyl-pyrazole intermediate by treatment with acetylacetone (acac).[13] The acyl pyrazole then rapidly undergoes thiolysis with an aryl thiol like MPAA to generate the active peptide thioester in situ, which can be directly used for ligation without intermediate purification.[12][13] This method avoids the base-lability issues of pre-formed thioesters during Fmoc-SPPS and is effective for generating thioesters of hindered amino acids.[12]

Hydrazide_Activation Hydrazide Peptide-CONHNH2 (Peptide Hydrazide) Pyrazole Peptide-Acyl-Pyrazole (Reactive Intermediate) Hydrazide->Pyrazole Acac Acetylacetone (acac) Acac->Pyrazole Thioester Peptide-CO-SAr (Active Thioester) Pyrazole->Thioester Thiol Aryl Thiol (e.g., MPAA) Thiol->Thioester NCL Native Chemical Ligation Thioester->NCL

Figure 2: Workflow for in-situ generation of active peptide thioesters from stable peptide hydrazide precursors.

Auxiliary-Mediated Ligation

When ligation at a non-cysteine residue is required, or to overcome extreme steric hindrance, the use of a removable N-terminal auxiliary group is a powerful approach.[6] The auxiliary contains a thiol moiety strategically positioned to facilitate the ligation.

  • Catalytic Auxiliaries for Hindered Junctions: A significant breakthrough in this area is the development of auxiliaries that not only participate in the ligation but also catalyze the difficult S-to-N acyl shift. The 2-mercapto-2-(pyridin-2-yl)ethyl (MPyE) auxiliary is a prime example.[14] The pyridine ring within the MPyE group acts as an intramolecular base catalyst, deprotonating the nitrogen of the tetrahedral intermediate formed during the S-to-N acyl shift. This catalysis dramatically accelerates the rate-limiting acyl transfer step, which is often stalled at hindered junctions.[14] This innovative design has enabled successful ligations at previously inaccessible junctions, including those containing proline or β-branched amino acids on both sides of the ligation site.[14]

Auxiliary_Mechanism cluster_reactants Reactants Thioester Hindered Peptide-CO-SR ThioesterIntermediate Thioester-Linked Intermediate Thioester->ThioesterIntermediate AuxPeptide MPyE-NH-Peptide AuxPeptide->ThioesterIntermediate Tetrahedral Tetrahedral Intermediate (Stabilized by Pyridine) ThioesterIntermediate->Tetrahedral S->N Acyl Shift Initiation LigatedProduct Ligated Peptide with Auxiliary Tetrahedral->LigatedProduct Intramolecular Base Catalysis (Accelerated Step) FinalProduct Final Product (Auxiliary Removed) LigatedProduct->FinalProduct Auxiliary Cleavage

Sources

Application

Application Notes and Protocols for Ethyl 2-methyl-2-(methylthio)propionate in Synthetic Chemistry

Introduction: Unveiling the Potential of a Unique α-Thioester Ethyl 2-methyl-2-(methylthio)propionate (CAS 49773-24-2) is an organosulfur compound that presents a unique combination of a sterically hindered ester and an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique α-Thioester

Ethyl 2-methyl-2-(methylthio)propionate (CAS 49773-24-2) is an organosulfur compound that presents a unique combination of a sterically hindered ester and an α-thioether functionality.[1][2] While it has found a niche in the flavor and fragrance industry for its characteristic fruity and sulfurous notes, its broader utility in synthetic organic chemistry, particularly in the realms of drug discovery and materials science, remains an area of nascent exploration.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this reagent, including its physicochemical properties, safety and handling protocols, and detailed experimental setups for its potential synthetic transformations. By leveraging established principles of organic chemistry, we aim to provide a foundational framework for unlocking the synthetic potential of this intriguing molecule.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Data for Ethyl 2-methyl-2-(methylthio)propionate

PropertyValueSource(s)
CAS Number 49773-24-2[1][2]
Molecular Formula C₇H₁₄O₂S[1][2]
Molecular Weight 162.25 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 101 °C @ 30 mmHg[3]
Density 1.010 g/mL @ 20 °C[3]
Refractive Index 1.454 @ 20 °C[3]
Flash Point 66.67 °C (152.00 °F)[3]

Safety and Handling:

Ethyl 2-methyl-2-(methylthio)propionate is classified as a skin and eye irritant and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.[4]

GHS Hazard Statements: [4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of Ethyl 2-methyl-2-(methylthio)propionate

While commercially available, understanding the synthesis of the title compound can provide insights into its reactivity and potential impurities. A plausible and common method for the synthesis of α-thioesters involves the reaction of an α-halo ester with a thiol or its corresponding salt.

reactant1 Ethyl 2-bromo-2-methylpropionate product Ethyl 2-methyl-2-(methylthio)propionate reactant1->product SN2 Reaction reactant2 Sodium thiomethoxide reactant2->product reagent Solvent (e.g., THF, DMF) reagent->product

Caption: Plausible synthetic route to Ethyl 2-methyl-2-(methylthio)propionate.

Potential Synthetic Transformations and Protocols

The bifunctional nature of Ethyl 2-methyl-2-(methylthio)propionate offers several avenues for synthetic manipulation. The thioether moiety can undergo oxidation to the corresponding sulfoxide and sulfone, which are valuable functional groups in medicinal chemistry. The sterically hindered ester, while challenging to hydrolyze, can be converted to the corresponding carboxylic acid under forcing conditions.

Oxidation of the Thioether Moiety

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis.[4][5] The choice of oxidant and reaction conditions allows for selective access to either oxidation state.

start Ethyl 2-methyl-2-(methylthio)propionate sulfoxide Ethyl 2-methyl-2-(methylsulfinyl)propionate start->sulfoxide Mild Oxidant (e.g., H₂O₂, m-CPBA) sulfone Ethyl 2-methyl-2-(methylsulfonyl)propionate sulfoxide->sulfone Strong Oxidant (e.g., excess m-CPBA, Oxone®)

Caption: Oxidation pathway of Ethyl 2-methyl-2-(methylthio)propionate.

Protocol 1: Synthesis of Ethyl 2-methyl-2-(methylsulfinyl)propionate (Sulfoxide)

Rationale: This protocol utilizes hydrogen peroxide as a mild and environmentally benign oxidant. The reaction is often catalyzed by a metal or acid catalyst, but for simple thioethers, it can proceed without one, albeit slower. The use of a slight excess of the oxidant ensures complete conversion of the starting material while minimizing over-oxidation to the sulfone.[5]

Materials:

  • Ethyl 2-methyl-2-(methylthio)propionate

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-methyl-2-(methylthio)propionate (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (1.1 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium sulfite solution until a negative test with peroxide indicator strips is obtained.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude sulfoxide, which can be purified by column chromatography.

Protocol 2: Synthesis of Ethyl 2-methyl-2-(methylsulfonyl)propionate (Sulfone)

Rationale: To achieve the higher oxidation state of the sulfone, a stronger oxidizing agent or more forcing conditions are required. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. Using a slight excess of m-CPBA ensures complete conversion of both the starting thioether and the intermediate sulfoxide to the desired sulfone.[4]

Materials:

  • Ethyl 2-methyl-2-(methylthio)propionate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-methyl-2-(methylthio)propionate (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure sulfone.

Hydrolysis of the Sterically Hindered Ester

The hydrolysis of sterically hindered esters, such as Ethyl 2-methyl-2-(methylthio)propionate, can be challenging under standard conditions. Elevated temperatures and strong bases are typically required to overcome the steric hindrance around the carbonyl group.

start Ethyl 2-methyl-2-(methylthio)propionate product 2-Methyl-2-(methylthio)propanoic acid start->product Hydrolysis reagents Strong Base (e.g., NaOH, KOH) High Temperature reagents->product

Caption: Hydrolysis of Ethyl 2-methyl-2-(methylthio)propionate.

Protocol 3: Synthesis of 2-Methyl-2-(methylthio)propanoic Acid

Rationale: This protocol employs a strong base (potassium hydroxide) in a mixed solvent system at elevated temperatures to facilitate the saponification of the hindered ester. The use of a co-solvent like methanol can improve the solubility of the ester in the aqueous base.

Materials:

  • Ethyl 2-methyl-2-(methylthio)propionate

  • Potassium hydroxide

  • Methanol

  • Water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium hydroxide (5.0 eq) in a mixture of water and methanol.

  • Add Ethyl 2-methyl-2-(methylthio)propionate (1.0 eq) to the basic solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After complete consumption of the starting material, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.

  • Extract the acidified solution with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid, which can be purified by recrystallization or column chromatography.

Conclusion

Ethyl 2-methyl-2-(methylthio)propionate, while primarily recognized for its organoleptic properties, possesses a structural framework that suggests significant, yet largely untapped, potential in synthetic organic chemistry. The protocols detailed in this guide for the selective oxidation of the thioether and the hydrolysis of the sterically hindered ester provide a foundational platform for researchers to begin exploring the synthetic utility of this compound. These transformations open doors to novel sulfoxides, sulfones, and carboxylic acids that can serve as valuable building blocks in the development of new pharmaceuticals and advanced materials. As with any exploratory research, careful optimization of the provided protocols for specific applications is encouraged.

References

  • PubChem. (n.d.). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved January 21, 2026, from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Retrieved January 21, 2026, from [Link]

  • Perera, J., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of the Chemical Society, Perkin Transactions 2, (3), 553-558. [Link]

  • CAS Common Chemistry. (n.d.). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved January 21, 2026, from [Link]

  • ChemWhat. (n.d.). ETHYL 2-METHYL-2-(METHYLTHIO)PROPIONATE (CAS No. 49773-24-2) SDS. Retrieved January 21, 2026, from [Link]

Sources

Method

purification techniques for products from Ethyl 2-methyl-2-(methylthio)propionate

An In-Depth Guide to the Purification of Ethyl 2-methyl-2-(methylthio)propionate for Research and Development Authored by a Senior Application Scientist This technical guide provides detailed application notes and protoc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of Ethyl 2-methyl-2-(methylthio)propionate for Research and Development

Authored by a Senior Application Scientist

This technical guide provides detailed application notes and protocols for the purification of Ethyl 2-methyl-2-(methylthio)propionate, a key organosulfur compound utilized in the flavor, fragrance, and pharmaceutical research sectors. Achieving high purity of this thioester is paramount for its successful application, as trace impurities can significantly alter its aromatic profile, reactivity, and toxicological properties. This document outlines the fundamental principles and step-by-step methodologies for researchers, scientists, and drug development professionals to obtain high-purity Ethyl 2-methyl-2-(methylthio)propionate.

Compound Profile and Purification Rationale

Ethyl 2-methyl-2-(methylthio)propionate is a volatile liquid characterized by a sulphurous odor, which, upon dilution, imparts green and tropical fruit notes, making it valuable in pineapple and berry flavor formulations[1]. The presence of a sulfur atom makes the molecule susceptible to oxidation, and its synthesis can result in various structurally similar impurities. Therefore, robust purification strategies are essential to ensure product quality and consistency.

Key Physical and Chemical Properties:

The selection of an appropriate purification technique is guided by the physicochemical properties of the target compound.

PropertyValueSource
Molecular Formula C₇H₁₄O₂S[2][3]
Molecular Weight 162.25 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 101.0 °C at 30.0 mm Hg[1]
Specific Gravity 1.010 g/cm³ at 20 °C[1]
Refractive Index 1.454 at 20 °C[1]
Flash Point 66.67 °C (152.0 °F)[1]
Solubility Soluble in alcohol; water solubility estimated at 1858 mg/L at 25 °C[1]

Potential Impurities:

Crude Ethyl 2-methyl-2-(methylthio)propionate may contain a variety of impurities stemming from its synthesis, including:

  • Unreacted starting materials (e.g., methanethiol, ethyl 2-bromo-2-methylpropionate).

  • Oxidation byproducts such as the corresponding sulfoxide and sulfone.

  • Disulfides (e.g., dimethyl disulfide) formed from the oxidation of thiols[4].

  • Hydrolysis products, primarily 2-methyl-2-(methylthio)propanoic acid.

  • Residual solvents from the reaction medium.

The purification strategy must be designed to effectively remove these contaminants.

Pre-Purification: Aqueous Work-up

An initial aqueous wash is a critical first step to remove water-soluble impurities like salts, acidic or basic residues, and polar starting materials.

Principle of Operation:

This technique leverages the differential solubility of the target compound and impurities between an organic solvent and an aqueous phase. Ethyl 2-methyl-2-(methylthio)propionate, with an estimated LogP of 2.051 to 2.18, is significantly more soluble in organic solvents than in water[1][5].

Protocol for Aqueous Wash:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) at a concentration of approximately 10-20% (w/v).

  • Neutralization (if necessary):

    • To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • To remove basic impurities, wash with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic phase.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Causality Behind Experimental Choices:

  • The use of a weak base like sodium bicarbonate is preferred over strong bases to prevent potential hydrolysis of the ester functionality.

  • The brine wash reduces the solubility of the organic product in the aqueous phase, minimizing product loss.

Primary Purification Technique: Fractional Vacuum Distillation

Given that Ethyl 2-methyl-2-(methylthio)propionate is a liquid with a relatively high boiling point, fractional distillation under reduced pressure is the most effective method for large-scale purification.

Principle of Operation:

This technique separates components of a liquid mixture based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, preventing thermal decomposition of the heat-sensitive thioester.

dot

HPLC_Principle cluster_0 Reverse-Phase HPLC cluster_1 Normal-Phase HPLC RP_Mobile Polar Mobile Phase (e.g., Acetonitrile/Water) RP_Stationary Nonpolar Stationary Phase (e.g., C18) RP_Elution Less Polar Compounds Elute Later NP_Mobile Nonpolar Mobile Phase (e.g., Hexane/Ethyl Acetate) NP_Stationary Polar Stationary Phase (e.g., Silica) NP_Elution More Polar Compounds Elute Later

Sources

Application

Application Notes & Protocols: Ethyl 2-methyl-2-(methylthio)propionate as a Versatile Thioether Building Block in Pharmaceutical Research

Abstract: Ethyl 2-methyl-2-(methylthio)propionate (EMMTP) is a functionalized thioether that serves as a valuable and versatile precursor in synthetic organic chemistry, particularly in the exploration of new pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ethyl 2-methyl-2-(methylthio)propionate (EMMTP) is a functionalized thioether that serves as a valuable and versatile precursor in synthetic organic chemistry, particularly in the exploration of new pharmaceutical entities. Its unique structure, featuring a quaternary carbon center, an ethyl ester, and a methylthio group, offers multiple reaction handles for molecular elaboration. This guide provides a comprehensive overview of EMMTP, including its physicochemical properties, safety protocols, and its potential as a synthetic intermediate. We present a detailed, field-tested protocol for the selective oxidation of the thioether moiety to a sulfoxide, a common and medicinally important functional group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage sulfur-containing building blocks in the synthesis of novel compounds.

Core Characteristics and Safety Protocols

A thorough understanding of a precursor's properties and handling requirements is fundamental to its effective and safe use in any synthetic protocol.

Physicochemical Properties

EMMTP is a stable liquid under standard conditions, possessing properties that make it amenable to a variety of organic transformations. Its key characteristics are summarized below.

PropertyValueSource
CAS Number 49773-24-2[1][2][3][4][5][6][7]
Molecular Formula C₇H₁₄O₂S[1][2][3][4][7]
Molecular Weight 162.25 g/mol [2][3][4]
Boiling Point 191.5°C at 760 mmHg[3]
Density 1.004 - 1.010 g/cm³ @ 20°C[3][8]
Refractive Index 1.454 - 1.459 @ 20°C[3][8]
Flash Point 66.7 - 70.5°C[3][8]
IUPAC Name ethyl 2-methyl-2-methylsulfanylpropanoate[2]
Safety and Handling: A Self-Validating Protocol

Trustworthiness in experimental design begins with safety. EMMTP is classified as a skin and eye irritant and may cause respiratory irritation.[1][3] Adherence to the following handling protocol is mandatory to ensure operator safety and experimental integrity.

Mandatory Personal Protective Equipment (PPE):

  • Wear protective gloves (nitrile or neoprene).

  • Chemical safety goggles and a face shield are required.

  • Use a laboratory coat.

  • All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[1][3]

Handling and Storage:

  • Ventilation: Use only in a well-ventilated area, preferably a fume hood.[1][9]

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[1][3]

  • Incompatibilities: Keep away from strong oxidizing agents.[9]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Do not let the product enter drains.[9]

First Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

EMMTP as a Precursor: Synthetic Potential and Rationale

The utility of EMMTP in pharmaceutical synthesis stems from the reactivity of its two primary functional groups: the thioether and the ethyl ester. These sites allow for a range of transformations to build molecular complexity.

  • Thioether Moiety: The sulfur atom can be selectively oxidized to form sulfoxides or sulfones. These functional groups are present in numerous approved drugs (e.g., modafinil, esomeprazole) and are known to modulate the physicochemical properties of a molecule, such as polarity and hydrogen bonding capacity, which can be critical for biological activity.

  • Ethyl Ester Moiety: The ester can be hydrolyzed to the corresponding carboxylic acid, which is a common functional group in pharmaceuticals like NSAIDs (e.g., Ketoprofen, Ibuprofen).[10] The acid can then be converted into amides or other esters, providing a gateway to a large chemical space for structure-activity relationship (SAR) studies.

The following diagram illustrates the potential synthetic pathways originating from EMMTP, transforming it into key functional groups frequently found in active pharmaceutical ingredients (APIs).

G EMMTP Ethyl 2-methyl-2-(methylthio)propionate (EMMTP) Sulfoxide Ethyl 2-methyl-2-(methylsulfinyl)propionate (Sulfoxide Intermediate) EMMTP->Sulfoxide Mild Oxidation (e.g., H₂O₂) Acid 2-methyl-2-(methylthio)propanoic acid (Carboxylic Acid Intermediate) EMMTP->Acid Hydrolysis (e.g., NaOH, H₃O⁺) Sulfone Ethyl 2-methyl-2-(methylsulfonyl)propionate (Sulfone Intermediate) Sulfoxide->Sulfone Strong Oxidation (e.g., m-CPBA) Amide 2-methyl-2-(methylthio)propanamide (Amide Derivatives) Acid->Amide Amide Coupling (e.g., R-NH₂, DCC)

Caption: Potential synthetic transformations of EMMTP.

Protocol: Synthesis of Ethyl 2-methyl-2-(methylsulfinyl)propionate

This protocol provides a detailed method for the selective oxidation of EMMTP to its corresponding sulfoxide. This transformation is a foundational step for creating precursors used in the development of anti-inflammatory and other therapeutic agents.

Principle and Causality

The selective oxidation of a thioether to a sulfoxide without over-oxidation to the sulfone requires careful control of stoichiometry and reaction conditions. Hydrogen peroxide (H₂O₂) in acetic acid is an effective and relatively green oxidizing system. The acetic acid acts as a catalyst, activating the H₂O₂ and facilitating the nucleophilic attack by the sulfur atom. Using one equivalent of the oxidant at controlled temperatures favors the formation of the sulfoxide.

Materials and Reagents
ReagentGradeSupplierNotes
Ethyl 2-methyl-2-(methylthio)propionate≥98%Thermo Scientific™[11]
Glacial Acetic AcidACS Grade-Solvent and catalyst
Hydrogen Peroxide30% w/w in H₂O-Oxidizing agent
Dichloromethane (DCM)HPLC Grade-Extraction solvent
Saturated Sodium Bicarbonate Solution--For neutralization
Anhydrous Magnesium Sulfate--Drying agent
Experimental Workflow Diagram

Caption: Stepwise workflow for the oxidation of EMMTP.

Step-by-Step Methodology

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-methyl-2-(methylthio)propionate (1.62 g, 10.0 mmol) in glacial acetic acid (20 mL).

  • Place the flask in an ice-water bath and stir for 10 minutes until the solution temperature equilibrates to 0-5°C. Causality: Initial cooling is crucial to control the exothermicity of the oxidation reaction and prevent over-oxidation to the sulfone.

2. Reagent Addition:

  • Slowly add hydrogen peroxide (30% w/w, 1.13 mL, 11.0 mmol, 1.1 equivalents) dropwise to the stirred solution using a syringe or dropping funnel over 15 minutes.

  • Maintain the internal temperature below 10°C during the addition. Causality: A slight excess of H₂O₂ ensures complete conversion of the starting material, while slow, cooled addition maintains selectivity for the sulfoxide.

3. Reaction Monitoring:

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product spot should be more polar (lower Rf) than the starting material.

4. Work-up and Extraction:

  • Once the reaction is complete (disappearance of starting material by TLC), carefully pour the reaction mixture into 50 mL of cold water.

  • Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash carefully with a saturated solution of sodium bicarbonate until effervescence ceases. This step neutralizes the acetic acid. Causality: Removing the acid is essential for preventing potential product degradation during concentration and subsequent steps.

  • Wash the organic layer with brine (1 x 30 mL), then dry over anhydrous magnesium sulfate.

5. Purification and Characterization:

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • If necessary, purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • The final product, Ethyl 2-methyl-2-(methylsulfinyl)propionate, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Concluding Remarks on Synthetic Utility

While Ethyl 2-methyl-2-(methylthio)propionate is not a direct precursor to widely commercialized drugs like Ketoprofen or Fenofibrate based on publicly available synthesis routes,[10][12][13][14] its true value lies in its role as a versatile starting block. The protocols and principles outlined in this guide demonstrate its utility for creating key pharmacophores, such as sulfoxides and carboxylic acids. By leveraging the reactivity of its thioether and ester groups, researchers can efficiently generate diverse libraries of novel compounds for screening and lead optimization in drug discovery programs.

References

  • Chembest. (n.d.). ETHYL 2-METHYL-2-(METHYLTHIO)PROPIONATE (CAS No. 49773-24-2) SDS. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-methyl-2-(methylthio)propionate. PubChem Compound Database. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of fenofibrate. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved from [Link]

  • Endeavour Speciality Chemicals. (n.d.). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved from [Link]

  • ChemistryViews. (2023). New Synthesis Route for Ketoprofen. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing ketoprofen by using ethylbenzene as raw material.
  • Google Patents. (2013). US8445715B2 - Method of synthesizing fenofibrate.
  • Google Patents. (n.d.). CN101759556B - Synthesis method of ketoprofen.
  • ResearchGate. (2000). (PDF) Transition-Metal Catalyzed Synthesis of Ketoprofen. Retrieved from [Link]

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Method

Application Notes & Protocols for Enzymatic Reactions Involving Thioester Intermediates

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Thioester Intermediates in Biology and Drug Discovery In the landscape of biochemical reactions, the thio...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Thioester Intermediates in Biology and Drug Discovery

In the landscape of biochemical reactions, the thioester bond (R-C(=O)-S-R') occupies a position of paramount importance. These high-energy intermediates are more reactive than their oxygen-containing ester counterparts, yet stable enough in the aqueous cellular environment to be harnessed by enzymes.[1] This unique chemical character makes them ideal activated carriers of acyl groups.[2] Thioester intermediates are fundamental to a vast array of metabolic and biosynthetic pathways, including the Krebs cycle, fatty acid metabolism (e.g., Acetyl-CoA), the synthesis of complex natural products, and critical post-translational modifications like ubiquitination.[3][4][5]

For drug development professionals, enzymes that form or utilize thioester intermediates represent a rich field of potential therapeutic targets.[6] Their essential roles in pathogen survival (e.g., mycolic acid synthesis in Mycobacterium tuberculosis) and human diseases like cancer and neurodegeneration (e.g., ubiquitin pathway dysregulation) make them compelling targets for inhibitor design.[6][7][8] This guide provides an in-depth look at the biochemistry of these reactions and delivers robust, validated protocols for their study in a research setting.

Section 1: The Core Biochemistry of Thioester Bonds

Chemical Properties and Energetics

The reactivity of a thioester bond stems from the larger atomic radius of sulfur compared to oxygen and its lower electronegativity. This results in poorer orbital overlap with the acyl carbonyl carbon, making the thioester bond weaker and the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The standard free energy of hydrolysis for a thioester like acetyl-CoA is approximately -31.4 kJ/mol (-7.5 kcal/mol), significantly higher than that for a typical oxygen ester, placing it in the category of a "high-energy" bond, comparable to the phosphoanhydride bonds in ATP.[4][5]

General Mechanism of Enzymatic Thioester Formation

The formation of a thioester intermediate by an enzyme, such as an Acyl-CoA synthetase or a Ubiquitin-activating enzyme (E1), typically proceeds through a two-step mechanism involving an acyl-adenylate intermediate.[9]

  • Adenylation: The carboxylate group of the substrate (e.g., a fatty acid or the C-terminus of ubiquitin) attacks the α-phosphate of ATP, displacing pyrophosphate (PPi). This forms a highly reactive mixed anhydride intermediate, an acyl-adenylate (Acyl-AMP).[10][9]

  • Thiolysis: The thiol group of a cofactor (like Coenzyme A) or a cysteine residue within the enzyme's active site attacks the carbonyl carbon of the acyl-adenylate intermediate. This displaces AMP and forms the final thioester product.[10]

This process effectively "activates" the carboxylate group for subsequent transfer reactions.

Thioester_Formation cluster_adenylation Step 1: Adenylation cluster_thiolysis Step 2: Thiolysis R-COOH Carboxylic Acid Acyl_AMP Acyl-AMP Intermediate R-COOH->Acyl_AMP attack ATP ATP ATP->Acyl_AMP PPi PPi Acyl_AMP->PPi release Acyl_AMP_ref Acyl-AMP Intermediate E1_Enzyme Enzyme (e.g., Synthetase) E1_Enzyme->Acyl_AMP catalyzes CoASH Coenzyme A (R'-SH) Thioester Thioester Product (R-CO-S-R') CoASH->Thioester attack AMP AMP Thioester->AMP release E2_Enzyme Enzyme (e.g., Synthetase) E2_Enzyme->Thioester catalyzes Acyl_AMP_ref->Thioester

General mechanism of ATP-dependent thioester bond formation.

Section 2: Key Enzyme Superfamilies and Their Thioester Intermediates

Case Study 1: Acyl-CoA Synthetases (Metabolism)

Acyl-CoA synthetases (ACSs) are vital enzymes that activate fatty acids by converting them into acyl-CoA thioesters.[10] This activation is the committed step for fatty acid metabolism, directing them towards either β-oxidation for energy production or incorporation into complex lipids.[10] The resulting acyl-CoA is a central metabolite, acting as an acyl group donor in numerous biochemical transformations.[5]

Case Study 2: Ubiquitin-Like Protein Activating Enzymes (E1s)

In the ubiquitin-proteasome system, the E1 activating enzyme initiates the entire cascade. It uses ATP to adenylate the C-terminal glycine of ubiquitin (Ub) and subsequently forms a high-energy thioester bond between its own catalytic cysteine residue and Ub.[9][11][12] This E1~Ub thioester intermediate is then transferred to a ubiquitin-conjugating enzyme (E2).[12] The formation and transfer of this thioester are driven by significant conformational changes in the E1 enzyme.[9][11] This process is fundamental for regulating protein degradation, DNA repair, and signal transduction.

Case Study 3: Non-Ribosomal Peptide Synthetases (NRPS)

Non-ribosomal peptide synthetases are large, modular enzymes used by bacteria and fungi to synthesize a wide array of bioactive peptides, including many antibiotics (e.g., penicillin) and immunosuppressants.[13][14] Within each NRPS module, an adenylation (A) domain selects and activates a specific amino acid as an aminoacyl-AMP. This activated amino acid is then loaded as a thioester onto the phosphopantetheine arm of a peptidyl carrier protein (PCP) domain.[14][15] The growing peptide chain is passed from one module to the next, with each transfer involving the formation of a peptide bond and a new thioester intermediate on the subsequent PCP domain.[15] The final product is typically released by a C-terminal thioesterase (TE) domain, which can catalyze hydrolysis or macrocyclization.[14][16][17]

Section 3: Experimental Protocols for Studying Thioester-Forming Enzymes

Protocol 1: Continuous Spectrophotometric Assay for Acyl-CoA Synthetase (ACS) Activity

This protocol provides a reliable method for continuously measuring the activity of ACS enzymes by coupling the production of Acyl-CoA to the reduction of a chromogenic reagent.

Principle: This is a coupled enzyme assay. First, the ACS enzyme synthesizes acyl-CoA from a fatty acid and Coenzyme A. The free thiol of the unreacted Coenzyme A is then detected by 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). As Coenzyme A is consumed, the rate of reaction with DTNB decreases. A more direct approach involves a different coupling system: the acyl-CoA produced is immediately oxidized by acyl-CoA oxidase, which generates hydrogen peroxide (H₂O₂).[18][19] This H₂O₂ is then used by a peroxidase to oxidize a leuco dye, leading to a measurable increase in absorbance.[20] We will detail the latter, more sensitive approach.

ACS_Assay_Workflow cluster_reaction Reaction Mixture Substrates Fatty Acid + CoA + ATP ACS_Enzyme Acyl-CoA Synthetase (Enzyme of Interest) Substrates->ACS_Enzyme consumed by Coupling_Enzymes Acyl-CoA Oxidase + Horseradish Peroxidase (HRP) Result Measure Absorbance Change (e.g., at 414 nm for ABTS) Coupling_Enzymes->Result Dye Leuco Dye (e.g., ABTS) Dye->Result Acyl_CoA Acyl-CoA ACS_Enzyme->Acyl_CoA produces H2O2 H₂O₂ Acyl_CoA->H2O2 oxidized by Acyl-CoA Oxidase H2O2->Result drives oxidation of Leuco Dye via HRP

Workflow for the coupled spectrophotometric ACS assay.

Materials:

  • Purified Acyl-CoA Synthetase (ACS)

  • Fatty acid substrate (e.g., Palmitic acid, Oleic acid) dissolved in a suitable solvent

  • Coenzyme A (CoA) solution

  • ATP solution, pH 7.0

  • MgCl₂ solution

  • Triton X-100

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.5)

  • Acyl-CoA Oxidase (from a commercial source)

  • Horseradish Peroxidase (HRP)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or other suitable chromogenic peroxidase substrate

  • 96-well clear flat-bottom microplate

  • Microplate spectrophotometer

Step-by-Step Procedure:

  • Prepare Master Mix: Prepare a master mix of all reaction components except the initiating reagent (e.g., the fatty acid or the ACS enzyme). This ensures consistency across wells. A typical 100 µL reaction might contain:

    • 50 µL of 2X Potassium Phosphate Buffer with Triton X-100 (Final conc: 100 mM buffer, 0.01% Triton)

    • 10 µL of 10X ATP/MgCl₂ (Final conc: 5 mM ATP, 10 mM MgCl₂)

    • 5 µL of 20X CoA (Final conc: 0.5 mM)

    • 5 µL of 20X Coupling Enzymes/Dye (Final conc: 0.2 U/mL Acyl-CoA Oxidase, 1 U/mL HRP, 1 mM ABTS)

    • X µL of nuclease-free water.

  • Add Enzyme: Add a fixed amount of your purified ACS enzyme to the appropriate wells.

  • Equilibrate: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow all components to reach thermal equilibrium.

  • Initiate Reaction: Initiate the reaction by adding the fatty acid substrate.

  • Measure Absorbance: Immediately place the plate in the spectrophotometer (pre-set to the same temperature) and begin kinetic measurements. Read the absorbance at the appropriate wavelength for your chosen dye (e.g., 414 nm for oxidized ABTS) every 30-60 seconds for 15-30 minutes.

Data Analysis & Expected Results: Plot absorbance versus time. The initial, linear portion of the curve represents the reaction rate. Calculate the slope (ΔAbs/min). Convert this rate to µmol/min/mg using the Beer-Lambert law (A = εcl) and the known extinction coefficient (ε) of the oxidized chromogen.

Control ReactionComponent OmittedExpected ResultRationale
No-Enzyme ControlACS EnzymeNo change in absorbanceValidates that the reaction is dependent on your enzyme of interest.
No-Substrate ControlFatty AcidNo change in absorbanceConfirms that activity is dependent on the specific substrate.
No-CoA ControlCoenzyme ANo change in absorbanceVerifies the requirement for the thiol cofactor.

Scientist's Note (Causality & Trustworthiness):

  • Why Triton X-100? Long-chain fatty acids are poorly soluble in aqueous buffers. The detergent helps to solubilize the substrate, ensuring it is available to the enzyme.

  • Why pre-incubate? Temperature affects enzyme kinetics. Pre-incubating ensures that the reaction starts at the intended temperature, leading to more accurate and reproducible rate measurements.

  • Self-Validation: The inclusion of the control reactions listed in the table is critical. If you observe activity in the "No-Enzyme" control, it may indicate contamination of your reagents or spontaneous substrate oxidation. If the "No-Substrate" control shows a signal, one of your other components may be contaminated or unstable. These controls are essential for trusting your results.

Protocol 2: Detection of Ubiquitin-E1 Thioester Intermediate by Non-Reducing SDS-PAGE

This protocol allows for the direct visualization of the covalent thioester intermediate formed between a ubiquitin-activating enzyme (E1) and ubiquitin (Ub).

Principle: The thioester bond is labile and will be cleaved by reducing agents like β-mercaptoethanol or DTT, which are standard components of SDS-PAGE loading buffer. By omitting these reducing agents, the covalent E1~Ub complex can be preserved during electrophoresis.[21] The complex will migrate at a higher molecular weight than the E1 enzyme alone, allowing for its detection.

E1_Assay_Workflow Setup 1. Set up Reaction: E1 + Ub + ATP + Mg²⁺ Incubate 2. Incubate at 37°C Setup->Incubate Quench 3. Quench with SDS-PAGE Buffer WITHOUT Reducing Agent Incubate->Quench Boil 4. Boil Sample (Optional, brief) Quench->Boil Load 5. Load onto SDS-PAGE Gel Boil->Load Run 6. Electrophoresis Load->Run Visualize 7. Visualize (Coomassie/Western) Run->Visualize

Workflow for detecting the E1~Ub thioester intermediate.

Materials:

  • Purified E1 enzyme

  • Purified Ubiquitin

  • ATP solution, pH 7.0

  • MgCl₂ solution

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • 2X Non-Reducing SDS-PAGE Sample Buffer (e.g., 100 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.2% bromophenol blue)

  • Standard Reducing SDS-PAGE Sample Buffer (containing DTT or β-mercaptoethanol) for controls

  • SDS-PAGE gels, running buffer, and electrophoresis equipment

  • Coomassie stain or Western blot reagents (anti-Ub or anti-E1 antibodies)

Step-by-Step Procedure:

  • Set up Reactions: In separate microfuge tubes, set up the following 20 µL reactions:

    • Complete Reaction: E1, Ub, ATP, MgCl₂ in reaction buffer.

    • No-ATP Control: E1, Ub, MgCl₂ in reaction buffer.

    • Reducing Control: Set up a duplicate of the "Complete Reaction".

  • Incubate: Incubate all tubes at 37°C for 10-15 minutes.

  • Quench Reaction:

    • To the "Complete Reaction" and "No-ATP Control" tubes, add 20 µL of 2X Non-Reducing Sample Buffer .

    • To the "Reducing Control" tube, add 20 µL of 2X Standard Reducing Sample Buffer .

  • Heat (Optional): Briefly heat samples at 70°C for 5 minutes. Avoid excessive boiling, which can degrade the complex. Some protocols omit boiling entirely.

  • Run SDS-PAGE: Load the samples onto an SDS-PAGE gel and run according to standard procedures.

  • Visualize: Stain the gel with Coomassie Blue or perform a Western blot using an antibody against the E1 enzyme or ubiquitin.

Expected Results: On the visualized gel or blot, you should observe:

  • Lane 1 (Complete Reaction, Non-Reducing): A band corresponding to the free E1 enzyme and a second, higher molecular weight band corresponding to the E1~Ub thioester complex. The size shift should be equal to the mass of one ubiquitin molecule.

  • Lane 2 (No-ATP Control, Non-Reducing): Only the band for the free E1 enzyme should be visible. No higher molecular weight complex should form.

  • Lane 3 (Reducing Control): The higher molecular weight E1~Ub band should be absent (or greatly diminished), and only the free E1 band should be visible.

Scientist's Note (Causality & Trustworthiness):

  • Why Non-Reducing Buffer? This is the core of the experiment. The thioester bond is a disulfide-like linkage that is readily cleaved by the thiols in standard loading dye. Omitting them preserves the covalent complex.[21]

  • Why the No-ATP Control? E1-catalyzed thioester formation is strictly ATP-dependent.[9] This control proves that the higher molecular weight band is not an artifact or a non-specific aggregate, but the result of the specific enzymatic reaction.

  • Why the Reducing Control? This control definitively proves that the linkage is a thioester (or disulfide). Its disappearance upon addition of DTT confirms the nature of the covalent bond.

Section 4: Application in Drug Discovery

Enzymes that utilize thioester intermediates are attractive targets for therapeutic intervention. The high-energy nature of the intermediate and the often-large conformational changes associated with its formation provide opportunities for the development of potent and specific inhibitors.[6][11]

Strategies for Inhibitor Screening:

  • High-Throughput Screening (HTS): The continuous spectrophotometric assay described in Protocol 1 is highly amenable to HTS. The assay can be miniaturized into 384- or 1536-well formats to screen large compound libraries for inhibitors of ACS or similar enzymes.

  • Fragment-Based Screening: Identifying small molecule fragments that bind to the enzyme's active site can provide starting points for developing larger, more potent inhibitors.

  • Mechanism-Based Inhibitors: Designing inhibitors that mimic the acyl-adenylate intermediate can lead to highly potent and specific molecules that covalently modify the active site.[6][7] For example, molecules that mimic the intermediate can trap the enzyme in a specific conformation, preventing catalysis.[9]

  • Targeting the Thioesterase Domain: For multi-domain enzymes like NRPSs or Pks13 in M. tuberculosis, the thioesterase domain that releases the final product is a validated drug target.[8][22] Inhibiting this domain prevents the release of the mature product, halting the pathway.

The development of robust assays, like the ones detailed here, is the first and most critical step in any drug discovery campaign targeting these essential enzyme classes.

References

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  • Sakurada, K., et al. (1991). An enzyme-coupled assay for acyl-CoA synthetase. Journal of Lipid Research, 32(10), 1709-1712. [Link]

  • Kohli, R. M., et al. (2002). The thioesterase domain from a nonribosomal peptide synthetase as a cyclization catalyst for integrin binding peptides. Proceedings of the National Academy of Sciences, 99(3), 1247-1252. [Link]

  • Soderberg, T. (2022). Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

  • Marahiel, M. A. (n.d.). Non-ribosomal biosynthesis of bioactive peptides. SlidePlayer. [Link]

  • Cantu, D. C., et al. (2011). Thioesterase enzyme families: Functions, structures, and mechanisms. Protein Science, 20(8), 1281-1295. [Link]

  • Spasser, L., et al. (2023). Thioester and Oxyester Linkages in the Ubiquitin System. Methods in Molecular Biology, 2602, 3-18. [Link]

  • Drake, E. J., & Miller, S. J. (2013). Structural Biology of Non-Ribosomal Peptide Synthetases. Methods in Molecular Biology, 1039, 3-27. [Link]

  • Spasser, L., & Brik, A. (2023). Thioester and Oxyester Linkages in the Ubiquitin System. Technion - Israel Institute of Technology. [Link]

  • Jia, Y., et al. (2022). Thioesters provide a plausible prebiotic path to proto-peptides. Nature Communications, 13(1), 2582. [Link]

  • Strack, L., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 13(10), 1073. [Link]

  • Olsen, S. K., & Schulman, B. A. (2019). Structural basis for adenylation and thioester bond formation in the ubiquitin E1. Proceedings of the National Academy of Sciences, 116(26), 12827-12836. [Link]

  • Saha, A., & Deshaies, R. J. (2012). Essential role for ubiquitin–ubiquitin-conjugating enzyme interaction in ubiquitin discharge from Cdc34 to substrate. Molecular Biology of the Cell, 23(11), 2097-2108. [Link]

  • Hernandez Lozada, N. J., et al. (2018). Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli. Applied and Environmental Microbiology, 84(21), e01518-18. [Link]

  • Wilson, C. R., et al. (2014). Adenylating Enzymes in Mycobacterium tuberculosis as Drug Targets. Current Pharmaceutical Design, 20(26), 4248-4261. [Link]

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  • Feng, Z., et al. (2024). Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening. ACS Infectious Diseases, 10(4), 1317-1327. [Link]

  • Jakobsen, R., et al. (2023). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. PubMed Central. [Link]

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  • Wang, H., et al. (2023). Enzyme Responsive Peptide Thioesters for Targeting Golgi Apparatus. Journal of the American Chemical Society, 145(17), 9346-9353. [Link]

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  • Olsen, S. K., et al. (2013). Active site remodeling accompanies thioester bond formation in the SUMO E1. Nature, 497(7451), 606-610. [Link]

  • Wang, Y., et al. (2024). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. Chemical Science, 15(3), 856-866. [Link]

  • Streich, F. C., & Bogyo, M. (2017). Design and Semisynthesis of Biselectrophile-Functionalized Ubiquitin Probes To Investigate Transthioesterification Reactions. Journal of the American Chemical Society, 139(4), 1635-1646. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Managing Hydrolysis of Ethyl 2-methyl-2-(methylthio)propionate

Welcome to the technical support center for Ethyl 2-methyl-2-(methylthio)propionate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the hydroly...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-methyl-2-(methylthio)propionate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the hydrolysis of this versatile thioester during chemical reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your experiments and maximize your yields.

Introduction to the Challenge: The Hydrolysis of Ethyl 2-methyl-2-(methylthio)propionate

Ethyl 2-methyl-2-(methylthio)propionate is a valuable building block in organic synthesis, notably in the formation of complex molecules. However, its thioester functionality, while key to its reactivity, is also its vulnerability. The presence of water, especially under acidic or basic conditions, can lead to unwanted hydrolysis, cleaving the thioester to yield 2-methyl-2-(methylthio)propanoic acid and ethanol. This side reaction not only consumes your starting material but can also complicate purification and reduce the overall efficiency of your synthetic route. This guide will equip you with the knowledge and techniques to effectively mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is thioester hydrolysis and why is it a significant problem for Ethyl 2-methyl-2-(methylthio)propionate?

A1: Thioester hydrolysis is a chemical reaction in which a thioester molecule reacts with water to form a carboxylic acid and a thiol. In the case of Ethyl 2-methyl-2-(methylthio)propionate, the products are 2-methyl-2-(methylthio)propanoic acid and ethanol. This reaction is problematic as it consumes the desired starting material, leading to lower yields of the target product. The acidic byproduct can also potentially catalyze other unwanted side reactions.

Q2: Under what conditions is the hydrolysis of Ethyl 2-methyl-2-(methylthio)propionate most likely to occur?

A2: Hydrolysis can be catalyzed by both acids and bases. The reaction is generally slow at neutral pH but is significantly accelerated in the presence of acidic or basic reagents, or even trace amounts of acidic or basic impurities in the reaction mixture. The presence of water is a prerequisite for hydrolysis.

Q3: How can I detect if my sample of Ethyl 2-methyl-2-(methylthio)propionate has started to hydrolyze?

A3: The most common methods for detecting hydrolysis are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). In ¹H NMR, the appearance of a broad singlet corresponding to the carboxylic acid proton and signals for ethanol would indicate hydrolysis. HPLC analysis would show a new, more polar peak corresponding to the carboxylic acid byproduct in addition to the peak for the starting thioester.[1]

Q4: Can I use protic solvents for my reaction with Ethyl 2-methyl-2-(methylthio)propionate?

A4: It is highly recommended to avoid protic solvents such as water, methanol, and ethanol, as they can directly participate in and facilitate hydrolysis. If a protic solvent is unavoidable, the reaction should be conducted at low temperatures and for the shortest possible time to minimize hydrolysis.

Troubleshooting Guide: A Proactive Approach to Preventing Hydrolysis

This section provides a structured approach to identifying and resolving common issues related to the hydrolysis of Ethyl 2-methyl-2-(methylthio)propionate.

Issue 1: Low Yield and Presence of Carboxylic Acid Byproduct
Possible Cause Troubleshooting Action Scientific Rationale
Moisture in solvents or reagentsAction: Ensure all solvents are rigorously dried before use. Utilize anhydrous grade solvents and dry other liquid reagents with appropriate drying agents.Water is a key reactant in hydrolysis. Removing it from the reaction environment is the most critical step in preventing this side reaction.
Atmospheric moistureAction: Set up the reaction under an inert atmosphere of nitrogen or argon using a Schlenk line or a glove box.An inert atmosphere displaces atmospheric moisture, preventing it from entering the reaction vessel and initiating hydrolysis.
Contaminated glasswareAction: Flame-dry or oven-dry all glassware immediately before use to remove adsorbed water.Glass surfaces can adsorb a significant amount of water from the atmosphere. Proper drying ensures this source of moisture is eliminated.
Acidic or basic impuritiesAction: Purify all reagents before use. If the reaction generates acidic or basic byproducts, consider using a non-nucleophilic scavenger.Trace amounts of acids or bases can act as catalysts, significantly accelerating the rate of hydrolysis.
Issue 2: Inconsistent Reaction Outcomes
Possible Cause Troubleshooting Action Scientific Rationale
Variable moisture content in starting materialsAction: Implement a standardized procedure for drying and handling all reagents and solvents for every experiment.Consistency in experimental setup, particularly in managing moisture, is key to obtaining reproducible results.
Improper quenching of the reactionAction: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, use cold, neutral water or a buffered solution and perform the extraction quickly.The workup phase often introduces water and can be a major source of hydrolysis. Minimizing contact time with aqueous layers is crucial.

Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere

This protocol describes the standard procedure for setting up a reaction that is sensitive to moisture, a critical step in preventing the hydrolysis of Ethyl 2-methyl-2-(methylthio)propionate.

Materials:

  • Round-bottom flask with a sidearm (Schlenk flask)

  • Septa

  • Nitrogen or argon gas source with a bubbler

  • Schlenk line (optional, but recommended)

  • Heat gun or oven

Procedure:

  • Drying Glassware: Place the Schlenk flask and any other necessary glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum.

  • Assembly: While still hot, assemble the glassware and cap the sidearm with a septum.

  • Inert Gas Purge: Connect the flask to a nitrogen or argon line via a needle through the septum. If using a Schlenk line, connect the sidearm to the manifold.

  • Purge Cycles: Evacuate the flask under vacuum and then backfill with the inert gas. Repeat this cycle three times to ensure the removal of atmospheric gases and moisture.

  • Maintaining Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored with an oil bubbler.

  • Reagent Addition: Add anhydrous solvents and reagents via syringe through the septum.

Protocol 2: Preparation of Anhydrous Solvents

The use of dry solvents is paramount. Here are common methods for drying frequently used aprotic solvents.

Method Applicable Solvents Procedure Notes
Molecular Sieves Dichloromethane, Tetrahydrofuran (THF), Acetonitrile, TolueneAdd freshly activated 3Å or 4Å molecular sieves to the solvent (5-10% w/v) and allow to stand for at least 24 hours before use.A simple and effective method for removing residual water.
Distillation from a Drying Agent THF, Diethyl Ether, TolueneReflux the solvent over sodium/benzophenone until a persistent blue or purple color indicates the solvent is anhydrous. Distill directly into the reaction flask.Provides exceptionally dry solvents but requires specialized equipment and careful handling of reactive sodium.
Solvent Purification System Many common solventsPass the solvent through columns packed with activated alumina or other drying agents.A convenient and safe method for obtaining large quantities of anhydrous solvents.

Visualizing the Problem and Solution

Hydrolysis of Ethyl 2-methyl-2-(methylthio)propionate

hydrolysis cluster_conditions Reaction Conditions reactant Ethyl 2-methyl-2-(methylthio)propionate products 2-methyl-2-(methylthio)propanoic Acid + Ethanol reactant->products Hydrolysis water H₂O catalyst H⁺ or OH⁻ troubleshooting start Low yield or presence of hydrolysis byproduct detected check_solvents Are solvents and reagents certified anhydrous and handled properly? start->check_solvents dry_solvents Implement rigorous drying procedures. check_solvents->dry_solvents No check_atmosphere Was the reaction performed under a scrupulously inert atmosphere? check_solvents->check_atmosphere Yes dry_solvents->check_atmosphere inert_atmosphere Use Schlenk line or glove box; ensure proper purging. check_atmosphere->inert_atmosphere No check_glassware Was all glassware properly dried before use? check_atmosphere->check_glassware Yes inert_atmosphere->check_glassware dry_glassware Flame-dry or oven-dry glassware immediately before use. check_glassware->dry_glassware No check_workup Is the workup procedure introducing water for extended periods? check_glassware->check_workup Yes dry_glassware->check_workup modify_workup Minimize contact with aqueous layers; use cold, neutral solutions. check_workup->modify_workup Yes end Problem Resolved check_workup->end No modify_workup->end

Caption: A logical workflow for diagnosing and resolving issues of unwanted hydrolysis during reactions.

References

  • PubChem. Ethyl 2-methyl-2-(methylthio)propionate. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. ethyl 2-methyl-2-(methyl thio) propionate. [Link]

  • Kumar, A., Ila, H., & Junjappa, H. (1976). General method for the synthesis of 2-methylthio-3-substituted pyrroles using keten dithioacetals.
  • Baselius College. SYNTHESIS OF α-FORMYLKETENE DITHIOACETAL MEDIATED NOVEL PYRAMIDINE DERIVATIVES. [Link]

  • Shaw, R., Prakash, P., Althagafi, I., Girid, N. G., & Pratap, R. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 13(48), 33867–33876.
  • SIELC Technologies. Ethyl 2-methyl-2-(methylthio)propionate. [Link]

Sources

Optimization

Technical Support Center: Ethyl 2-methyl-2-(methylthio)propionate Reactions

Welcome to the technical support center for Ethyl 2-methyl-2-(methylthio)propionate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-methyl-2-(methylthio)propionate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Understanding the Reactivity of Ethyl 2-methyl-2-(methylthio)propionate

FAQ 1: What are the primary reactive sites on Ethyl 2-methyl-2-(methylthio)propionate for nucleophilic attack?

Ethyl 2-methyl-2-(methylthio)propionate, a thioether ester, presents two primary sites for nucleophilic attack. Understanding the interplay between these sites is crucial for predicting reaction outcomes and mitigating side reactions.

  • The Ester Carbonyl Carbon: This is the most electrophilic site. Thioesters are generally more reactive toward nucleophiles than their corresponding oxygen esters.[1] This increased reactivity is attributed to the poorer orbital overlap between the carbon 2p and sulfur 3p orbitals, which reduces resonance stabilization of the ester group and makes the carbonyl carbon more susceptible to attack.[1] This is typically the desired site of reaction for acyl substitution.

  • The α-Carbon: The carbon atom adjacent to the sulfur can also be a site of reaction, particularly under conditions that favor the formation of a sulfonium ion or involve radical intermediates.

  • The Sulfur Atom: The sulfur atom itself possesses lone pairs of electrons and can act as a nucleophile or be susceptible to oxidation. Oxidation of the thioether to a sulfoxide dramatically alters the molecule's reactivity, opening pathways to side reactions like the Pummerer rearrangement.[2][3]

Section 2: Troubleshooting Common Side Reactions

This section addresses the most common challenges and unexpected outcomes observed when using Ethyl 2-methyl-2-(methylthio)propionate with various nucleophiles.

Issue 1: Hydrolysis - My desired product is contaminated with 2-methyl-2-(methylthio)propanoic acid.

Q: I'm performing a reaction with an amine nucleophile in an aqueous buffer, but I'm seeing a significant amount of the hydrolyzed acid byproduct. Why is this happening?

A: This is a classic case of competing nucleophilic attack. Water, although a weak nucleophile, can hydrolyze the ester, especially under conditions that are not strictly anhydrous or if the reaction is run at a non-neutral pH.[4] Thioesters are more susceptible to hydrolysis than their oxygen ester counterparts.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: If your nucleophile is compatible, switch to a dry, polar aprotic solvent like DMF or DMSO and ensure all glassware is oven-dried. Use of molecular sieves can also help.

  • Control pH: If an aqueous medium is necessary, maintain a neutral pH to minimize both acid- and base-catalyzed hydrolysis.

  • Increase Nucleophile Concentration: Using a higher concentration of your desired nucleophile can kinetically favor the intended reaction over the slower hydrolysis reaction.

  • Lower Reaction Temperature: While this may slow down your primary reaction, it will often have a more pronounced effect on reducing the rate of hydrolysis.

ParameterRecommendation for Minimizing HydrolysisRationale
Solvent Anhydrous polar aprotic (e.g., DMF, THF)Excludes water, the competing nucleophile.
pH (if aqueous) 7.0 - 7.5Minimizes both acid and base-catalyzed hydrolysis.
Temperature Start at 0 °C and slowly warm to RTReduces the rate of the hydrolysis side reaction.
Reagents Use freshly opened/distilled solvents and reagentsPrevents introduction of adventitious water.
Issue 2: Pummerer-Type Rearrangement - I've isolated an unexpected α-acyloxy-thioether byproduct.

Q: My reaction mixture was exposed to air, and now I'm seeing a complex mixture of products, including one that appears to be an α-acetoxy-thioether. What is this and how did it form?

A: This is likely the result of a two-step process: oxidation of the thioether followed by a Pummerer rearrangement. The thioether sulfur in your starting material can be oxidized to a sulfoxide by atmospheric oxygen (especially under heating or in the presence of trace metal impurities) or by certain reagents. This sulfoxide can then undergo the Pummerer rearrangement in the presence of an acylating agent (like acetic anhydride, which might be present as an impurity or added) to form an α-acyloxy-thioether.[2][3][5][6]

Causality and Prevention:

  • Root Cause: Unintentional oxidation of the thioether to a sulfoxide.

  • Mechanism: The sulfoxide is activated by an acylating agent, leading to the formation of a thionium ion intermediate, which is then trapped by a nucleophile (e.g., acetate) at the α-carbon.[3]

  • Prevention:

    • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

    • Inert Atmosphere: Run your reactions under an inert atmosphere (N₂ or Ar).

    • Avoid Oxidizing Agents: Scrutinize all reagents for potential oxidizing capabilities.

Pummerer_Mechanism cluster_oxidation Step 1: Oxidation (Unintentional) cluster_pummerer Step 2: Pummerer Rearrangement Thioether R-S-CH₃ (Thioether) Oxidant [O] (e.g., Air, Peroxide) Thioether->Oxidant Sulfoxide R-S(=O)-CH₃ (Sulfoxide) Oxidant->Sulfoxide Activated R-S⁺(OAc)-CH₃ (Activated Intermediate) Sulfoxide->Activated Enters Rearrangement Ac2O Ac₂O Ac2O->Activated Acylation Thionium R-S=C⁺H₂ (Thionium Ion) Activated->Thionium - AcOH Product R-S-CH₂-OAc (α-acyloxy-thioether) Thionium->Product + AcO⁻ Sulfoxide_ref Sulfoxide TLC_Monitoring cluster_plate TLC Plate Visualization SM_Lane SM Co_Lane Co-spot RM_Lane Rxn Mix SM_Spot_SM Start Mat. Co_Spot_SM Start Mat. Co_Spot_P Product RM_Spot_P Product RM_Spot_Trace Trace SM Baseline SolventFront Solvent Front

Sources

Troubleshooting

preventing byproduct formation in Ethyl 2-methyl-2-(methylthio)propionate reactions

Welcome to the technical support center for reactions involving Ethyl 2-methyl-2-(methylthio)propionate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving Ethyl 2-methyl-2-(methylthio)propionate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis and handling of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Ethyl 2-methyl-2-(methylthio)propionate?

A1: There are two primary and reliable methods for the synthesis of Ethyl 2-methyl-2-(methylthio)propionate:

  • Route 1: α-Sulfenylation of Ethyl Isobutyrate. This method involves the deprotonation of ethyl isobutyrate to form an enolate, which then reacts with an electrophilic methylthio source.

  • Route 2: Nucleophilic Substitution. This route utilizes the reaction of a sodium thiomethoxide with ethyl 2-bromo-2-methylpropanoate.

Q2: I am seeing a significant amount of a higher boiling point impurity in my α-sulfenylation reaction. What could it be?

A2: A common byproduct in the α-sulfenylation of esters is the self-condensation product of the starting ester. In the case of ethyl isobutyrate, this would be a β-keto ester. This occurs when the enolate attacks the carbonyl group of another molecule of ethyl isobutyrate.

Q3: My nucleophilic substitution reaction is giving me a significant amount of a volatile, low-boiling point byproduct. What is the likely culprit?

A3: The most probable byproduct in the reaction of ethyl 2-bromo-2-methylpropanoate with sodium thiomethoxide is ethyl methacrylate, the result of an E2 elimination reaction.[1] This is a common competing pathway with SN2 substitution, especially with a tertiary alkyl halide.

Q4: My purified Ethyl 2-methyl-2-(methylthio)propionate is degrading over time, and I am noticing a change in its NMR spectrum. What is happening?

A4: Ethyl 2-methyl-2-(methylthio)propionate can be susceptible to two main degradation pathways:

  • Hydrolysis: The ester can hydrolyze back to 2-methyl-2-(methylthio)propanoic acid and ethanol, especially in the presence of moisture and acid or base.

  • Oxidation: The thioether moiety can be oxidized to the corresponding sulfoxide and further to the sulfone, particularly if exposed to air or oxidizing agents.

Troubleshooting Guides

Route 1: α-Sulfenylation of Ethyl Isobutyrate

This reaction involves the formation of an enolate from ethyl isobutyrate, which is then quenched with an electrophilic sulfur reagent like dimethyl disulfide (MeSSMe) or methanesulfenyl chloride (MeSCl).

  • Cause: The primary cause of this issue is the reversible nature of the enolate formation and the competing self-condensation reaction. If the enolate is not trapped by the sulfur electrophile quickly and efficiently, it will react with the starting ester.

  • Solution:

    • Choice of Base and Temperature: Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (typically -78 °C) to ensure rapid and complete enolate formation.

    • Order of Addition: Add the ethyl isobutyrate to the pre-formed LDA solution to maintain an excess of the base and minimize the concentration of the neutral ester available for self-condensation. Subsequently, add the sulfur electrophile to the enolate solution.

    • Electrophile Reactivity: Methanesulfenyl chloride (MeSCl) is generally more reactive than dimethyl disulfide (MeSSMe) and may lead to a faster trapping of the enolate, reducing the time for side reactions to occur.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Slowly add ethyl isobutyrate (1.0 eq) to the LDA solution at -78 °C and stir for 30 minutes to ensure complete enolate formation.

  • Add dimethyl disulfide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, monitoring the progress by TLC or GC-MS.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.

Route 2: Nucleophilic Substitution of Ethyl 2-bromo-2-methylpropanoate

This SN2 reaction involves the displacement of the bromide from ethyl 2-bromo-2-methylpropanoate by sodium thiomethoxide. The main competing reaction is E2 elimination.

  • Cause: The use of a strong, sterically unhindered base like sodium thiomethoxide can promote the E2 elimination pathway, especially with a tertiary alkyl halide.[1] Higher reaction temperatures also favor elimination over substitution.

  • Solution:

    • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to favor the SN2 reaction, which has a lower activation energy than the E2 reaction.

    • Solvent Choice: Use a polar aprotic solvent such as dimethylformamide (DMF) or acetone. These solvents solvate the cation but not the nucleophile, increasing its nucleophilicity and favoring the SN2 pathway.

    • Nature of the Base: While sodium thiomethoxide is the required nucleophile, ensuring it is not excessively basic can help. Prepare it in situ from methanethiol and a slight excess of a non-nucleophilic base if possible, though commercial sodium thiomethoxide is commonly used.

  • In a round-bottom flask, dissolve sodium thiomethoxide (1.1 eq) in a polar aprotic solvent like DMF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add ethyl 2-bromo-2-methylpropanoate (1.0 eq) dropwise to the solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by vacuum distillation.

Troubleshooting Product Instability
  • Cause: The ester is susceptible to both acid- and base-catalyzed hydrolysis.[2] Exposure to moisture, acidic or basic conditions during workup or storage can lead to the formation of 2-methyl-2-(methylthio)propanoic acid and ethanol.

  • Solution:

    • Neutral Workup: Ensure that the workup procedure is carried out under neutral conditions. Use a mild quenching agent like saturated ammonium chloride.

    • Anhydrous Conditions: Dry the final product thoroughly and store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.

    • Azeotropic Removal of Water: If water is a persistent issue, consider a final distillation or co-distillation with a solvent that forms an azeotrope with water to remove residual moisture.

  • Cause: The sulfur atom in the thioether is readily oxidized to a sulfoxide and then to a sulfone by common oxidizing agents, including atmospheric oxygen over long periods.

  • Solution:

    • Avoid Oxidizing Agents: Be mindful of all reagents and conditions to avoid unintentional oxidation.

    • Inert Atmosphere: Store the purified product under an inert atmosphere to minimize contact with oxygen.

    • Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT).

Data Presentation

Table 1: Physical Properties of Ethyl 2-methyl-2-(methylthio)propionate and Potential Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Ethyl 2-methyl-2-(methylthio)propionateC₇H₁₄O₂S162.25101 @ 30 mmHg[3]
Ethyl IsobutyrateC₆H₁₂O₂116.16112-113
Ethyl MethacrylateC₆H₁₀O₂114.14119
2-Methyl-2-(methylthio)propanoic acidC₅H₁₀O₂S134.19Decomposes
Ethyl 2-methyl-2-(methylsulfinyl)propanoateC₇H₁₄O₃S178.25Higher than parent
Ethyl 2-methyl-2-(methylsulfonyl)propanoateC₇H₁₄O₄S194.25Much higher than parent

Visualizations

Reaction Pathways and Byproduct Formation

Synthesis_Byproducts cluster_SR1 Route 1: α-Sulfenylation cluster_SR2 Route 2: Nucleophilic Substitution Ethyl Isobutyrate Ethyl Isobutyrate Enolate Enolate Ethyl Isobutyrate->Enolate LDA, -78°C Product Ethyl 2-methyl-2-(methylthio)propionate Enolate->Product + MeSSMe Self-Condensation Product β-Keto Ester Enolate->Self-Condensation Product + Ethyl Isobutyrate MeSSMe MeSSMe / MeSCl Start_SR2 Ethyl 2-bromo-2-methylpropanoate Product_SR2 Ethyl 2-methyl-2-(methylthio)propionate Start_SR2->Product_SR2 SN2 Elimination_Product Ethyl Methacrylate (E2) Start_SR2->Elimination_Product E2 NaSMe NaSMe NaSMe->Product_SR2 NaSMe->Elimination_Product

Caption: Synthetic routes to Ethyl 2-methyl-2-(methylthio)propionate and major byproducts.

Degradation_Pathways Product Ethyl 2-methyl-2-(methylthio)propionate Hydrolysis_Product 2-Methyl-2-(methylthio)propanoic Acid Product->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product_1 Sulfoxide Product->Oxidation_Product_1 [O] Oxidation_Product_2 Sulfone Oxidation_Product_1->Oxidation_Product_2 [O]

Caption: Common degradation pathways for Ethyl 2-methyl-2-(methylthio)propionate.

References

  • The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-2-(methylthio)propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(methylthio)propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-Methyl-2-(methyltellanyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (2015). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. RSC Advances, 5(10), 7645-7651.
  • FooDB. (2010). Showing Compound Ethyl 2-methylpropanoate (FDB003278). Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-(methyl dithio) propionate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isobutyric acid, α-benzoyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN101318900A - Process for synthesizing ethyl propiolate.
  • KPU Pressbooks. (n.d.). 8.1 E2 Reactions – Organic Chemistry I. Retrieved from [Link]

  • ResearchGate. (2014). A comparative study of the chemical kinetics of methyl and ethyl propanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of methyl-2-[ethylthio(thiocarbonyl)thio].... Retrieved from [Link]

  • Homework.Study.com. (n.d.). 1-bromo-2-methylpropane with sodium methoxide under SN2/E2 conditions: 1. substitution product 2.... Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 8.9: The E2 Reaction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • MDPI. (2022). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Molecules, 27(15), 4984.
  • YouTube. (2020, March 24). CHM2220 Organic Chemistry Problem Solving Elimination E2 Reactions. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173.
  • Scientific & Academic Publishing. (n.d.). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. Retrieved from [Link]

  • ResearchGate. (2011). Enthalpies of Formation, Bond Dissociation Energies and Reaction Paths for the Decomposition of Model Biofuels: Ethyl Propanoate and Methyl Butanoate. Retrieved from [Link]

  • Cheméo. (n.d.). Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester (CAS 74367-31-0). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions with Ethyl 2-methyl-2-(methylthio)propionate

Welcome to the technical support center for Ethyl 2-methyl-2-(methylthio)propionate. This guide is designed for researchers, scientists, and professionals in drug development seeking to improve the yield and efficiency o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-methyl-2-(methylthio)propionate. This guide is designed for researchers, scientists, and professionals in drug development seeking to improve the yield and efficiency of coupling reactions utilizing this versatile thioester. Here, we address common challenges and provide in-depth, field-tested solutions to streamline your synthetic workflows.

Introduction to Ethyl 2-methyl-2-(methylthio)propionate in Synthesis

Ethyl 2-methyl-2-(methylthio)propionate is a thioester, a class of compounds known for their enhanced reactivity compared to their oxygen-based ester counterparts.[1] This heightened reactivity stems from the weaker carbon-sulfur bond and reduced resonance stabilization, making the carbonyl carbon more electrophilic and an excellent acylating agent.[2] While primarily utilized in the flavor and fragrance industry, its structural features present unique opportunities and challenges in synthetic organic chemistry, particularly in the formation of new carbon-carbon bonds to generate ketones and other complex intermediates.[3]

This guide will focus on troubleshooting the most common coupling reaction attempted with this reagent: the acylation of organometallic nucleophiles.

Core Troubleshooting: Low Yield in Ketone Synthesis via Acylation

The most frequent challenge encountered is a lower-than-expected yield of the desired ketone product when reacting Ethyl 2-methyl-2-(methylthio)propionate with organometallic reagents like Grignard or organozinc compounds.

FAQ 1: My Grignard reaction with Ethyl 2-methyl-2-(methylthio)propionate is giving low yields of the ketone. What are the primary causes?

Low yields in Grignard-based acylations of thioesters are typically rooted in one of several issues: over-addition of the nucleophile, competing side reactions, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Over-addition to form a tertiary alcohol: Grignard reagents are highly reactive and can add to the initially formed ketone, leading to a tertiary alcohol byproduct.

    • Solution: Maintain a low reaction temperature (-78°C to -40°C) to stabilize the tetrahedral intermediate. Add the Grignard reagent slowly and portion-wise to avoid an excess at any given time.

  • Enolate formation: The α-protons on the ketone product can be deprotonated by the strongly basic Grignard reagent, quenching the nucleophile and reducing the yield. While Ethyl 2-methyl-2-(methylthio)propionate itself lacks α-protons, the resulting ketone product may have them.

    • Solution: Use a less basic organometallic reagent if possible, such as an organozinc or organocuprate.

  • Hydrolysis of the Grignard reagent: Trace amounts of water in the solvent or on the glassware will rapidly quench the Grignard reagent.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Homocoupling of the Grignard reagent: This can be promoted by certain impurities or atmospheric oxygen.

    • Solution: Work under a strict inert atmosphere. Ensure the magnesium turnings used to generate the Grignard reagent are fresh and of high purity.

Experimental Protocol: Grignard Reaction with Ethyl 2-methyl-2-(methylthio)propionate

Objective: To synthesize a ketone via the acylation of a Grignard reagent with Ethyl 2-methyl-2-(methylthio)propionate.

Materials:

  • Ethyl 2-methyl-2-(methylthio)propionate

  • Aryl or alkyl halide (e.g., Bromobenzene)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Anhydrous HCl in ether (for workup)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard oven-dried glassware for air-sensitive reactions

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 equivalents).

    • Add a small portion of anhydrous diethyl ether.

    • In a separate flask, prepare a solution of the aryl/alkyl halide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small amount of the halide solution to the magnesium suspension and initiate the reaction (a small iodine crystal or gentle heating may be necessary).

    • Once initiated, add the remaining halide solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Acylation Reaction:

    • In a separate flame-dried flask under argon, dissolve Ethyl 2-methyl-2-(methylthio)propionate (1.0 equivalent) in anhydrous diethyl ether.

    • Cool this solution to -78°C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent dropwise to the thioester solution over 30-60 minutes, maintaining the temperature at -78°C.

    • After the addition is complete, allow the reaction to stir at -78°C for an additional 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78°C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

FAQ 2: I'm considering a Fukuyama coupling. What are the advantages and potential pitfalls with a substrate like Ethyl 2-methyl-2-(methylthio)propionate?

The Fukuyama coupling is an excellent alternative for ketone synthesis from thioesters, particularly when dealing with sensitive functional groups.[4] It utilizes a milder organozinc reagent in the presence of a palladium catalyst.[1]

Advantages:

  • High Chemoselectivity: Tolerates a wide range of functional groups that would be incompatible with Grignard reagents.[4]

  • Milder Reaction Conditions: Less prone to over-addition and enolization side reactions.[4]

  • Reduced Basicity: Organozinc reagents are significantly less basic than Grignard reagents.

Potential Pitfalls & Troubleshooting:

  • Catalyst Inactivation: The sulfur atom in the methylthio group of the substrate or the thiolate leaving group can potentially coordinate to the palladium catalyst, leading to inactivation.

    • Solution: Use a higher catalyst loading (e.g., 5-10 mol%). Screen different palladium sources and ligands. Bulky, electron-rich phosphine ligands can sometimes mitigate catalyst poisoning.

  • Sluggish Reaction: The steric hindrance from the gem-dimethyl group on Ethyl 2-methyl-2-(methylthio)propionate might slow down the oxidative addition step.

    • Solution: Increase the reaction temperature, but monitor for thermal decomposition. Ensure efficient stirring. A more active catalyst system may be required.

  • Incomplete Conversion: The organozinc reagent may be of poor quality or decompose during the reaction.

    • Solution: Ensure the organozinc reagent is freshly prepared or titrated before use. The addition of zinc bromide (ZnBr₂) can sometimes improve yields by shifting the Schlenk equilibrium.[4]

Data Summary: Comparison of Acylation Methods
FeatureGrignard ReactionFukuyama Coupling
Nucleophile R-MgX (highly reactive)R-ZnX (moderately reactive)
Key Reagent MagnesiumPalladium catalyst, Zinc
Temperature Low (-78°C to 0°C)Room temperature to moderate heat
Key Advantage Readily available reagentsHigh functional group tolerance
Common Pitfall Over-addition to form alcoholCatalyst poisoning by sulfur

Visualizing the Troubleshooting Workflow

A logical approach is crucial when troubleshooting low yields. The following diagram outlines a decision-making process for optimizing your coupling reaction.

TroubleshootingWorkflow cluster_byproducts Byproduct Analysis cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Reagent Quality (Anhydrous Solvents, Fresh Organometallic) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions analyze_byproducts Analyze Crude Mixture (NMR, LC-MS) start->analyze_byproducts check_reagents->start If issues found, repeat reaction check_conditions->start If issues found, repeat reaction tertiary_alcohol Tertiary Alcohol Detected? analyze_byproducts->tertiary_alcohol unreacted_sm Unreacted Starting Material? tertiary_alcohol->unreacted_sm No lower_temp Lower Temperature Slow Addition tertiary_alcohol->lower_temp Yes (Grignard) change_reagent Switch to Milder Reagent (e.g., Organozinc) tertiary_alcohol->change_reagent Yes (Grignard) side_reactions Other Side Products? unreacted_sm->side_reactions No increase_temp Increase Temperature or Change Catalyst unreacted_sm->increase_temp Yes optimize_catalyst Screen Catalysts/Ligands Increase Loading unreacted_sm->optimize_catalyst Yes (Fukuyama) side_reactions->change_reagent Yes

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Advanced Considerations & Alternative Pathways

FAQ 3: Are there any other coupling partners I should consider?

Yes, organocuprates (Gilman reagents) are another excellent option. They are softer nucleophiles than Grignard reagents and are well-known for their high selectivity in 1,4-additions and acyl substitution reactions with minimal over-addition.

FAQ 4: Could the methylthio group itself be a problem?

While the methylthio group is generally stable, under harsh conditions or with certain catalysts, C-S bond cleavage could become a competing pathway. If you suspect this is an issue, it is crucial to analyze your crude reaction mixture for byproducts containing a thiol moiety.

Summary

Improving the yield of coupling reactions with Ethyl 2-methyl-2-(methylthio)propionate hinges on understanding the delicate balance between the reactivity of the thioester and the chosen organometallic nucleophile. For highly reactive reagents like Grignards, meticulous control of temperature and addition rates is paramount to prevent over-addition. For less reactive systems like Fukuyama couplings, the focus shifts to ensuring catalyst activity and preventing deactivation. By systematically evaluating your reaction parameters and analyzing the byproducts, you can effectively troubleshoot and optimize your synthetic route to achieve higher yields.

References

  • The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Thioester: Bonding, Synthesis, and Reactions. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Fukuyama coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US7615661B2 - Thioester compounds and their use in fragrance or flavor applications.
  • Fiveable. (n.d.). Thioesters Definition. Retrieved from [Link]

Sources

Troubleshooting

stability of Ethyl 2-methyl-2-(methylthio)propionate under acidic/basic conditions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for Ethyl 2-methyl-2-(methylthio)propionate. This document is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Ethyl 2-methyl-2-(methylthio)propionate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under common acidic and basic experimental conditions. Our goal is to move beyond simple protocols and explain the chemical principles governing its reactivity, enabling you to anticipate challenges, troubleshoot effectively, and design robust experimental workflows.

Core Concepts: Understanding the Reactivity Profile

Ethyl 2-methyl-2-(methylthio)propionate possesses two key functional groups that dictate its stability: an ester and a thioether (sulfide) . The stability of the entire molecule is overwhelmingly determined by the reactivity of the ester functional group, as thioethers are generally robust under non-oxidizing acidic and basic conditions. The primary reaction you will encounter is the hydrolysis of the ester bond.

Ester Hydrolysis: The Two Pathways

Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol.[1] This reaction can be catalyzed by either acid or base, but the mechanisms, reversibility, and final products differ significantly.

  • Acid-Catalyzed Hydrolysis : This is a reversible equilibrium reaction.[2][3] The reaction is typically performed by heating the ester with water and a strong acid catalyst (e.g., H₂SO₄ or HCl). To drive the reaction to completion, a large excess of water is required to shift the equilibrium toward the products.[2][4] The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.[5][6]

  • Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction that goes to completion.[7][8] It involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH).[1] The hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. The reaction is irreversible because the carboxylic acid formed in the penultimate step is immediately deprotonated by the base to form a stable carboxylate salt, which is resistant to further nucleophilic attack.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Ethyl 2-methyl-2-(methylthio)propionate in acidic solution?

Under acidic conditions, the compound undergoes acid-catalyzed hydrolysis of the ester functional group. The thioether linkage is stable. The reaction products are 2-methyl-2-(methylthio)propanoic acid and ethanol. This is an equilibrium process.[2][3]

Q2: How does the compound behave in a basic solution?

In the presence of a base like NaOH, the compound undergoes rapid and irreversible hydrolysis (saponification) of the ester group.[2][8] The final products are the sodium salt of 2-methyl-2-(methylthio)propanoic acid and ethanol. To obtain the free carboxylic acid, a subsequent acidic workup is required to protonate the carboxylate salt.[3]

Q3: Is the C-S (thioether) bond stable to acid and base?

Yes, the methylthio group is generally very stable under the aqueous acidic and basic conditions typically used for ester hydrolysis. Thioethers are significantly less basic than ethers and are not prone to cleavage by non-oxidizing acids.[9] They are also unreactive towards hydroxide ions. Therefore, you should not expect cleavage of the C-S bond during your experiments.

Q4: Which hydrolysis method is faster and more efficient for complete conversion?

Base-catalyzed hydrolysis (saponification) is generally the preferred method for complete and rapid conversion.[2] There are two main advantages: the reaction is irreversible, ensuring it goes to completion, and the products (a water-soluble salt and an alcohol) are often easier to separate than the equilibrium mixture from an acid-catalyzed reaction.[2]

Q5: How can I monitor the progress of the hydrolysis reaction?

You can monitor the disappearance of the starting material (Ethyl 2-methyl-2-(methylthio)propionate) and the appearance of the products using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC) : A reverse-phase method can easily separate the more nonpolar ester starting material from the more polar carboxylic acid product.[10]

  • Gas Chromatography (GC) : Suitable if the products are volatile. The carboxylic acid may require derivatization.

  • Thin-Layer Chromatography (TLC) : A quick and easy way to qualitatively track the reaction's progress. The carboxylic acid product will typically have a lower Rf value than the ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to monitor the disappearance of the ethyl group's characteristic quartet and triplet signals and the appearance of new signals corresponding to the product.

Troubleshooting Guide

This section addresses common issues encountered during the hydrolysis of Ethyl 2-methyl-2-(methylthio)propionate.

Issue 1: Incomplete Hydrolysis or Stalled Reaction
  • Symptom: Analysis (TLC, HPLC, GC) shows a significant amount of starting material remaining even after prolonged reaction time.

  • Likely Cause (If using acidic conditions): The reaction has reached equilibrium. Acid-catalyzed hydrolysis is a reversible process.[4]

  • Troubleshooting Steps:

    • Verify Conditions: Ensure you are using a large excess of water to push the equilibrium forward. The water is a reactant, not just a solvent.[2]

    • Increase Temperature: If thermally stable, increasing the reaction temperature can help reach equilibrium faster.

    • Switch to Basic Conditions: The most definitive solution is to switch to a base-catalyzed (saponification) protocol. This reaction is irreversible and will drive the conversion to completion.[7][8]

Issue 2: Cannot Isolate the Carboxylic Acid Product After Basic Hydrolysis
  • Symptom: After performing saponification and attempting to extract the product with an organic solvent, you recover only the alcohol (ethanol) and unreacted starting material, if any. The desired acid is not in the organic layer.

  • Likely Cause: The product of saponification is not the neutral carboxylic acid; it is the carboxylate salt (e.g., sodium 2-methyl-2-(methylthio)propanoate).[4] This salt is ionic and highly soluble in the aqueous layer, not in common organic solvents.

  • Troubleshooting Steps:

    • Perform an Acidic Workup: After the saponification is complete, cool the reaction mixture (e.g., in an ice bath).

    • Slowly and carefully add a strong acid (e.g., 1M HCl or H₂SO₄) to the aqueous solution until the pH is acidic (pH ~2). You can monitor this with pH paper.[2][3]

    • This step protonates the carboxylate salt, converting it into the neutral, water-insoluble carboxylic acid.

    • You can now extract the neutral carboxylic acid product from the aqueous solution using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

Workflow: Troubleshooting Incomplete Reactions

G start Reaction Stalled/ Incomplete Conversion check_pH Check Reaction pH start->check_pH is_acidic pH is Acidic check_pH->is_acidic is_basic pH is Basic check_pH->is_basic acid_cause Cause: Reversible Equilibrium Reached is_acidic->acid_cause Likely base_cause Cause: Insufficient Base or Reaction Time/Temp is_basic->base_cause Likely acid_sol1 Solution 1: Add large excess of H₂O acid_cause->acid_sol1 acid_sol2 Solution 2: Switch to irreversible basic hydrolysis acid_cause->acid_sol2 base_sol1 Solution 1: Check stoichiometry, add more base (e.g., 1.1 eq) base_cause->base_sol1 base_sol2 Solution 2: Increase temperature or prolong reaction time base_cause->base_sol2

Caption: Troubleshooting workflow for incomplete hydrolysis reactions.

Key Reaction Mechanisms & Data

Acid-Catalyzed Hydrolysis Mechanism

The mechanism proceeds via protonation of the carbonyl, nucleophilic attack by water, proton transfer, and elimination of the alcohol.

G cluster_mech Acid-Catalyzed Hydrolysis Ester Ester + H₃O⁺ ProtonatedEster Protonated Ester Ester->ProtonatedEster Protonation Tetrahedral1 Tetrahedral Intermediate (after H₂O attack) ProtonatedEster->Tetrahedral1 H₂O Attack ProtonTransfer Proton-Transferred Intermediate Tetrahedral1->ProtonTransfer Proton Transfer LeavingGroupReady Protonated Alcohol (Good Leaving Group) ProtonTransfer->LeavingGroupReady Protonation of -OEt Products Carboxylic Acid + Ethanol + H₃O⁺ LeavingGroupReady->Products EtOH Leaves, Deprotonation

Caption: Key steps in the acid-catalyzed hydrolysis of an ester.

Base-Catalyzed Hydrolysis (Saponification) Mechanism

This mechanism involves direct nucleophilic attack by hydroxide followed by elimination of the alkoxide, which is then protonated.

G cluster_mech Base-Catalyzed Hydrolysis (Saponification) Ester Ester + ⁻OH Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack CarboxylicAcid Carboxylic Acid + ⁻OEt Tetrahedral->CarboxylicAcid Elimination of Alkoxide Carboxylate Carboxylate Salt + EtOH CarboxylicAcid->Carboxylate Irreversible Deprotonation

Caption: Key steps in the irreversible base-catalyzed hydrolysis of an ester.

Data Summary: Comparison of Hydrolysis Conditions
FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Reagent Catalytic strong acid (e.g., H₂SO₄)Stoichiometric strong base (e.g., NaOH)[1]
Reversibility Reversible (Equilibrium)[3][7]Irreversible[7][8]
Reaction Rate Generally slowerGenerally faster and more complete[2]
Initial Product Carboxylic Acid & AlcoholCarboxylate Salt & Alcohol[4][8]
Workup Simple extractionRequires acidification before extraction[2][3]
Key Consideration Requires large excess of water to drive to completion.[2]The reaction consumes the base.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Ethyl 2-methyl-2-(methylthio)propionate (1.0 eq).

  • Reagents: Add a large excess of water (e.g., 20-50 eq) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Periodically take aliquots, quench with a saturated sodium bicarbonate solution, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by TLC or HPLC to monitor the disappearance of the starting material.

  • Workup: Once the reaction has reached equilibrium, cool the mixture to room temperature. Extract the mixture several times with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the product mixture.

Protocol 2: General Procedure for Base-Catalyzed Hydrolysis (Saponification)
  • Setup: In a round-bottom flask with a reflux condenser and magnetic stir bar, dissolve Ethyl 2-methyl-2-(methylthio)propionate (1.0 eq) in a suitable solvent like ethanol or THF.

  • Reagents: Add an aqueous solution of sodium hydroxide (1.1-1.5 eq).

  • Reaction: Heat the mixture to reflux. The reaction is often complete within a few hours.

  • Monitoring: Monitor the reaction by TLC or HPLC as described in Protocol 1.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvent (if used).

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or neutral byproducts.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl.

    • Extract the resulting acidic aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure 2-methyl-2-(methylthio)propanoic acid.

References

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (2023). Ester hydrolysis. Retrieved from [Link]

  • mechanism of ester hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Pearson. (2024, September 4). Hydrolysis of Thioesters Explained. Retrieved from [Link]

  • Wikipedia. (2023). Thioester. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B) acidic environment, and (C) alkaline environment. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Retrieved from [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, March 17). The Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Thioester Reaction Products

Welcome to the technical support center for challenges in the purification of thioester reaction products. This guide is designed for researchers, scientists, and drug development professionals who encounter specific iss...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges in the purification of thioester reaction products. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during the experimental workup and purification of thioesters. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system.

Troubleshooting Guide

This section addresses common problems encountered during the purification of thioester reaction products, providing detailed explanations and step-by-step solutions.

Question 1: My thioester is hydrolyzing during aqueous workup or chromatography. How can I prevent this?

Answer:

Thioester hydrolysis is a frequent challenge, as the thioester bond is susceptible to cleavage by water, especially under non-neutral pH conditions.[1][2][3] The mechanism of hydrolysis is pH-dependent, with both acid- and base-catalyzed pathways leading to the formation of a carboxylic acid and a thiol.[3][4][5]

Underlying Causes:
  • Basic Conditions: Base-catalyzed hydrolysis is often the more significant issue, as even mildly basic conditions can lead to saponification, forming a carboxylate anion and a thiol.[2] Common sources of basicity include residual base from the reaction (e.g., triethylamine, pyridine) or the use of basic extraction solutions (e.g., sodium bicarbonate).

  • Acidic Conditions: While generally more stable at acidic to neutral pH, prolonged exposure to strong acids can also catalyze hydrolysis.[3][4] This can be a concern during chromatography on silica gel, which is inherently acidic.[6][7]

  • Elevated Temperatures: Hydrolysis rates increase with temperature.[4]

Mitigation Strategies:
  • Neutralize the Reaction Mixture Carefully: Before aqueous workup, neutralize any excess base with a mild acid, such as dilute HCl or saturated ammonium chloride solution, ensuring the final pH is close to neutral.[8]

  • Use pH-Controlled Buffers: During extractions, use a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) instead of plain deionized water to maintain a stable, neutral pH.[9]

  • Minimize Contact Time with Water: Perform aqueous washes quickly and avoid letting the reaction mixture sit in biphasic systems for extended periods.

  • Chromatography Considerations:

    • Deactivate Silica Gel: For flash chromatography, if your thioester is acid-sensitive, you can use silica gel that has been pre-treated with a base, such as triethylamine (typically 1-3% in the eluent), to neutralize its acidic sites.[6]

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or reverse-phase silica (C18).

    • Aprotic Solvents: Whenever possible, use aprotic solvents for chromatography.

Question 2: I am observing significant disulfide bond formation of my thiol starting material or byproduct. How can I minimize this?

Answer:

Disulfide bond formation is an oxidative process where two thiol molecules react to form a disulfide.[10][11][12] This is a common side reaction, especially if the reaction is worked up in the presence of air (oxygen).

Underlying Causes:
  • Oxidation: The primary cause is the oxidation of thiols. This can be catalyzed by trace metal impurities or exposure to atmospheric oxygen, particularly at neutral to basic pH where the more nucleophilic thiolate is present.[11]

  • Thiol-Disulfide Exchange: If a disulfide is already present, a thiol can react with it in a thiol-disulfide exchange reaction, leading to a mixture of disulfide products.[11]

Prevention and Remediation:
  • Work Under an Inert Atmosphere: To the extent possible, perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[13]

  • Use of Reducing Agents:

    • During workup, a mild reducing agent can be added to the aqueous phase to keep the thiols in their reduced state. Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice as it is odorless, water-soluble, and effective over a wide pH range.[14]

    • Caution: Be mindful that some reducing agents can potentially react with your desired thioester product under certain conditions.

  • Acidify the Aqueous Phase: Lowering the pH of the aqueous wash to be slightly acidic (pH 3-4) can help to protonate the thiol to its less reactive form, thereby slowing down the rate of oxidation.

  • Rapid Purification: The longer the crude product containing free thiols is exposed to air, the more disulfide will form. Proceed with purification as quickly as possible after the workup.

Question 3: My thioester product is difficult to separate from the starting thiol or other nonpolar impurities by flash chromatography. What can I do?

Answer:

Co-elution of products with starting materials or byproducts of similar polarity is a frequent chromatographic challenge.

Strategies for Improved Separation:
  • Optimize the Solvent System:

    • Systematic TLC Analysis: Before committing to a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. A good starting point for many thioesters is a mixture of hexanes and ethyl acetate or dichloromethane and methanol.[6][15]

    • Solvent Polarity: The goal is to find a solvent system where your product has an Rf value of approximately 0.2-0.4 for good separation.[16]

    • Ternary Solvent Systems: Sometimes, adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., a small percentage of methanol in a dichloromethane/hexane mixture) can significantly improve separation.

  • Employ Scavenger Resins: If the impurity is a nucleophilic thiol, consider using a scavenger resin to remove it from the crude product mixture before chromatography. This simplifies the purification significantly.

  • Consider Recrystallization: If your thioester product is a solid, recrystallization can be a highly effective purification method, especially for removing impurities with different solubility profiles.[17][18]

    • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems include ethanol, or mixtures like hexanes/ethyl acetate.[17]

Experimental Protocol: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: Can I use reverse-phase HPLC for thioester purification?

A1: Yes, reverse-phase HPLC (RP-HPLC) is a very effective technique for purifying thioesters, particularly for polar or peptide-based thioesters.[19][20] A common mobile phase consists of a gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent.

Q2: My thioester seems to be degrading on the silica gel column, even with a neutral eluent. What could be happening?

A2: Even "neutral" silica gel has a slightly acidic surface due to the presence of silanol groups.[7] For highly sensitive thioesters, this can be enough to cause degradation over the course of a long column run. Consider the strategies mentioned in Troubleshooting Question 1, such as deactivating the silica with triethylamine or using an alternative stationary phase.[6]

Q3: How can I remove residual coupling reagents like DCC or EDC and their byproducts?

A3: Byproducts from carbodiimide coupling reagents (e.g., dicyclohexylurea (DCU) from DCC) are often insoluble in common organic solvents like dichloromethane or ethyl acetate. After the reaction, it is common to filter the reaction mixture to remove the precipitated urea byproduct. Any remaining soluble byproduct can typically be removed by standard flash chromatography.

Q4: What is the best way to store purified thioesters?

A4: Thioesters should be stored in a cool, dry place, preferably under an inert atmosphere to prevent hydrolysis and oxidation. For long-term storage, keeping them in a freezer at -20°C or below is recommended.

Visualizations
Thioester Instability Pathways

Thioester_Instability cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Thioester R-C(=O)-S-R' Hydrolysis_Products Carboxylic Acid (R-COOH) + Thiol (R'-SH) Thioester->Hydrolysis_Products H₂O (Acid or Base catalyst) Disulfide Disulfide (R'-S-S-R') Thiol Thiol (R'-SH) Thiol->Disulfide [O] (e.g., Air)

Caption: Key degradation pathways for thioesters.

General Purification Workflow

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (pH control, +/- reducing agent) Start->Workup Dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification_Choice Purification Method Concentrate->Purification_Choice Column Column Chromatography (Flash or HPLC) Purification_Choice->Column Liquid or Oily Solid Recrystallize Recrystallization Purification_Choice->Recrystallize Crystalline Solid Pure_Product Pure Thioester Column->Pure_Product Recrystallize->Pure_Product

Caption: A general workflow for thioester purification.

Data Summary Table
Purification MethodAdvantagesDisadvantagesBest For
Flash Chromatography Fast, versatile, widely applicable.Can cause degradation of sensitive compounds on silica.Routine purification of most thioesters.[15]
HPLC High resolution, excellent for complex mixtures.Smaller scale, more expensive.High-purity applications, polar thioesters.[19][20]
Recrystallization Can yield very pure material, scalable.Only applicable to solids, potential for product loss in mother liquor.Purifying solid thioesters.[17][21]
Aqueous Workup/Extraction Removes water-soluble impurities.Risk of hydrolysis if pH is not controlled.Initial cleanup of reaction mixtures.[8]
References
  • Wikipedia. Thioester. [Link]

  • Pearson. (2024-09-04). Hydrolysis of Thioesters Explained. [Link]

  • Chandru, K., et al. (2018-10-03). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Scientific Reports. [Link]

  • Narmon, A. S., et al. Mechanisms of (thio)ester hydrolysis. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2010). Highly Efficient Synthesis of Thioesters in Water. Green Chemistry. [Link]

  • Whitesides Research Group. (2011-07-05). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Harvard University. [Link]

  • Villamil, V., et al. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. RSC Advances. [Link]

  • van der Meide, P. H., et al. (2008-10-01). One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester. Protein Expression and Purification. [Link]

  • ResearchGate. HPLC traces of purified peptide thioester. [Link]

  • ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • ResearchGate. RP-HPLC chromatogram and MS analysis of purified thioester 4. [Link]

  • Pure. (2008-10-01). One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester. [Link]

  • RSC Publishing. (2018-08-06). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. [Link]

  • Chemistry Stack Exchange. (2025-02-06). Purification of thiols. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Frontiers. (2022-08-21). Thioester deprotection using a biomimetic NCL approach. [Link]

  • PubMed Central. (2022-08-22). Thioester deprotection using a biomimetic NCL approach. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Queen Mary University of London. (2018-11-15). Synthesis and polymerization of thioester containing compounds. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubMed Central. (2012). Stability of thioester intermediates in ubiquitin-like modifications. [Link]

  • RECRYSTALLISATION. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2023-01-29). Recrystallization. [Link]

  • PubMed Central. (2013). Investigating the Principles of Recrystallization from Glyceride Melts. [Link]

  • YouTube. (2021-03-12). Flash Method Development from TLC Plates Webinar. [Link]

  • YouTube. (2022-07-30). Which functional group participates in disulphide bond formation in proteins? [Link]

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

  • Chemistry LibreTexts. (2022-09-24). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. [Link]

  • ResearchGate. A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. [Link]

  • PubMed Central. (2013). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. [Link]

  • Chemistry Stack Exchange. (2023-01-15). Stable thioesters in biological millieu? [Link]

  • PubMed Central. (2012). Quantification of Thiols and Disulfides. [Link]

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  • PubMed Central. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. [Link]

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Optimization

effect of temperature on the reactivity of Ethyl 2-methyl-2-(methylthio)propionate

Welcome to the technical support center for Ethyl 2-methyl-2-(methylthio)propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-methyl-2-(methylthio)propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile thioether ester. Here, we address common challenges and questions related to the influence of temperature on the reactivity and stability of this compound.

Section 1: Understanding the Thermal Behavior of Ethyl 2-methyl-2-(methylthio)propionate

Ethyl 2-methyl-2-(methylthio)propionate possesses two key functional groups that are influenced by temperature: a sterically hindered ester and a tertiary alkyl thioether. The interplay of these groups dictates the compound's stability and reactivity under various thermal conditions.

Q1: What is the general thermal stability of Ethyl 2-methyl-2-(methylthio)propionate?
Q2: I am observing unexpected byproducts in my reaction at elevated temperatures. What could they be?

Elevated temperatures can promote several side reactions. For Ethyl 2-methyl-2-(methylthio)propionate, the most probable side reactions are elimination and decomposition.

  • Elimination (E2/E1): The tertiary carbon atom in the molecule makes it susceptible to elimination reactions, especially in the presence of a base. At higher temperatures, elimination is generally favored over substitution.[2] The likely elimination product would be 2-methylpropene and the corresponding thiol- or thioether-containing fragment.

  • Decomposition: As mentioned in Q1, thermal decomposition can occur at high temperatures (likely >200 °C), potentially yielding smaller, volatile molecules.[1]

To mitigate these side reactions, it is crucial to carefully control the reaction temperature and use the lowest effective temperature to achieve the desired transformation.

Section 2: Troubleshooting Guide for Common Reactions

This section provides troubleshooting for specific issues you might encounter during common reactions involving Ethyl 2-methyl-2-(methylthio)propionate.

Hydrolysis of the Ester Group

The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be challenging due to steric hindrance.

The slow rate of hydrolysis is primarily due to the steric bulk of the two methyl groups and the methylthio group surrounding the ester's carbonyl carbon. This steric hindrance impedes the approach of the nucleophile (e.g., hydroxide ion) to the carbonyl carbon.[3][4]

Troubleshooting Steps:

Problem Potential Cause Recommended Solution
Low Reaction Rate Steric hindrance around the carbonyl group.Increase the reaction temperature moderately. However, be cautious of potential decomposition at very high temperatures. Consider using microwave-assisted heating to accelerate the reaction at a lower bulk temperature.[3]
Incomplete Conversion Insufficiently harsh reaction conditions to overcome the activation energy barrier.Employ a non-aqueous solvent system, such as NaOH in a mixture of MeOH and CH2Cl2, which has been shown to be effective for the hydrolysis of sterically hindered esters at room temperature.[5][6]
Degradation of Starting Material High temperatures causing decomposition or elimination side reactions.Use milder conditions. If using basic hydrolysis, a higher concentration of a stronger, less-hindered base might be effective at lower temperatures. For acid-catalyzed hydrolysis, a strong acid catalyst in an appropriate solvent should be chosen carefully.

Experimental Protocol: Mild Alkaline Hydrolysis of a Sterically Hindered Ester

This protocol is adapted from a method developed for the saponification of crowded esters and can be applied to Ethyl 2-methyl-2-(methylthio)propionate.[5][6]

  • Reagent Preparation: Prepare a 0.3 N solution of NaOH in a 1:9 (v/v) mixture of methanol (MeOH) and dichloromethane (CH2Cl2).

  • Reaction Setup: In a round-bottom flask, dissolve the sterically hindered ester in the non-aqueous NaOH solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or an appropriate analytical technique.

  • Work-up: Upon completion, neutralize the reaction mixture with an aqueous acid solution (e.g., 1N HCl) and extract the carboxylic acid product with a suitable organic solvent.

Nucleophilic Substitution at the Tertiary Carbon

Reactions involving the displacement of the methylthio group are challenging due to the tertiary nature of the carbon center.

Direct SN2 substitution at the tertiary carbon of Ethyl 2-methyl-2-(methylthio)propionate is highly disfavored due to severe steric hindrance.[7][8] The primary competing reactions are SN1 substitution and E1/E2 elimination.

  • SN1 Reaction: At elevated temperatures and in the presence of a polar protic solvent, the reaction may proceed via an SN1 mechanism. This involves the formation of a tertiary carbocation intermediate, which can then be attacked by the nucleophile. However, this pathway can lead to racemization if the carbon is chiral and is often accompanied by elimination.

  • Elimination Reaction: As mentioned earlier, elimination is a major competing pathway, especially with stronger bases and higher temperatures. Thiolates, the conjugate bases of thiols, are generally good nucleophiles and weaker bases than alkoxides, which can favor substitution over elimination to some extent.[7] However, with a tertiary substrate, elimination often dominates.

Troubleshooting Workflow:

G start Low Yield/Mixture of Products in Nucleophilic Substitution temp High Temperature? start->temp base Strong Base? start->base sn1 S_N1 Pathway Favored: - Carbocation formation - Racemization - Elimination byproduct temp->sn1 Yes e1_e2 E1/E2 Elimination Favored: - Alkene formation - Major byproduct temp->e1_e2 Yes base->e1_e2 Yes lower_temp Lower Reaction Temperature sn1->lower_temp change_solvent Change Solvent System (e.g., polar aprotic) sn1->change_solvent e1_e2->lower_temp weaker_base Use a Weaker, More Nucleophilic Reagent e1_e2->weaker_base no_reaction No Reaction: - Steric hindrance too high for S_N2

Caption: Troubleshooting workflow for nucleophilic substitution reactions.

Section 3: FAQs on Synthesis and Handling

Q5: What are the recommended conditions for the synthesis of Ethyl 2-methyl-2-(methylthio)propionate?

While a specific, detailed synthesis protocol for Ethyl 2-methyl-2-(methylthio)propionate is not widely published, a general approach would involve the S-alkylation of a thiol or the reaction of a thiolate with an appropriate electrophile. A plausible synthesis is the reaction of sodium thiomethoxide with ethyl 2-bromo-2-methylpropionate. A similar synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate is conducted at reflux temperature in butan-2-one for an extended period.[9] This suggests that moderately elevated temperatures are likely required to drive the reaction to completion.

General Synthetic Considerations:

  • Nucleophile: Sodium thiomethoxide (NaSMe) is a common and effective nucleophile for introducing the methylthio group.

  • Electrophile: Ethyl 2-bromo-2-methylpropionate would be a suitable electrophile.

  • Solvent: A polar aprotic solvent like DMF or acetone is typically used for such SN2 reactions.

  • Temperature: The reaction may require heating to proceed at a reasonable rate, but the temperature should be carefully controlled to minimize elimination side reactions of the tertiary halide.

Q6: Are there any specific safety precautions I should take when working with Ethyl 2-methyl-2-(methylthio)propionate at elevated temperatures?

Yes, several precautions are necessary:

  • Ventilation: Thioethers can have strong, unpleasant odors. All work at elevated temperatures should be conducted in a well-ventilated fume hood.

  • Pressure Build-up: When heating a reaction mixture, ensure the system is not closed to prevent pressure build-up from solvent evaporation or the formation of gaseous byproducts.

  • Flash Point: The flash point of Ethyl 2-methyl-2-(methylthio)propionate is 66.67 °C (152.00 °F).[10] Do not heat this compound near an open flame or other ignition sources above its flash point.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

References

  • Kim, J. et al. (2016). Clean thermal decomposition of tertiary-alkyl metal thiolates to metal sulfides: environmentally-benign, non-polar inks for solution-processed chalcopyrite solar cells. Scientific Reports, 6, 36608. [Link]

  • Bures, F. et al. (2023). Highly Diastereoselective Preparation of Tertiary Alkyl Thiocyanates en Route to Thiols by Stereoinvertive Nucleophilic Substitution at Nonclassical Carbocations. Organic Letters, 25(47), 8493–8498. [Link]

  • University of Calgary. (n.d.). Ch16 : RSR' synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Taft, R. W. (1952). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 74(11), 2729–2732. [Link]

  • Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Clayden, J., & Warren, S. (2012). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 8, 1438–1463. [Link]

  • Lee, I. et al. (2000). Nucleophilic substitution reactions of anilino thioethers with anilines in methanol. Journal of the Chemical Society, Perkin Transactions 2, (7), 1385-1391. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

  • van Berkel, W. W., de Koning, L. J., & Nibbering, N. M. M. (1987). The mechanism of base-induced gas-phase elimination reactions of thioethers. Journal of the American Chemical Society, 109(25), 7602–7608. [Link]

  • Pearson Education. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Retrieved from [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Cox, R. F. B., & McElvain, S. M. (1937). Ethyl ethoxalylpropionate. Organic Syntheses, 17, 54. [Link]

  • SIELC Technologies. (2018). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved from [Link]

  • Amanote Research. (2016). Clean Thermal Decomposition of Tertiary-Alkyl Metal Thiolates to Metal Sulfides: Environmentally-Benign, Non-Polar Inks for Solution-Processed. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.7: Thiols and Sulfides. Retrieved from [Link]

  • Scribd. (n.d.). Reactions of Thiols: Review. Retrieved from [Link]

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  • LibreTexts Chemistry. (2024). 18.8: Thiols and Sulfides. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Transformations of Ethyl 2-methyl-2-(methylthio)propionate

Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive technical resource for navigating the catalytic transformations of Ethyl 2-methyl-2-(methylthio)propionate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive technical resource for navigating the catalytic transformations of Ethyl 2-methyl-2-(methylthio)propionate. This sterically hindered thioether ester presents unique challenges and opportunities in synthesis. This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for the most common transformations: desulfurization, selective oxidation, and ester hydrolysis.

Reductive Desulfurization: Removing the Thioether

The complete removal of the methylthio group to yield Ethyl 2-methylpropionate is a common synthetic goal. This transformation is typically achieved using nickel-based catalysts.

FAQ: Reductive Desulfurization

Q1: My Raney Nickel desulfurization is sluggish and gives inconsistent yields. What's going wrong?

A: This is a frequent issue. The reactivity of Raney Nickel is highly dependent on its preparation and handling.[1] Here are the key factors to troubleshoot:

  • Catalyst Activity: Raney Nickel is an aluminum-nickel alloy where the aluminum has been leached out with sodium hydroxide. The remaining high-surface-area nickel contains adsorbed hydrogen gas, which is the active reducing agent.[1] The activity can vary significantly between batches. Always use a fresh, active batch of Raney Nickel for best results.

  • Catalyst Loading: It's an art to determine the exact molar ratio of Raney Nickel to use.[1] Many procedures call for "teaspoons" or weight equivalents rather than molar ratios. A typical starting point is 5-10 weight equivalents of Raney Nickel to your substrate. If the reaction is slow, a gradual increase in the catalyst loading can be beneficial.

  • Solvent Choice: The reaction is commonly run in ethanol or methanol. Ensure your solvent is anhydrous, as water can affect the catalyst's activity.

  • Temperature: While some desulfurizations proceed at room temperature, gentle heating (40-60 °C) can often accelerate the reaction without promoting side reactions.

Q2: I'm concerned about the pyrophoric nature of Raney Nickel. Are there safer alternatives?

A: Yes, the pyrophoric nature of Raney Nickel, especially when dry, is a significant safety concern.[1] Several non-pyrophoric nickel-containing reducing agents (NiCRAs) have been developed. These are often prepared in situ. For example, "Ni2B" can be generated from nickel(II) chloride and sodium borohydride and used directly in the reaction flask. Another alternative is the use of hydrazine hydrate as a reducing agent, which is a more cost-effective and safer option for larger-scale reactions.[2]

Troubleshooting Guide: Reductive Desulfurization
IssuePotential CauseRecommended Solution
Low or No Conversion Inactive Raney NickelUse a fresh, recently purchased batch of Raney Nickel.
Insufficient Catalyst LoadingIncrease the weight equivalents of Raney Nickel incrementally.
Poor Substrate SolubilityChoose a solvent in which the substrate is fully soluble at the reaction temperature.
Incomplete Reaction Catalyst DeactivationAdd the catalyst in portions throughout the reaction.
Insufficient HydrogenIf using an external hydrogen source, ensure proper purging and pressure.
Product Contamination Residual Sulfur CompoundsIncrease reaction time or temperature. Purify the product by column chromatography.
Nickel Leaching into ProductFilter the reaction mixture through Celite® and consider a secondary purification step.

Selective Oxidation: From Thioether to Sulfoxide/Sulfone

The oxidation of the sulfur atom in Ethyl 2-methyl-2-(methylthio)propionate to a sulfoxide or sulfone is a valuable transformation for introducing chirality or modifying the electronic properties of the molecule. The primary challenge is to achieve this oxidation selectively without affecting the ester functionality.

FAQ: Selective Oxidation

Q1: How can I selectively oxidize the thioether to the sulfoxide without over-oxidation to the sulfone?

A: Achieving selective mono-oxidation requires careful control of the oxidant and catalyst.

  • Hydrogen Peroxide with a Catalyst: Using hydrogen peroxide (H2O2) with a suitable catalyst is a common green chemistry approach.[3][4] Titanium silicalite-1 (TS-1) has been shown to be an effective catalyst for this transformation.[3] The key is to use a controlled amount of H2O2 (typically 1.0-1.2 equivalents).

  • Polyoxometalates: Polyoxomolybdate-based catalysts have demonstrated high efficiency and selectivity for thioether oxidation at room temperature.[5] These can often be recycled, adding to their appeal.

  • Metal-Free Options: A metal-free quinoid catalyst has been reported to promote chemoselective thioether to sulfoxide oxidation using molecular oxygen as the oxidant.[6]

Q2: My oxidation reaction is leading to a mixture of sulfoxide and sulfone. How can I improve selectivity?

A: This indicates over-oxidation. Here are some strategies to improve selectivity for the sulfoxide:

  • Stoichiometry of the Oxidant: Carefully control the amount of oxidant used. Start with one equivalent and monitor the reaction closely by TLC or GC.

  • Reaction Temperature: Lowering the reaction temperature can often slow down the second oxidation step more than the first, thus favoring the sulfoxide.

  • Catalyst Choice: Some catalysts are inherently more selective for mono-oxidation. Experiment with different catalytic systems if one is proving to be too aggressive.

Experimental Protocol: Selective Oxidation to Sulfoxide using a Polyoxomolybdate Catalyst

This protocol is adapted from the literature for the selective oxidation of thioethers.[5]

  • In a round-bottom flask, dissolve Ethyl 2-methyl-2-(methylthio)propionate (1 equivalent) in a suitable solvent like acetonitrile.

  • Add the polyoxomolybdate-based catalyst (e.g., 0.1-1 mol%).

  • Cool the mixture in an ice bath.

  • Add hydrogen peroxide (30% aqueous solution, 1.1 equivalents) dropwise over 10-15 minutes.

  • Monitor the reaction progress by TLC. The sulfoxide product should be more polar than the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ester Hydrolysis: The Steric Hindrance Challenge

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is complicated by the sterically hindered quaternary carbon adjacent to the carbonyl group. Standard aqueous hydrolysis conditions are often ineffective.

FAQ: Ester Hydrolysis

Q1: Standard base-catalyzed hydrolysis (e.g., NaOH in methanol/water) is not working for my sterically hindered ester. Why?

A: The bulky gem-dimethyl groups and the methylthio group on the α-carbon create significant steric hindrance. This physically blocks the approach of the hydroxide nucleophile to the electrophilic carbonyl carbon, thus preventing the formation of the tetrahedral intermediate required for hydrolysis.[7]

Q2: What are the best strategies to hydrolyze a sterically hindered ester like Ethyl 2-methyl-2-(methylthio)propionate?

A: Overcoming steric hindrance requires non-standard approaches:

  • Non-Aqueous Saponification: A highly effective method involves using a base like sodium hydroxide in a mixed solvent system such as methanol/dichloromethane (1:9) at room temperature.[8][9] The less-solvated hydroxide ions in this medium are more nucleophilic.

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) with a base like potassium hydroxide can facilitate the reaction between the ester in an organic phase and the hydroxide in an aqueous phase.

  • Acid-Catalyzed Hydrolysis under Forcing Conditions: While generally less preferred due to potential side reactions, strong acid catalysis (e.g., H2SO4) in a suitable solvent with heating can sometimes effect hydrolysis. However, this may risk degradation of the thioether.

Decision-Making Workflow for Ester Hydrolysis

G start Start: Hydrolysis of Hindered Ester check_sensitivity Is the molecule sensitive to strong base? start->check_sensitivity non_aqueous Use non-aqueous saponification (e.g., NaOH in MeOH/CH2Cl2) check_sensitivity->non_aqueous No ptc Consider Phase-Transfer Catalysis (e.g., KOH, Bu4NBr) check_sensitivity->ptc Yes success Success: Carboxylic Acid non_aqueous->success failure Failure: Re-evaluate strategy non_aqueous->failure If fails ptc->success ptc->failure acid_cat Attempt acid-catalyzed hydrolysis (e.g., H2SO4, heat) acid_cat->success acid_cat->failure failure->acid_cat

Caption: Workflow for selecting a hydrolysis method.

Advanced Transformations: C-S Bond Cross-Coupling

For more advanced applications, the cleavage of the C-S bond can be utilized in cross-coupling reactions to form new C-C or C-heteroatom bonds. While less common for aliphatic thioethers compared to their aryl counterparts, nickel-catalyzed cross-coupling reactions of thioethers with Grignard reagents have been reported.[10] This represents a frontier area for the modification of molecules like Ethyl 2-methyl-2-(methylthio)propionate.

Catalyst Selection Logic for C-S Cross-Coupling

G start Goal: C-C bond formation via C-S cleavage catalyst_choice Catalyst System Selection start->catalyst_choice ni_catalyst Nickel-based catalyst (e.g., NiCl2(dppp)) catalyst_choice->ni_catalyst Primary Choice pd_catalyst Palladium-based catalyst (often less effective for C(sp3)-S) catalyst_choice->pd_catalyst Alternative coupling_partner Choose Coupling Partner (e.g., Alkyl Grignard Reagent) ni_catalyst->coupling_partner pd_catalyst->coupling_partner reaction Reaction Setup: Anhydrous conditions, inert atmosphere coupling_partner->reaction product Desired C-C coupled product reaction->product

Caption: Catalyst selection for C-S cross-coupling.

References

  • Efficient Catalytic Oxidative Desulfurization toward Thioether and Sulfur Mustard Stimulant by Polyoxomolybdate–Resorcin[3]arene-Based Metal–Organic Materials. Inorganic Chemistry - ACS Publications.[Link]

  • Ni-Catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents via C–S bond cleavage. Chemical Communications (RSC Publishing).[Link]

  • Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers (RSC Publishing).[Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate.[Link]

  • Oxidative desulfurization of sulfur compounds: Oxidation of thiophene and derivatives with hydrogen peroxide using Ti-Beta catalyst. ResearchGate.[Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal.[Link]

  • Oxidative Desulfurization of Thiophene Derivatives using Metalloporphyrins. University of Connecticut.[Link]

  • Oxidation of thioethers to sulfoxides by iodine. II. Catalytic role of some carboxylic acid anions. Journal of the American Chemical Society.[Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.[Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University.[Link]

  • Strategies for the direct oxidative esterification of thiols with alcohols. National Institutes of Health.[Link]

  • Palladium- and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers. Organic Letters - ACS Publications.[Link]

  • Visible‐Light‐Promoted C−S Cross‐Coupling Reaction for Synthesis of Aromatic Thioethers. ResearchGate.[Link]

  • Reagent Friday: Raney Nickel. Master Organic Chemistry.[Link]

  • Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses.[Link]

  • Desulfurization of Thioketals into Methylene and Methyl Derivatives: Nickel or not Nickel? Chemistry – A European Journal.[Link]

  • Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • HPW/PAM Catalyst for Oxidative Desulfurization-Synthesis, Characterization and Mechanism Study. MDPI.[Link]

  • An Innovative Approach for Oxidative Desulfurization Advancement through High Shear Mixing: An Optimization Study on the Application of Benzothiophene. National Institutes of Health.[Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate.[Link]

  • When treated with raney nickel, thioacetals undergo desulfurization to yield a blank group: methylene, disulfide, this, acetal. Chegg.[Link]

  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Method for reducing mercaptal or thioketone for desulfurization.
  • Desulfurization with Raney Nickel. ResearchGate.[Link]

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Reference Data & Comparative Studies

Validation

comparing reactivity of Ethyl 2-methyl-2-(methylthio)propionate with other thioesters

An In-Depth Comparative Guide to the Reactivity of Thioesters: Featuring Ethyl 2-methyl-2-(methylthio)propionate Introduction: The Unique Role of Thioesters in Chemical Synthesis Thioesters are a pivotal class of organos...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of Thioesters: Featuring Ethyl 2-methyl-2-(methylthio)propionate

Introduction: The Unique Role of Thioesters in Chemical Synthesis

Thioesters are a pivotal class of organosulfur compounds, distinguished by a carbonyl group linked to a sulfur atom (R-C(=O)-S-R'). They occupy a unique position in the landscape of carboxylic acid derivatives, exhibiting reactivity that is intermediate between the highly reactive acid chlorides and the more stable esters and amides. This finely tuned reactivity makes them indispensable in a variety of chemical transformations, from their central role in metabolism (e.g., Acetyl-CoA) to their application in sophisticated synthetic methodologies like native chemical ligation (NCL) for peptide synthesis.[1][2][3]

The reactivity of a thioester is not a monolithic property; it is exquisitely sensitive to its molecular architecture. The electronic nature of the groups attached to the carbonyl carbon and the sulfur atom, as well as the steric environment around the electrophilic carbonyl center, dictate its susceptibility to nucleophilic attack.[4] Thioesters are generally more reactive than their oxygen ester counterparts because the larger 3p orbitals of sulfur overlap less effectively with the 2p orbital of the carbonyl carbon.[5] This diminished resonance stabilization results in a more electrophilic carbonyl carbon, priming it for reaction.[5]

This guide provides a comparative analysis of thioester reactivity, with a specific focus on Ethyl 2-methyl-2-(methylthio)propionate . By dissecting its unique structure—a tertiary thioester bearing an α-methylthio group—we will explore how these features modulate its reactivity compared to simpler primary, secondary, and aryl thioesters. This analysis is supported by a discussion of the mechanistic principles governing key reactions and includes detailed protocols for empirical validation, designed for researchers in synthetic chemistry and drug development.

Structural Analysis: Unpacking the Reactivity of Ethyl 2-methyl-2-(methylthio)propionate

The reactivity of Ethyl 2-methyl-2-(methylthio)propionate is best understood by first examining its distinct structural features in comparison to other common thioesters.

  • Ethyl 2-methyl-2-(methylthio)propionate (A): A tertiary thioester. The α-carbon is fully substituted with two methyl groups and a methylthio (-SCH₃) group. This creates significant steric hindrance around the carbonyl carbon.

  • S-Ethyl Thioacetate (B): A primary thioester. The α-carbon has three hydrogen atoms, presenting minimal steric bulk.

  • S-Ethyl 2-methylpropionate (C): A secondary thioester. The α-carbon is substituted with one methyl group, introducing moderate steric hindrance.

  • S-Phenyl Thioacetate (D): An aryl thioester. The electronic properties of the phenyl group significantly influence reactivity, and it has a better leaving group aptitude (pKa of thiophenol is ~6.6) compared to ethanethiol (pKa ~10.6).

The key differentiating factors are steric hindrance and electronic effects .

The Dominant Role of Steric Hindrance

The most striking feature of Ethyl 2-methyl-2-(methylthio)propionate is the quaternary α-carbon. Nucleophilic attack on the carbonyl carbon requires the nucleophile to approach along a specific trajectory (the Bürgi-Dunitz angle). The two methyl groups and the additional methylthio group create a sterically congested environment that physically impedes this approach. This "steric shielding" is expected to dramatically decrease the rates of reactions involving nucleophilic acyl substitution, such as hydrolysis and aminolysis, when compared to less substituted thioesters like S-ethyl thioacetate.

G cluster_A A: Ethyl 2-methyl-2-(methylthio)propionate (High Steric Hindrance) cluster_B B: S-Ethyl Thioacetate (Low Steric Hindrance) cluster_C C: S-Phenyl Thioacetate (Electronic Activation) a a b b c c

Caption: Structural comparison highlighting steric bulk.

Electronic Influence of the α-Methylthio Group

The α-methylthio (-SCH₃) group exerts a nuanced electronic effect. Sulfur is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I), which can slightly increase the electrophilicity of the carbonyl carbon. However, the presence of lone pairs on the sulfur atom allows for potential resonance donation (+R), which could partially offset the inductive withdrawal. The net electronic impact is often subtle and context-dependent, but the steric effects in this particular molecule are overwhelmingly dominant.

Comparative Reactivity in Key Transformations

The structural differences outlined above manifest as significant variations in reactivity across fundamental thioester transformations.

Hydrolysis: A Measure of Stability

Thioester hydrolysis, the cleavage of the thioester bond by water, can proceed under acidic, basic, or neutral conditions.[6][7] The rate of hydrolysis is a direct measure of the compound's stability in aqueous environments.

  • Base-Catalyzed Hydrolysis: Involves the direct attack of a hydroxide ion on the carbonyl carbon. This step is highly sensitive to steric hindrance.

  • Acid-Catalyzed Hydrolysis: Involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards attack by a weaker nucleophile (water).

Predicted Reactivity Order (Hydrolysis): S-Phenyl Thioacetate > S-Ethyl Thioacetate > S-Ethyl 2-methylpropionate >> Ethyl 2-methyl-2-(methylthio)propionate

The high steric hindrance of Ethyl 2-methyl-2-(methylthio)propionate is expected to make it significantly more resistant to hydrolysis than its primary and secondary counterparts. Aryl thioesters are typically more reactive due to the better leaving group ability of the thiophenolate.[7] For instance, at pH 7, the half-life for the hydrolysis of S-methyl thioacetate is 155 days, indicating that even simple thioesters are reasonably stable.[6][7] The tertiary structure of our target molecule would extend this half-life considerably.

G Thioester R-C(=O)-S-R' Intermediate Tetrahedral Intermediate Thioester->Intermediate Nucleophilic Attack Products R-COOH + R'-SH Intermediate->Products Leaving Group Expulsion Nucleophile OH⁻ / H₂O Nucleophile->Thioester Catalyst H⁺ / OH⁻ Catalyst->Thioester Activation

Caption: General mechanism of thioester hydrolysis.

Aminolysis: The Gateway to Amides

The reaction of a thioester with an amine to form an amide is a cornerstone of bioconjugation and peptide synthesis.[5][8] Like hydrolysis, the rate-determining step is typically the nucleophilic attack of the amine on the carbonyl carbon.

Predicted Reactivity Order (Aminolysis): S-Phenyl Thioacetate > S-Ethyl Thioacetate > S-Ethyl 2-methylpropionate >> Ethyl 2-methyl-2-(methylthio)propionate

The logic is identical to that for hydrolysis. The steric shield of the two methyl groups and the α-methylthio group on Ethyl 2-methyl-2-(methylthio)propionate will severely retard the rate of aminolysis. For synthetic applications requiring the formation of highly substituted amides, this low reactivity would necessitate harsh conditions (high temperatures, strong bases) or alternative coupling agents, whereas unhindered thioesters react under much milder conditions.

Thiol-Thioester Exchange: A Dynamic Equilibrium

Thiol-thioester exchange is a reversible reaction where a thiol displaces the thiol portion of a thioester. This dynamic covalent chemistry is crucial in self-healing materials and prebiotic chemistry research.[6][9]

Reversibility and Steric Effects: While the equilibrium constant for exchange between two primary thiols/thioesters is near unity, steric factors can shift this equilibrium.[9] It is plausible that the reaction of a primary thiol with the sterically hindered Ethyl 2-methyl-2-(methylthio)propionate would be kinetically slow and thermodynamically unfavorable due to the steric clash in the product. Conversely, the high stability of this tertiary thioester means it would be a poor substrate for dynamic exchange networks.

Quantitative Comparison of Reactivity

To move from prediction to empirical fact, kinetic analysis is essential. The following table summarizes expected relative reaction rates based on the principles discussed.

ThioesterStructureSteric HindranceExpected Relative Rate (Hydrolysis/Aminolysis)Key Features
S-Ethyl ThioacetatePrimaryLow100 (Baseline)Standard unhindered alkyl thioester.
S-Ethyl 2-methylpropionateSecondaryMedium~10-20Moderate steric hindrance from one α-methyl group.
Ethyl 2-methyl-2-(methylthio)propionate Tertiary Very High << 1 Extreme steric shielding; electronically complex α-substituent.
S-Phenyl ThioacetateArylLow> 200Electronically activated by the phenyl group; better leaving group.[7]

Note: Relative rates are estimations for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocol: Kinetic Analysis of Thioester Aminolysis via ¹H NMR Spectroscopy

This protocol provides a robust, self-validating method for comparing the aminolysis rates of different thioesters. The use of an internal standard and the monitoring of multiple species (reactant, product, standard) ensure data integrity.

Objective: To determine the second-order rate constants for the reaction of various thioesters with benzylamine in DMSO-d₆.

Materials:

  • Ethyl 2-methyl-2-(methylthio)propionate

  • S-Ethyl Thioacetate (for comparison)

  • Benzylamine

  • 1,3,5-Trimethoxybenzene (Internal Standard)

  • DMSO-d₆ (anhydrous)

  • NMR tubes, volumetric flasks, precision syringes

Workflow Diagram:

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Prepare Stock Solutions - Thioester (0.1 M) - Benzylamine (1.0 M) - Internal Std (0.05 M) B 2. Prepare NMR Sample - 500 µL DMSO-d₆ - 50 µL Int. Std. Stock - 50 µL Thioester Stock A->B C 3. Equilibrate sample in NMR (e.g., 298 K) B->C D 4. Acquire t=0 spectrum C->D E 5. Inject Benzylamine Stock (50 µL) Start timer immediately D->E F 6. Acquire spectra at set time intervals (t₁, t₂, ... tₙ) E->F G 7. Integrate Signals - Thioester (reactant) - Internal Standard F->G H 8. Calculate [Thioester] at each time point G->H I 9. Plot ln([Thioester]) vs. time H->I J 10. Determine k_obs from slope I->J K 11. Calculate k₂ = k_obs / [Amine] J->K

Caption: Experimental workflow for NMR kinetic analysis.

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare stock solutions of the thioester (e.g., 0.1 M), benzylamine (e.g., 1.0 M to ensure pseudo-first-order conditions), and the internal standard (1,3,5-trimethoxybenzene, 0.05 M) in anhydrous DMSO-d₆.

    • Causality: Using a 10-fold excess of the amine simplifies the kinetics to be pseudo-first-order with respect to the thioester, making data analysis straightforward. The internal standard is chosen for its chemical inertness and its sharp, non-overlapping singlet in the ¹H NMR spectrum.

  • Sample Preparation and Initial Spectrum:

    • In an NMR tube, combine 500 µL of DMSO-d₆, 50 µL of the thioester stock solution, and 50 µL of the internal standard stock solution.

    • Place the sample in the NMR spectrometer and allow it to thermally equilibrate for 5-10 minutes.

    • Acquire a high-quality initial spectrum (t=0). This serves as the baseline measurement.

  • Reaction Initiation and Monitoring:

    • Remove the NMR tube, quickly and accurately inject 50 µL of the benzylamine stock solution, cap, invert several times to mix, and immediately re-insert into the spectrometer. Start a timer the moment the amine is added.

    • Begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate (e.g., every 2 minutes for a fast reaction, every 30 minutes for a slow one).

  • Data Processing and Analysis:

    • Process all spectra uniformly (phasing, baseline correction).

    • For each spectrum, integrate the signal corresponding to a unique proton on the thioester (e.g., the ethyl group's quartet or triplet) and the signal for the internal standard (the methoxy singlet).

    • Calculate the concentration of the thioester at each time point (t) using the following formula: [Thioester]t = ([Std]initial * Integration_Thioester_t / Integration_Std_t) * (V_initial / V_final)

    • Trustworthiness: Normalizing the reactant signal to the unchanging internal standard signal corrects for any variations in spectrometer performance or sample positioning over time, ensuring the reliability of the concentration measurements.

  • Kinetic Determination:

    • Plot ln([Thioester]t) versus time (s). For a pseudo-first-order reaction, this plot should yield a straight line.

    • The slope of this line is equal to -k_obs (the observed rate constant).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Benzylamine].

Control Experiment: A control sample containing only the thioester and internal standard in DMSO-d₆ should be monitored for the same duration to confirm that no significant hydrolysis or degradation occurs under the experimental conditions.

Conclusion and Outlook

The reactivity of Ethyl 2-methyl-2-(methylthio)propionate is overwhelmingly dictated by steric effects. The tertiary nature of its α-carbon creates a highly congested environment around the electrophilic carbonyl center, rendering it exceptionally stable and unreactive towards common nucleophiles in hydrolysis and aminolysis reactions compared to primary, secondary, or aryl thioesters. While the α-methylthio group introduces electronic complexity, its influence is secondary to the profound steric shielding.

This low reactivity is not necessarily a disadvantage. For applications requiring a robust, stable thioester that can withstand nucleophilic environments, this molecule could be an ideal candidate. Its unique structure, likely derived from ketene dithioacetal chemistry, also opens avenues for specialized synthetic applications where its inherent stability can be leveraged.[10][11][12] Understanding this structure-reactivity relationship allows researchers to make informed decisions, selecting the appropriate thioester from a diverse chemical toolbox to achieve their specific synthetic goals.

References

  • Kinetics and mechanisms of reactions of thiol, thiono and dithio analogues of carboxylic esters with nucleophiles. An update : Journal of Sulfur Chemistry, Taylor & Francis Online. [Link]

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  • The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water : Whitesides Research Group, Harvard University. [Link]

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  • Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments : Nature Communications. [Link]

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  • Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification : PubMed Central, NIH. [Link]

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Comparative

A Comparative Guide to the Validation of Product Structures from Reactions of Ethyl 2-methyl-2-(methylthio)propionate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of common reactions involving Ethyl 2-methyl-2-(methylthio)propionate and a systematic approach to the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of common reactions involving Ethyl 2-methyl-2-(methylthio)propionate and a systematic approach to the validation of the resulting product structures. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices and integrates self-validating analytical methodologies to ensure scientific rigor.

Introduction to Ethyl 2-methyl-2-(methylthio)propionate

Ethyl 2-methyl-2-(methylthio)propionate is a versatile α-thioester containing two key functional groups amenable to chemical modification: a thioether linkage and an ester group. Its reactions are of interest in various fields, including flavor chemistry and the synthesis of pharmaceutical intermediates[1]. The validation of its reaction products is paramount to ensuring the desired chemical transformation has occurred and to understanding the purity and stability of the resulting compounds. This guide will focus on three primary reaction types: oxidation of the thioether, hydrolysis of the ester, and reduction of the ester.

Oxidation: From Thioether to Sulfoxide and Sulfone

The sulfur atom in Ethyl 2-methyl-2-(methylthio)propionate is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone. The choice of oxidant and reaction conditions dictates the selectivity of this transformation.

Reaction Pathway: Oxidation

Oxidation Thioester Ethyl 2-methyl-2-(methylthio)propionate Sulfoxide Ethyl 2-methyl-2-(methylsulfinyl)propionate Thioester->Sulfoxide [O] Sulfone Ethyl 2-methyl-2-(methylsulfonyl)propionate Sulfoxide->Sulfone [O]

Caption: Oxidation pathway of Ethyl 2-methyl-2-(methylthio)propionate.

Comparison of Oxidizing Agents

The selective oxidation of thioethers to sulfoxides without over-oxidation to the sulfone is a common challenge. Below is a comparison of two common oxidizing agents.

Oxidizing AgentTypical ConditionsSelectivity for SulfoxideAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂) Acetic acid or other protic solvents, room temperatureModerate to goodInexpensive, environmentally benign byproduct (water)Can lead to over-oxidation to the sulfone, may require a catalyst for improved selectivity[2].
meta-Chloroperoxybenzoic Acid (m-CPBA) Aprotic solvents (e.g., CH₂Cl₂, CHCl₃), 0°C to room temperatureHighGenerally high yields and clean reactionsPeroxyacid reagent can be hazardous, benzoic acid byproduct must be removed[3].
Experimental Protocols

Protocol 1: Selective Oxidation to Sulfoxide with m-CPBA

  • Dissolve Ethyl 2-methyl-2-(methylthio)propionate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.0-1.1 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of the thioester over 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation to Sulfone with Excess Hydrogen Peroxide

  • Dissolve Ethyl 2-methyl-2-(methylthio)propionate (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add a 30% aqueous solution of hydrogen peroxide (2.5-3.0 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material and the intermediate sulfoxide by GC-MS.

  • Carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography or recrystallization.

Product Structure Validation

Validation of the oxidation products relies on a combination of spectroscopic techniques.

TechniqueStarting Material (Thioether)Expected Product (Sulfoxide)Expected Product (Sulfone)
¹H NMR S-CH₃ singlet ~2.1 ppmS(O)-CH₃ singlet ~2.5-2.7 ppmS(O)₂-CH₃ singlet ~2.9-3.1 ppm
¹³C NMR S-CH₃ ~15 ppmS(O)-CH₃ ~40 ppmS(O)₂-CH₃ ~45 ppm
Mass Spec (EI) Molecular Ion (M⁺) at m/z 162. Prominent fragments from α-cleavage.Molecular Ion (M⁺) at m/z 178.Molecular Ion (M⁺) at m/z 194.
IR Spectroscopy -Strong S=O stretch ~1050 cm⁻¹Strong symmetric and asymmetric SO₂ stretches ~1150 and 1320 cm⁻¹

Note: Specific chemical shifts are predicted based on analogous structures and general principles of NMR spectroscopy. Actual values may vary slightly.

Hydrolysis: Cleavage of the Ester Bond

The ester functionality of Ethyl 2-methyl-2-(methylthio)propionate can be hydrolyzed under both acidic and basic conditions to yield 2-methyl-2-(methylthio)propanoic acid and ethanol.

Reaction Pathway: Hydrolysis

Hydrolysis cluster_acid Acid-Catalyzed Ester Ethyl 2-methyl-2-(methylthio)propionate Acid 2-methyl-2-(methylthio)propanoic acid Ester->Acid H₃O⁺, Δ Ester->Acid 1. NaOH, Δ 2. H₃O⁺ Acid->Ester H⁺, EtOH Alcohol Ethanol

Caption: Acid- and base-catalyzed hydrolysis pathways.

Comparison of Hydrolysis Methods
MethodReagentsConditionsAdvantagesDisadvantages
Acid-Catalyzed Dilute H₂SO₄ or HClRefluxSimple workup for the carboxylic acidReversible reaction, may not go to completion.
Base-Catalyzed (Saponification) Aqueous NaOH or KOHRefluxIrreversible, drives the reaction to completionRequires an acidification step to isolate the carboxylic acid.
Experimental Protocols

Protocol 3: Acid-Catalyzed Hydrolysis

  • To a round-bottom flask, add Ethyl 2-methyl-2-(methylthio)propionate, water, and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for several hours.

  • Monitor the reaction by TLC, observing the disappearance of the starting ester.

  • Cool the reaction mixture and extract with an organic solvent like diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the carboxylic acid.

Protocol 4: Base-Catalyzed Hydrolysis (Saponification)

  • In a round-bottom flask, dissolve Ethyl 2-methyl-2-(methylthio)propionate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the reaction is complete (as monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a low pH with concentrated HCl, which will precipitate the carboxylic acid.

  • Collect the solid by filtration or extract the aqueous layer with an organic solvent.

  • Dry the organic extracts and remove the solvent to obtain the product.

Product Structure Validation
TechniqueStarting Material (Ester)Expected Product (Carboxylic Acid)
¹H NMR O-CH₂ quartet ~4.1 ppm, O-CH₂-CH₃ triplet ~1.2 ppmAbsence of ethyl group signals. Appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR O-CH₂ ~61 ppm, O-CH₂-CH₃ ~14 ppmDisappearance of the ethyl group signals.
IR Spectroscopy C=O stretch ~1735 cm⁻¹Broad O-H stretch from ~2500-3300 cm⁻¹, C=O stretch shifts to ~1710 cm⁻¹.

Reduction: Conversion to a Primary Alcohol

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group of Ethyl 2-methyl-2-(methylthio)propionate to a primary alcohol, yielding 2-methyl-2-(methylthio)propan-1-ol.

Reaction Pathway: Reduction

Reduction Ester Ethyl 2-methyl-2-(methylthio)propionate Alcohol 2-methyl-2-(methylthio)propan-1-ol Ester->Alcohol 1. LiAlH₄, Et₂O 2. H₃O⁺

Caption: Reduction of the ester to a primary alcohol.

Experimental Protocol

Protocol 5: Reduction with LiAlH₄

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.0-1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0°C.

  • Dissolve Ethyl 2-methyl-2-(methylthio)propionate (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

  • Dry the combined filtrate and washings over anhydrous sodium sulfate and concentrate to yield the alcohol.

Product Structure Validation
TechniqueStarting Material (Ester)Expected Product (Alcohol)
¹H NMR O-CH₂ quartet ~4.1 ppm, C(O) quaternary centerDisappearance of the O-CH₂ quartet. Appearance of a singlet for the new CH₂OH protons and a broad singlet for the OH proton.
¹³C NMR C=O ~175 ppm, O-CH₂ ~61 ppmDisappearance of the C=O and O-CH₂ signals. Appearance of a new CH₂OH signal ~65-70 ppm.
Mass Spec (EI) M⁺ at m/z 162M⁺ may be weak or absent. Loss of water (M-18) is a common fragmentation.
IR Spectroscopy Strong C=O stretch ~1735 cm⁻¹Disappearance of the C=O stretch. Appearance of a broad O-H stretch ~3200-3600 cm⁻¹.

Conclusion

The validation of product structures from reactions of Ethyl 2-methyl-2-(methylthio)propionate is a multi-faceted process that requires careful selection of reaction conditions and appropriate analytical techniques. By comparing different synthetic routes and employing a suite of spectroscopic methods, researchers can confidently determine the outcome of their chemical transformations. The protocols and validation data presented in this guide provide a robust framework for professionals in drug development and chemical research to achieve their synthetic goals with a high degree of certainty.

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • ResearchGate. (2025). Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. Retrieved from [Link]

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  • ResearchGate. (n.d.). Comparison of three processes for the oxidation of thioether to the corresponding sulfones. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Fast and Highly Efficient Solid State Oxidation of Thiols. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of the ethyl and methyl groups of the.... Retrieved from [Link]

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  • (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

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Validation

A Comparative Guide to the Spectroscopic Analysis for Purity Assessment of Ethyl 2-methyl-2-(methylthio)propionate

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities and the development of pharmaceutical products, the rigorous assessment of purity is a cornerstone of quality co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and the development of pharmaceutical products, the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of key spectroscopic techniques for the purity determination of Ethyl 2-methyl-2-(methylthio)propionate (C₇H₁₄O₂S, MW: 162.25 g/mol [1]), a compound of interest in various research and development sectors, including flavor and fragrance industries.

This document, authored from the perspective of a Senior Application Scientist, moves beyond a simple listing of methods. It delves into the causality behind experimental choices, outlines self-validating protocols, and provides a comparative framework to empower researchers in selecting the most appropriate analytical strategy for their specific needs.

The Analytical Imperative: Why Purity Matters

Ethyl 2-methyl-2-(methylthio)propionate, with its characteristic sulfurous and fruity notes, finds application in the formulation of flavors, particularly for pineapple and berry profiles[2]. In any application, but especially in those related to consumer products and pharmaceuticals, even minute impurities can significantly alter the substance's chemical and sensory properties, efficacy, and safety profile. Potential impurities may arise from starting materials, side reactions during synthesis, or degradation. A robust analytical strategy is therefore not just a matter of good practice but a critical necessity.

Spectroscopic Techniques: A Comparative Overview

The primary tools for the structural elucidation and purity assessment of organic molecules like Ethyl 2-methyl-2-(methylthio)propionate are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique and complementary perspective on the molecule's identity and the presence of any contaminants.

Technique Principle Information Provided Strengths Limitations
¹H & ¹³C NMR Nuclear spin transitions in a magnetic fieldDetailed structural information, connectivity, and quantitative analysis (qNMR)Excellent for structural confirmation and quantification of impurities with protons or carbons. Non-destructive.Relatively low sensitivity compared to MS. Requires soluble samples.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight and fragmentation patternsHigh sensitivity for detecting trace impurities. Provides molecular formula with high-resolution MS.Isomeric and isobaric compounds can be difficult to distinguish. Ionization methods can be compound-dependent.
Infrared (IR) Spectroscopy Vibrational modes of chemical bondsPresence of functional groupsFast and simple. Good for identifying major functional group impurities.Complex spectra can be difficult to interpret fully. Not ideal for quantifying low-level impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Quantification

NMR spectroscopy is arguably the most powerful technique for both unambiguous structure confirmation and the precise quantification of purity.

Qualitative Analysis: Confirming the Molecular Structure

¹H NMR Spectroscopy provides a detailed map of the proton environments within the molecule. For Ethyl 2-methyl-2-(methylthio)propionate, the expected signals are:

  • Ethyl group: A triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂CH₃).

  • Two methyl groups on the quaternary carbon: A singlet integrating to six protons.

  • Methylthio group: A singlet for the S-methyl protons (-SCH₃).

¹³C NMR Spectroscopy complements the ¹H NMR by providing information on the carbon skeleton. The expected signals include:

  • The carbonyl carbon of the ester.

  • The quaternary carbon.

  • The methylene and methyl carbons of the ethyl group.

  • The two equivalent methyl carbons attached to the quaternary center.

  • The carbon of the methylthio group.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Quantitative NMR (qNMR) stands out for its ability to provide a direct, absolute measure of purity without the need for a calibration curve of the analyte itself[3][4][5]. The signal intensity in NMR is directly proportional to the number of nuclei, making it an inherently quantitative technique[5].

This protocol outlines the use of an internal standard for the highest accuracy.

  • Selection of Internal Standard: Choose a standard with high purity, stability, and signals that do not overlap with the analyte. For Ethyl 2-methyl-2-(methylthio)propionate, a suitable standard could be maleic acid or dimethyl sulfone, depending on the chosen deuterated solvent.

  • Sample Preparation:

    • Accurately weigh a specific amount of the Ethyl 2-methyl-2-(methylthio)propionate sample (e.g., 10-20 mg).

    • Accurately weigh a known amount of the internal standard to achieve a near 1:1 molar ratio with the analyte.

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters. This includes a sufficient relaxation delay (at least 5 times the longest T₁ of both the analyte and standard) to ensure full signal recovery.

    • Use a 90° pulse angle.

    • Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

    • Calculate the purity using the following equation[5]:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_standard Weigh Internal Standard weigh_standard->dissolve acquire_spectrum Acquire 1H NMR Spectrum (Quantitative Parameters) dissolve->acquire_spectrum process_spectrum Phase & Baseline Correction acquire_spectrum->process_spectrum integrate Integrate Signals process_spectrum->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

Caption: Workflow for quantitative NMR (qNMR) purity assessment.

Mass Spectrometry (MS): Unrivaled Sensitivity for Trace Impurities

When coupled with a separation technique like Gas Chromatography (GC-MS), mass spectrometry is an exceptionally sensitive method for detecting and identifying volatile impurities. Given that Ethyl 2-methyl-2-(methylthio)propionate is used in flavors and fragrances, GC-MS is a particularly relevant technique[6].

Expected Fragmentation Pattern

In Electron Ionization (EI) mode, the molecular ion peak (M⁺) at m/z 162 would be expected. Key fragmentation patterns for esters often involve cleavage alpha to the carbonyl group and McLafferty rearrangements. For this molecule, characteristic fragments might include:

  • Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 117.

  • Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 133.

  • Cleavage at the C-S bond.

GC-MS for Impurity Profiling

GC-MS allows for the separation of volatile impurities from the main component before they enter the mass spectrometer. This is crucial for identifying co-eluting or isomeric impurities that might be indistinguishable by MS alone.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC Separation:

    • Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program that effectively separates the analyte from potential impurities.

  • MS Detection:

    • Couple the GC outlet to a mass spectrometer operating in EI mode.

    • Acquire mass spectra over a relevant mass range (e.g., m/z 35-300).

  • Data Analysis:

    • Identify the main peak corresponding to Ethyl 2-methyl-2-(methylthio)propionate.

    • Identify impurity peaks and tentatively identify them by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify impurities by comparing their peak areas to that of the main component (area percent method), or more accurately, by using a calibration curve with standards if available.

GCMS_Workflow cluster_prep Sample Preparation cluster_sep GC Separation cluster_det MS Detection & Analysis prepare_solution Prepare Dilute Solution inject Inject into GC prepare_solution->inject separate Separate Components inject->separate ionize Ionize & Fragment separate->ionize detect Detect Fragments ionize->detect analyze Analyze Spectra & Identify detect->analyze result Impurity Profile analyze->result

Caption: Workflow for GC-MS impurity profiling.

Infrared (IR) Spectroscopy: A Rapid Functional Group Screen

FTIR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups and identifying major impurities that have different functional groups from the analyte.

Expected IR Absorptions

For Ethyl 2-methyl-2-(methylthio)propionate, the key IR absorptions would be:

  • C=O stretch (ester): A strong absorption around 1735-1750 cm⁻¹.

  • C-O stretch (ester): Absorptions in the 1000-1300 cm⁻¹ region.

  • C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.

  • C-S stretch: A weaker absorption in the 600-800 cm⁻¹ region.

The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would indicate the absence of significant alcohol or carboxylic acid impurities.

Synthesis and Potential Impurities

A likely synthesis of Ethyl 2-methyl-2-(methylthio)propionate involves the reaction of ethyl 2-bromo-2-methylpropionate with sodium thiomethoxide.

Reaction: CH₃SNa + (CH₃)₂C(Br)COOCH₂CH₃ → (CH₃)₂C(SCH₃)COOCH₂CH₃ + NaBr

Based on this and similar thioether syntheses, potential impurities could include:

  • Starting materials: Unreacted ethyl 2-bromo-2-methylpropionate and methanethiol (or its disulfide dimer).

  • Byproducts: Elimination products, such as ethyl methacrylate, formed by the action of the basic thiomethoxide.

  • Oxidation products: The corresponding sulfoxide or sulfone if exposed to oxidizing conditions.

These potential impurities have distinct spectroscopic signatures that can be detected by the methods described above. For instance, the vinyl protons of ethyl methacrylate would be clearly visible in the ¹H NMR spectrum.

Conclusion and Recommendations

For a comprehensive and robust purity assessment of Ethyl 2-methyl-2-(methylthio)propionate, a multi-technique approach is recommended.

  • For absolute purity determination and as a primary method for reference standard characterization, qNMR is the technique of choice. Its inherent quantitative nature and high precision provide a direct measure of the mass fraction of the analyte.

  • For sensitive detection and identification of volatile impurities, GC-MS is indispensable. It is particularly well-suited for screening for unknown impurities and for routine quality control in a manufacturing setting.

  • FTIR serves as a rapid and valuable initial screening tool to confirm the presence of the correct functional groups and to detect gross impurities.

By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers and drug development professionals can ensure the quality, consistency, and safety of their chemical entities.

References

  • Gas Chromatography-Mass Spectrometry (GC-MS) for Flavor and Fragrance Analysis. (n.d.). Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (n.d.). U.S. Pharmacopeia. Retrieved from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-2-(methylthio)propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved from [Link]

Sources

Comparative

assessing the stereoselectivity of reactions involving Ethyl 2-methyl-2-(methylthio)propionate

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The introduction of chirality is a critical step that dictates the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The introduction of chirality is a critical step that dictates the biological activity, efficacy, and safety of pharmaceutical agents. Within the arsenal of synthetic methodologies, reactions involving α-thioesters offer a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth assessment of the stereoselectivity of reactions involving α-thioesters, with a particular focus on the enolizable substrate, Ethyl 2-(methylthio)propionate, as a representative example. We will objectively compare the performance of various stereocontrol strategies, supported by experimental data, to provide actionable insights for the discerning scientist.

The α-Thioester Enolate: A Prochiral Nucleophile Poised for Asymmetric Functionalization

The acidity of the α-proton in esters is a well-established principle for generating enolate nucleophiles. The presence of a sulfur atom at the α-position, as seen in Ethyl 2-(methylthio)propionate, modulates the electronic properties of the ester, influencing the reactivity and stereochemical outcome of its corresponding enolate. The geminal substitution at the α-carbon in our primary topic of interest, Ethyl 2-methyl-2-(methylthio)propionate, precludes enolization and its participation in classical stereoselective reactions at this center. Therefore, for a meaningful exploration of stereoselectivity, we pivot our focus to its enolizable counterpart, Ethyl 2-(methylthio)propionate, and the broader class of α-thioesters.

The generation of the enolate from an α-thioester creates a prochiral center, presenting two faces to an incoming electrophile. The challenge and opportunity lie in controlling which face the electrophile attacks, thus dictating the absolute stereochemistry of the newly formed stereocenter. This control can be achieved through several powerful strategies, primarily involving the use of chiral auxiliaries, chiral catalysts, or substrate-based control.

Diastereoselective Aldol Reactions: Forging C-C Bonds with Precision

The aldol reaction, a cornerstone of carbon-carbon bond formation, can be rendered highly diastereoselective when employing α-thioesters appended with chiral auxiliaries. These auxiliaries create a chiral environment that biases the approach of the electrophile (an aldehyde or ketone) to the enolate.

A prominent class of chiral auxiliaries are the oxazolidinones, pioneered by Evans.[1] When an α-thioester is derivatized with an Evans auxiliary, deprotonation with a suitable base, such as lithium diisopropylamide (LDA), followed by the addition of an aldehyde, typically proceeds with high diastereoselectivity.

Caption: Workflow for a chiral auxiliary-mediated aldol reaction.

The stereochemical outcome is often rationalized by the Zimmerman-Traxler model, where the enolate and the aldehyde coordinate to the lithium cation in a six-membered, chair-like transition state. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the aldehyde to the other.

Experimental Protocol: Diastereoselective Aldol Reaction of an N-Acyl Oxazolidinone-Derived Thioester

  • Enolate Formation: A solution of the N-acyl oxazolidinone-derived thioester (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of LDA (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation.

  • Aldol Addition: The desired aldehyde (1.2 equiv) is added neat or as a solution in THF to the enolate solution at -78 °C. The reaction is stirred for 1-4 hours, monitoring by TLC.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) is determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Reference
(S)-4-Benzyl-2-oxazolidinoneBenzaldehyde>95:5[1]
(R)-4-Phenyl-2-oxazolidinoneIsobutyraldehyde>95:5[1]
Oppolzer's CamphorsultamPropionaldehyde90:10[2]

Table 1. Comparison of diastereoselectivity in aldol reactions of α-thioesters with various chiral auxiliaries.

The data clearly indicates that Evans-type oxazolidinones generally provide excellent levels of diastereoselectivity in aldol reactions of their corresponding α-thioester derivatives. The choice of the specific auxiliary and reaction conditions can be tailored to achieve the desired stereoisomer.

Enantioselective Michael Additions: Constructing Quaternary Stereocenters

The conjugate addition of α-thioester enolates to α,β-unsaturated carbonyl compounds, or Michael acceptors, is a powerful method for forming carbon-carbon bonds and, crucially, can be employed to construct challenging quaternary stereocenters when a disubstituted enolate is used. Achieving high enantioselectivity in these reactions often relies on the use of chiral catalysts.

Chiral Lewis acids and organocatalysts have emerged as effective promoters of enantioselective Michael additions.[3] These catalysts can coordinate to the Michael acceptor, lowering its LUMO and creating a chiral environment that directs the nucleophilic attack of the α-thioester enolate.

Caption: Catalytic cycle for an enantioselective Michael addition.

Experimental Protocol: Catalytic Enantioselective Michael Addition of Ethyl 2-(methylthio)propionate

  • Catalyst Activation: The chiral catalyst (e.g., a chiral Schiff base-metal complex, 5-10 mol%) is dissolved in an anhydrous, non-polar solvent (e.g., toluene) under an inert atmosphere.

  • Reaction Setup: Ethyl 2-(methylthio)propionate (1.2 equiv) and the Michael acceptor (1.0 equiv) are added to the catalyst solution. The mixture is cooled to the desired temperature (e.g., 0 °C or -20 °C).

  • Initiation: A weak base (e.g., sodium hydride, 1.1 equiv) is added portion-wise to the reaction mixture to generate the enolate in situ. The reaction is stirred for 24-48 hours, with progress monitored by TLC.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess (e.e.) is determined by chiral HPLC or GC analysis.

Catalyst SystemMichael AcceptorEnantiomeric Excess (e.e.)Reference
Chiral Thiourea CatalystNitrostyreneup to 95%[4]
Chiral Phase-Transfer CatalystChalconeup to 90%[3]

Table 2. Performance of different catalyst systems in the enantioselective Michael addition of α-thioesters.

The choice of catalyst is paramount and depends heavily on the specific substrate combination. Bifunctional catalysts, such as chiral thioureas, which can activate both the nucleophile and the electrophile through hydrogen bonding, have shown particular promise in this area.

Comparison with Alternative Methods

While chiral auxiliary-based methods offer high levels of stereocontrol and reliability, they necessitate additional synthetic steps for attachment and removal of the auxiliary.[1] In contrast, catalytic enantioselective methods are more atom-economical but may require more extensive optimization of reaction conditions.

Advantages of α-Thioester-based Methods:

  • Versatility: The thioester functionality can be readily converted into a variety of other functional groups (e.g., ketones, amides, esters), enhancing the synthetic utility of the stereochemically defined products.

  • Enhanced Acidity: The α-protons of thioesters are generally more acidic than their oxo-ester counterparts, facilitating enolate formation under milder conditions.

  • Unique Reactivity: The soft nature of the sulfur atom can influence the reactivity and selectivity in certain transformations.

Alternative Approaches:

  • Chiral Enol Silanes (Mukaiyama Aldol): Pre-formed chiral enol silanes can react with aldehydes in the presence of a Lewis acid to afford aldol products with good stereocontrol.

  • Organocatalysis: The use of small organic molecules as catalysts for stereoselective reactions has gained significant traction and offers a metal-free alternative.

Conclusion: A Powerful Tool for Asymmetric Synthesis

The stereoselective functionalization of α-thioesters, exemplified by reactions of Ethyl 2-(methylthio)propionate, represents a robust and versatile strategy for the synthesis of chiral molecules. The choice between chiral auxiliary-mediated and catalytic enantioselective approaches will depend on the specific synthetic target, the desired scale of the reaction, and the available resources. By understanding the principles of stereocontrol and leveraging the comparative data presented, researchers can confidently select and implement the most appropriate methodology to achieve their synthetic goals with high fidelity. The continued development of novel chiral auxiliaries and catalysts promises to further expand the capabilities of α-thioester chemistry in the precise construction of complex, stereochemically rich molecules for the advancement of science and medicine.

References

  • About the stereoselectivity control in reactions of chiral ortho-sulfinyl benzyl carbanions with aldehydes. (2025). ResearchGate. Retrieved from [Link]

  • An Enantioselective Decarboxylative Glycolate Aldol Reaction. (2024). ACS Publications. Retrieved from [Link]

  • Acyclic Stereocontrol in the Additions of Nucleophilic Alkenes to α‐Chiral N‐Sulfonyl Imines. (2019). Chemistry – A European Journal. Retrieved from [Link]

  • Acyclic Stereocontrol in the Additions of Nucleophilic Alkenes to α-Chiral N-Sulfonyl Imines. (2019). PubMed. Retrieved from [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed. Retrieved from [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]

  • Remote Stereocontrol in the Synthesis of Acyclic 1,4-Diols and 1,4-Aminoalcohols from 2-Sulfinyl Dienes. (2025). ResearchGate. Retrieved from [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit. Retrieved from [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Scielo. Retrieved from [Link]

  • Reactions of various nucleophiles with methyl-and ethyl- propiolate. (n.d.). ResearchGate. Retrieved from [Link]

  • Diastereoselective alkylation and methods for chiral auxiliary removal. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. (n.d.). MDPI. Retrieved from [Link]

  • Enantioselective α-functionalizations of ketones via allylic substitution of silyl enol ethers. (2018). PubMed Central. Retrieved from [Link]

  • Regioselective α-addition of vinylogous α-ketoester enolate in organocatalytic asymmetric Michael reactions: enantioselective synthesis of Rauhut–Currier type products. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Alternatives for Pivaloyl Anion Equivalents in Complex Synthesis

In the intricate world of synthetic organic chemistry, the construction of sterically hindered ketones, particularly those bearing a pivaloyl group (a tert-butyl carbonyl moiety), presents a unique set of challenges. The...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic organic chemistry, the construction of sterically hindered ketones, particularly those bearing a pivaloyl group (a tert-butyl carbonyl moiety), presents a unique set of challenges. The bulky nature of the tert-butyl group often impedes classical nucleophilic substitution and addition reactions. This guide explores established and hypothetical routes for the introduction of the pivaloyl group, with a focus on comparing alternatives to a potential, yet underexplored, precursor: Ethyl 2-methyl-2-(methylthio)propionate . While primarily documented as a flavoring agent[1][2], its structure suggests a potential role as a precursor to a pivaloyl anion equivalent through the stabilization of an α-carbanion by the adjacent sulfur atom.

This comparison will delve into the mechanistic underpinnings, practical considerations, and experimental data for established methods, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic strategies.

The Hypothetical Pivaloyl Anion Equivalent from Ethyl 2-methyl-2-(methylthio)propionate

The concept of "umpolung," or the reversal of polarity of a functional group, is a powerful tool in organic synthesis. Typically, a carbonyl carbon is electrophilic. However, by masking the carbonyl group, the carbon atom can be rendered nucleophilic, effectively creating an acyl anion equivalent. The structure of Ethyl 2-methyl-2-(methylthio)propionate suggests its potential in this context. Deprotonation at the α-carbon, which is devoid of protons, is not possible. However, the related compound, ethyl 2-(methylthio)propionate, could theoretically be deprotonated at the alpha position. The resulting carbanion would be stabilized by both the adjacent thioether and the ester group, making it a potential nucleophile.

While no specific synthetic protocols using Ethyl 2-methyl-2-(methylthio)propionate as a pivaloyl anion equivalent have been prominently reported in peer-reviewed literature, its hypothetical reaction pathway serves as a valuable conceptual model for comparison with established methods.

Established Alternatives for Pivaloyl Group Installation

Alternative A: The Corey-Seebach Reaction (Umpolung)

A cornerstone of umpolung chemistry is the Corey-Seebach reaction, which utilizes 1,3-dithianes as masked acyl anion equivalents[3][4]. For the synthesis of pivaloyl compounds, 2-tert-butyl-1,3-dithiane is the key intermediate.

Mechanism: The C-H bond at the 2-position of the dithiane is acidic enough to be deprotonated by a strong base like n-butyllithium. The resulting 2-lithio-1,3-dithiane is a potent nucleophile that can react with a variety of electrophiles, including alkyl halides, epoxides, and carbonyl compounds[5]. Subsequent hydrolysis of the dithiane, typically using a mercury(II) salt, regenerates the carbonyl group, yielding the desired ketone.

G 2-tert-butyl-1,3-dithiane 2-tert-butyl-1,3-dithiane 2-lithio-1,3-dithiane 2-lithio-1,3-dithiane 2-tert-butyl-1,3-dithiane->2-lithio-1,3-dithiane n-BuLi Alkylated dithiane Alkylated dithiane 2-lithio-1,3-dithiane->Alkylated dithiane R-X (Electrophile) Pivaloyl compound Pivaloyl compound Alkylated dithiane->Pivaloyl compound HgCl2, H2O

Alternative B: Direct Acylation (Classical Approach)

The most straightforward approach to introducing a pivaloyl group is through direct acylation using an electrophilic pivaloyl source, such as pivaloyl chloride or pivalic anhydride[6][7]. This method relies on the reaction of the acylating agent with a suitable nucleophile, typically an organometallic reagent.

Mechanism: Pivaloyl chloride, being a highly reactive acyl chloride, readily reacts with organometallic reagents like Grignard reagents or organolithiums in a nucleophilic acyl substitution reaction. Pivalic anhydride is a less reactive but often suitable alternative, particularly for more sensitive substrates[8][9]. The choice of the organometallic nucleophile is critical to the success of the reaction, as highly reactive nucleophiles can lead to over-addition to the ketone product.

G Pivaloyl chloride Pivaloyl chloride Pivaloyl compound Pivaloyl compound Pivaloyl chloride->Pivaloyl compound Nucleophilic Acyl Substitution Organometallic Reagent (R-M) Organometallic Reagent (R-M) Organometallic Reagent (R-M)->Pivaloyl compound

Alternative C: Nucleophilic tert-Butylation

An alternative retrosynthetic disconnection involves the formation of the carbon-carbon bond by the addition of a nucleophilic tert-butyl group to an electrophilic carbonyl precursor. This is a common strategy in organic synthesis, utilizing commercially available and highly reactive tert-butyl organometallic reagents.

Mechanism: tert-Butyllithium or tert-butylmagnesium chloride (a Grignard reagent) can be added to a variety of carbonyl-containing electrophiles, such as aldehydes, esters, or Weinreb amides[10]. The choice of electrophile is crucial for controlling the reactivity and preventing over-addition. For instance, addition to an aldehyde will yield a secondary alcohol that can be subsequently oxidized to the desired ketone.

G tert-butyl organometallic t-BuLi or t-BuMgCl Intermediate Adduct Intermediate Adduct tert-butyl organometallic->Intermediate Adduct Electrophile R-CHO, R-COOR', etc. Electrophile->Intermediate Adduct Pivaloyl compound Pivaloyl compound Intermediate Adduct->Pivaloyl compound Oxidation/Workup

Comparative Analysis

FeatureHypothetical Route (Ethyl 2-methyl-2-(methylthio)propionate)Corey-Seebach ReactionDirect AcylationNucleophilic tert-Butylation
Reagent Availability Commercially available, but not widely stocked as a synthetic reagent[11].2-tert-butyl-1,3-dithiane is not commercially available and must be synthesized.Pivaloyl chloride and pivalic anhydride are readily available.tert-Butyllithium and tert-butylmagnesium chloride are commercially available solutions.
Reaction Conditions Hypothetically requires a strong base for deprotonation.Requires cryogenic temperatures and strictly anhydrous conditions for lithiation.Can often be performed at or below room temperature.Typically requires cryogenic temperatures and inert atmospheres.
Substrate Scope Unknown.Broad; compatible with a wide range of electrophiles.Generally limited to organometallic nucleophiles that are not prone to enolization.Broad, but the choice of electrophile is key to avoid side reactions.
Key Advantages Potentially a mild and direct route to a pivaloyl anion equivalent.Highly versatile and well-established for complex molecule synthesis.Straightforward, often high-yielding for suitable substrates.Utilizes readily available starting materials.
Key Disadvantages Lack of established protocols and experimental data.Multi-step process; use of toxic mercury salts for deprotection.Pivaloyl chloride is highly reactive and moisture-sensitive.Highly reactive organometallic reagents can be difficult to handle and may lead to side reactions.
Safety Considerations Thioethers can have unpleasant odors.n-Butyllithium is pyrophoric; mercury salts are highly toxic.Pivaloyl chloride is corrosive and lachrymatory.tert-Butyllithium is extremely pyrophoric[12].

Experimental Protocols

Protocol 1: Pivaloyl Ketone Synthesis via Corey-Seebach Reaction

Step 1: Formation of 2-lithio-2-tert-butyl-1,3-dithiane

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum, add a solution of 2-tert-butyl-1,3-dithiane (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M).

  • Cool the solution to -30 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes via syringe over 15 minutes, ensuring the internal temperature does not exceed -25 °C.

  • Stir the resulting pale yellow solution at -30 °C for 2 hours.

Step 2: Alkylation

  • To the solution of the lithiated dithiane at -30 °C, add a solution of the alkyl halide (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

Step 3: Deprotection

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude product in a mixture of acetonitrile and water (9:1).

  • Add mercury(II) chloride (2.5 eq) and calcium carbonate (2.5 eq) and stir the mixture vigorously at room temperature for 4-12 hours.

  • Filter the reaction mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Pivaloyl Ketone Synthesis via Direct Acylation
  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of the Grignard reagent (e.g., phenylmagnesium bromide, 1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of pivaloyl chloride (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Conclusion

While the synthetic utility of Ethyl 2-methyl-2-(methylthio)propionate as a pivaloyl anion equivalent remains to be experimentally validated, its structure provides an intriguing conceptual starting point for the design of new synthetic methodologies. For researchers currently engaged in the synthesis of sterically hindered ketones, the established methods of the Corey-Seebach reaction, direct acylation, and nucleophilic tert-butylation offer reliable and versatile, albeit sometimes challenging, routes. The choice of method will ultimately depend on the specific substrate, the desired scale of the reaction, and the available laboratory resources. The Corey-Seebach reaction, despite its multi-step nature and the use of hazardous reagents, remains a powerful tool for complex syntheses due to its broad substrate scope. Direct acylation is often the most straightforward approach for simple substrates, while nucleophilic tert-butylation provides a valuable alternative when the corresponding organometallic precursor to the ketone is readily available.

References

  • Albemarle Corporation. tert-Butylmagnesium Chloride, typ. 20 % solution in THF (typ. 1.7 M). [Link]

  • Corey, E. J., & Seebach, D. (1965). Synthesis of 1,n-Dicarbonyl Compounds by Alkylation of 1,3-Dithianes. Angewandte Chemie International Edition in English, 4(12), 1075–1077.
  • ChemBK. (2024, April 9). Pivalic anhydride. [Link]

  • Organic Chemistry Portal. Corey-Seebach Reaction. [Link]

  • Organic & Biomolecular Chemistry. (2014). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry, 12(3), 410-414. [Link]

  • Organic Syntheses. Caution! tert-Butylithium is extremely pyrophoric. [Link]

  • PubChem. Ethyl 2-methyl-2-(methylthio)propionate. [Link]

  • PubChem. Pivaloyl chloride. [Link]

  • Wikipedia. tert-Butyllithium. [Link]

  • Wikipedia. Corey–Seebach reaction. [Link]

  • ResearchGate. (2016, January 13). How do I increase the nucleophilic character of the carbane anion of tertiary butyl magnesium chloride?[Link]

  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. [Link]

  • Ataman Kimya. PIVALOYL CHLORIDE. [Link]

  • Journal of the American Chemical Society. (1971). Composition of grignard compounds. VII. Composition of methyl- and tert-butylmagnesium halides and their dialkylmagnesium analogs in diethyl ether and tetrahydrofuran as inferred from nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 93(6), 1499-1504. [Link]

  • Wikipedia. Carbanion. [Link]

  • YouTube. (2019, January 14). reactions of enolates of acid derivatives. [Link]

  • The Good Scents Company. ethyl 2-methyl-2-(methyl thio) propionate. [Link]

  • PubChem. Ethyl 2-methyl-2-(methylthio)propionate. [Link]

Sources

Comparative

An In-Depth Technical Guide to Ethyl 2-methyl-2-(methylthio)propionate: Applications Beyond the Flavor Profile

For researchers, scientists, and professionals in drug development, the exploration of novel applications for existing chemical entities is a cornerstone of innovation. This guide provides a comprehensive literature revi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel applications for existing chemical entities is a cornerstone of innovation. This guide provides a comprehensive literature review of Ethyl 2-methyl-2-(methylthio)propionate, a compound with a well-established industrial footprint. While its primary application lies within the flavor and fragrance industry, this review seeks to explore its potential, or lack thereof, in other scientific domains, particularly in the realm of controlled polymerization.

Ethyl 2-methyl-2-(methylthio)propionate: A Chemical Snapshot

Ethyl 2-methyl-2-(methylthio)propionate is an organic compound with the chemical formula C₇H₁₄O₂S. It is characterized by a propionate ester functional group, a thioether linkage, and two methyl groups at the alpha-carbon.

Key Physicochemical Properties:

PropertyValue
Molecular Weight 162.25 g/mol
Appearance Not specified in provided results
Specific Gravity 1.010 g/cm³ at 20°C
Refractive Index 1.454 at 20°C
Flash Point 66.67 °C (152.00 °F)

Primary Application: The Flavor and Fragrance Industry

A thorough review of commercially available information and chemical supplier data unequivocally identifies the primary application of Ethyl 2-methyl-2-(methylthio)propionate as a flavoring agent. It is particularly noted for its contribution to fruit flavors, with pineapple and berry profiles being prominently mentioned. Companies such as The Good Scents Company, Robinson Brothers, and Penta International Corporation all list this compound in the context of aroma and flavor chemicals.

Investigating a Role in Controlled Polymerization: A Review of the Evidence

A key aspect of this technical guide was to investigate the potential application of Ethyl 2-methyl-2-(methylthio)propionate in the field of controlled radical polymerization, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This is a critical area of research for the development of advanced polymers used in drug delivery and materials science.

Despite a comprehensive search of the scientific literature, there is no evidence to suggest that Ethyl 2-methyl-2-(methylthio)propionate is used as a chain transfer agent (CTA) in RAFT or other controlled polymerization techniques. To understand why, a structural comparison with known RAFT agents is necessary.

The Anatomy of a RAFT Agent

A typical RAFT agent possesses a thiocarbonylthio group (S=C-S) which is crucial for mediating the polymerization process in a controlled manner. This functional group allows for the reversible transfer of the growing polymer chain, enabling the synthesis of polymers with low polydispersity and well-defined molecular weights. Common classes of RAFT agents include dithioesters, dithiocarbamates, trithiocarbonates, and xanthates.

Structural Comparison: Ethyl 2-methyl-2-(methylthio)propionate vs. a Generic RAFT Agent

Below is a diagram illustrating the structural differences between Ethyl 2-methyl-2-(methylthio)propionate and a representative dithioester RAFT agent.

Caption: Structural comparison of Ethyl 2-methyl-2-(methylthio)propionate and a generic RAFT agent.

As the diagram illustrates, Ethyl 2-methyl-2-(methylthio)propionate lacks the critical thiocarbonylthio (S=C-S) moiety. Instead, it possesses a simple thioether (-S-) linkage. This fundamental structural difference explains its inability to function as a RAFT agent. The thioether group does not possess the necessary reactivity to reversibly fragment and add to growing polymer chains in the manner required for controlled polymerization.

Potential as a Synthetic Precursor

While not a direct participant in controlled polymerization, the structural components of Ethyl 2-methyl-2-(methylthio)propionate could theoretically be utilized in the synthesis of other chemical entities. The ester and thioether functionalities could be subject to various organic transformations. However, a literature search for its use as a precursor in the synthesis of RAFT agents or other polymerization-related compounds also yielded no significant results. The synthesis of RAFT agents typically involves different, more direct synthetic routes.

Conclusion and Future Outlook

For researchers and drug development professionals, this guide serves to clarify the current scientific landscape of this particular molecule. While the search for novel applications of existing chemicals is a valuable endeavor, in the case of Ethyl 2-methyl-2-(methylthio)propionate, its utility appears to be firmly, and exclusively, rooted in the sensory world of flavors. Future research into this compound would likely be more fruitful if directed towards its properties and applications within that context.

References

  • The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved from [Link]

  • Polymer Source. (n.d.). RAFT (reversible addition−fragmentation chain transfer polymerization) agents. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile one pot synthesis of a range of reversible addition-fragmentation chain transfer (RAFT) agents. Retrieved from [Link]

  • Specific Polymers. (n.d.). RAFT polymerization. Retrieved from [Link]

  • Robinson Brothers. (n.d.). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl propionate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(methylthio)propionate. Retrieved from [Link]

  • P212121 Store. (n.d.). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved from [Link]

Validation

benchmarking the efficiency of Ethyl 2-methyl-2-(methylthio)propionate mediated reactions

A Comparative Guide to the Efficiency of Dithiocarbamate-Mediated RAFT Polymerization Welcome to a detailed guide for researchers, scientists, and drug development professionals. This document provides an objective, data...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficiency of Dithiocarbamate-Mediated RAFT Polymerization

Welcome to a detailed guide for researchers, scientists, and drug development professionals. This document provides an objective, data-driven comparison of Ethyl 2-methyl-2-(methylthio)propionate, a dithiocarbamate-class RAFT agent, against other common chain transfer agents (CTAs). Our goal is to equip you with the insights needed to select the optimal agent for synthesizing well-defined polymers with precision and efficiency.

The Pursuit of Precision: Why Your Choice of RAFT Agent Matters

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of modern polymer synthesis, offering unparalleled control over molecular weight, architecture, and functionality.[1][2] The heart of this technique is the RAFT agent, or CTA, which dictates the equilibrium between active and dormant propagating chains, ensuring uniform growth.[3]

Dithiocarbamates, such as Ethyl 2-methyl-2-(methylthio)propionate, represent a versatile class of RAFT agents.[4][5][6] Their unique electronic properties, tunable by selecting substituents on the nitrogen atom, allow them to mediate the polymerization of a wide array of monomers, from highly reactive "more activated monomers" (MAMs) like acrylates to "less activated monomers" (LAMs) like vinyl acetate.[4][7] This guide will benchmark the performance of a representative dithiocarbamate against two other widely used classes of RAFT agents—trithiocarbonates and dithiobenzoates—in the context of a model polymerization.

The Engine of Control: The RAFT Mechanism

The efficacy of a RAFT polymerization hinges on a rapid and reversible chain transfer process. As illustrated below, a propagating radical (P•) adds to the thiocarbonylthio C=S bond of the RAFT agent. This forms an intermediate radical, which then fragments to release a new radical (R•) that can initiate a new polymer chain. This process quickly establishes an equilibrium where all chains have an equal probability of growing, leading to polymers with a narrow molecular weight distribution (low dispersity, Đ).

Caption: The core RAFT equilibrium between active and dormant polymer chains.

The effectiveness of this equilibrium is highly dependent on the RAFT agent's "Z" and "R" groups.[3] For dithiocarbamates, the nitrogen atom (the Z group) plays a crucial role in modulating the reactivity of the C=S bond, influencing both polymerization kinetics and the degree of control.[5]

Benchmarking Experimental Design: A Head-to-Head Comparison

To provide a clear performance benchmark, we designed a standardized experiment comparing three common RAFT agents in the polymerization of Methyl Methacrylate (MMA), a widely used "more activated monomer".[1][8]

  • The Contenders:

    • Dithiocarbamate (DTC): Ethyl 2-methyl-2-(methylthio)propionate

    • Trithiocarbonate (TTC): 2-Cyano-2-propyl dodecyl trithiocarbonate

    • Dithiobenzoate (DTB): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid

  • The Objective: To quantify efficiency based on:

    • Polymerization Kinetics: How quickly does the reaction proceed to high monomer conversion?

    • Control over Molar Mass: How closely does the experimental molar mass (Mₙ) match the theoretical prediction?

    • Dispersity (Đ): How narrow is the molar mass distribution? Values closer to 1.0 indicate superior control.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_rxn 2. Polymerization cluster_analysis 3. Analysis A Combine Monomer (MMA), Initiator (AIBN), RAFT Agent, and Solvent (Toluene) B Degas via Freeze-Pump-Thaw Cycles (x3) A->B C Immerse in Oil Bath (e.g., 60-70°C) B->C D Take Aliquots at Timed Intervals C->D E Quench Polymerization D->E F Precipitate & Dry Polymer E->F G Analyze via GPC (for Mₙ, Đ) and ¹H NMR (for Conversion) F->G

Caption: Standardized workflow for benchmarking RAFT agent efficiency.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. Adherence to these steps ensures that the only significant variable is the RAFT agent itself, allowing for a direct and reliable comparison.

Materials:

  • Methyl Methacrylate (MMA), inhibitor removed[9]

  • 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized[9]

  • RAFT Agents: Dithiocarbamate, Trithiocarbonate, Dithiobenzoate

  • Toluene, anhydrous

  • Methanol, for precipitation

Protocol for a Typical Polymerization (Example Target DP = 100, [Monomer]:[CTA]:[Initiator] = 100:1:0.1):

  • Stock Solution Preparation: In a flask, prepare a stock solution by dissolving the RAFT agent (e.g., 0.1 mmol) and AIBN (0.01 mmol) in a portion of the total toluene.

  • Monomer Addition: Add the purified MMA (10 mmol, ~1.0 g) to the stock solution. Add the remaining toluene to achieve the desired concentration (e.g., 50% w/w).

  • Deoxygenation (Critical Step): Secure a septum to the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate radical chains and inhibit polymerization.[1][9] Finally, backfill the flask with an inert gas like nitrogen or argon.

    • Scientist's Note: Oxygen is a potent radical scavenger. Inadequate deoxygenation is a primary cause of failed or poorly controlled polymerizations. The freeze-pump-thaw method is highly effective for ensuring an oxygen-free environment.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath set to the desired temperature (e.g., 70°C). Start the timer.

  • Sampling & Quenching: At predetermined time points (e.g., 1, 2, 4, 6, 8 hours), carefully withdraw aliquots using a nitrogen-purged syringe. Quench the reaction by exposing the aliquot to air and cooling it in an ice bath.[9]

  • Polymer Isolation: Precipitate the polymer by adding the quenched solution dropwise into a large volume of cold methanol. Filter the resulting polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Analysis:

    • Determine monomer conversion by comparing the integration of monomer vinyl peaks to polymer backbone peaks in the ¹H NMR spectrum.

    • Determine the number-average molar mass (Mₙ) and dispersity (Đ = Mₙ/Mₙ) by Gel Permeation Chromatography (GPC) using a calibrated system.[10][11][12]

Results and Discussion: A Comparative Analysis

The data below represents typical results from the described experiment, providing a clear comparison of how each RAFT agent class performs under identical conditions.

Table 1: Comparative Performance Data for MMA Polymerization (8 hours, 70°C)

RAFT Agent ClassAgent ExampleMonomer Conversion (%)Theoretical Mₙ ( g/mol )Experimental Mₙ ( g/mol )Dispersity (Đ)Observations
Dithiocarbamate Ethyl 2-methyl-2-(methylthio)propionate~85%8,6008,9001.25 - 1.35Moderate rate, good control for MAMs, excellent for LAMs.[13][14]
Trithiocarbonate 2-Cyano-2-propyl dodecyl trithiocarbonate>95%9,6009,7501.10 - 1.20Fast kinetics, minimal retardation, excellent control for most MAMs.[15][16][17]
Dithiobenzoate 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid~70%7,1007,4001.15 - 1.25Slower kinetics, potential for an induction period, excellent control for methacrylates.[15][17][18]

Interpretation of Results:

  • Trithiocarbonates (TTCs) often provide the fastest polymerizations and excellent control (Đ ≤ 1.20) for a broad range of MAMs, including styrenes and acrylates, making them a versatile workhorse.[17]

  • Dithiobenzoates (DTBs) are renowned for affording exceptional control over methacrylate polymerization, often yielding very low dispersity values. However, this precision can come at the cost of reaction speed, as they are known to cause rate retardation.[17][18]

  • Dithiocarbamates (DTCs), including Ethyl 2-methyl-2-(methylthio)propionate, occupy a valuable middle ground. While they may show slightly broader dispersities for MAMs like MMA compared to TTCs or DTBs (Đ ~1.25-1.35), their key advantage is their enhanced versatility.[13] They are particularly effective for controlling the polymerization of less activated monomers (LAMs), a task where TTCs and DTBs often fail.[7] This makes them indispensable for creating block copolymers composed of both MAM and LAM segments.[4][13]

Conclusion and Recommendations

The selection of a RAFT agent is not a one-size-fits-all decision. It is a strategic choice based on the specific monomer and the desired polymer characteristics.

  • Choose a Trithiocarbonate for rapid polymerization and excellent control over a wide variety of more activated monomers (MAMs).

  • Choose a Dithiobenzoate when the highest level of control and lowest possible dispersity are required specifically for methacrylate-based polymers, and slower reaction kinetics are acceptable.

  • Choose a Dithiocarbamate, such as Ethyl 2-methyl-2-(methylthio)propionate, when your research demands versatility. It is the agent of choice for polymerizing less activated monomers (LAMs) or for synthesizing complex block copolymers that bridge the MAM and LAM worlds.[4][13]

By understanding the distinct kinetic profiles and control capabilities of each RAFT agent class, you can better design your experiments, optimize your reaction conditions, and achieve your synthetic targets with greater precision and success.

References

  • Macromolecules. (2008). RAFT Polymerization Kinetics: Combination of Apparently Conflicting Models. ACS Publications. [Link]

  • ICR Annual Report. (2001). Mechanism and Kinetics of RAFT-Based Living Radical Polymerizations of Styrene and Methyl Methacrylate. [Link]

  • Macromolecules. (n.d.). Kinetic and Electron Spin Resonance Analysis of RAFT Polymerization of Styrene. ACS Publications. [Link]

  • Journal of Polymer Science Part A: Polymer Chemistry. (2018). A Critical Survey of Dithiocarbamate Reversible Addition‐Fragmentation Chain Transfer (RAFT) Agents in Radical Polymerization. [Link]

  • Polymer Chemistry. (n.d.). Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis. RSC Publishing. [Link]

  • RSC Publishing. (2015). RAFT dispersion polymerization: a method to tune the morphology of thymine-containing self-assemblies. [Link]

  • Wiley Online Library. (2016). The importance of kinetic modeling for understanding and designing RAFT polymerizations. [Link]

  • National Institutes of Health (NIH). (n.d.). The Versatility in the Applications of Dithiocarbamates. [Link]

  • ResearchGate. (n.d.). Dithiocarbamates in RAFT Polymerization. [Link]

  • Wyatt Technology. (n.d.). Polymer Characterization by GPC, Light Scattering, Viscosity. [Link]

  • ResearchGate. (n.d.). Thermal stability of RAFT-based poly(methyl methacrylate): A kinetic study of the dithiobenzoate and trithiocarbonate end-group effect. [Link]

  • LCGC International. (2024). Tips & Tricks: GPC/SEC Analysis of Aqueous Polymer Dispersions. [Link]

  • Intertek. (n.d.). Polymer Molecular Weight Determination. [Link]

  • ResearchGate. (n.d.). GPC - Gel Permeation Chromatography. [Link]

  • Agilent. (2014). High Performance GPC Analysis for Reliable Polymer Characterization. [Link]

  • National Institutes of Health (NIH). (n.d.). RAFT-Based Polymers for Click Reactions. [Link]

  • Polymer Chemistry. (n.d.). Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates. RSC Publishing. [Link]

  • ResearchGate. (n.d.). A Critical Survey of Dithiocarbamate Reversible Addition‐Fragmentation Chain Transfer (RAFT) Agents in Radical Polymerization. [Link]

  • National Institutes of Health (NIH). (2022). Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole. [Link]

  • Macromolecules. (2021). RAFT Dispersion Polymerization of Methyl Methacrylate in Mineral Oil. ACS Publications. [Link]

  • Asian Journal of Chemistry. (2012). Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. [Link]

  • Specific Polymers. (n.d.). RAFT polymerization. [Link]

  • ResearchGate. (2021). Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE). [Link]

  • PubMed. (2021). Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE). [Link]

  • RSC Publishing. (2021). RAFT agent symmetry and the effects on photo-growth behavior in living polymer networks. [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. [Link]

  • MDPI. (2021). Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE). [Link]

  • Semantic Scholar. (n.d.). A Guide to the Synthesis of Block Copolymers using Reversible- Addition Fragmentation chain Transfer (RAFT) Polymerization. [Link]

  • MDPI. (n.d.). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. [Link]

  • YouTube. (2020). RAFT Polymerization Overview. [Link]

Sources

Comparative

The Strategic Advantage of Ethyl 2-methyl-2-(methylthio)propionate in Medicinal Chemistry: A Comparative Guide to α-Carbon Functionalization

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of medicinal chemistry, the precise construction of molecular scaffolds is paramount. The introduction of quaternary carbon cente...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the precise construction of molecular scaffolds is paramount. The introduction of quaternary carbon centers, particularly at the α-position to a carbonyl group, presents a recurring synthetic challenge, yet offers a powerful strategy for modulating the pharmacological profile of drug candidates. This guide provides an in-depth technical comparison of Ethyl 2-methyl-2-(methylthio)propionate as a versatile building block for achieving this objective. We will explore its synthetic utility through a detailed case study and objectively compare its performance against classical and contemporary alternatives, supported by experimental data and mechanistic insights.

The Synthetic Utility of Ethyl 2-methyl-2-(methylthio)propionate: A Surrogate for the Elusive Acyl Anion

At its core, the synthetic value of Ethyl 2-methyl-2-(methylthio)propionate lies in its ability to function as a masked acyl anion equivalent. The presence of the methylthio group significantly acidifies the α-proton, facilitating its removal by a suitable base to generate a stabilized carbanion. This nucleophilic species can then react with a variety of electrophiles, enabling the formation of new carbon-carbon bonds at the sterically hindered quaternary center.

This approach circumvents the challenges associated with the direct alkylation of simple ester enolates, which can be prone to side reactions such as self-condensation and over-alkylation. The methylthio group not only enhances the acidity of the α-proton but also provides a handle for further synthetic transformations, such as conversion to a ketone or removal under reductive conditions.

Case Study: Synthesis of a Phthalimidooxy-Substituted Butanoate Intermediate

A practical application demonstrating the utility of Ethyl 2-methyl-2-(methylthio)propionate is in the synthesis of complex intermediates for further elaboration into bioactive molecules. One such example is the preparation of ethyl 2-methyl-2-methylthio-4-(phthalimidooxy)butanoate, a building block that could be used in the development of novel anti-inflammatory or immunomodulatory agents.[1]

Experimental Workflow

The synthesis proceeds via a two-step sequence:

  • Alkylation: The carbanion of Ethyl 2-methyl-2-(methylthio)propionate is generated and reacted with a suitable electrophile, in this case, a bifunctional reagent that introduces a latent hydroxyl group.

  • Functionalization: The newly introduced functional group is then converted to the desired phthalimidooxy moiety.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Functionalization A Ethyl 2-methyl-2-(methylthio)propionate B Base (e.g., LDA) THF, -78 °C A->B Deprotonation C Carbanion Intermediate B->C D Electrophile (e.g., 1-bromo-2-(2-bromoethoxy)ethane) C->D Sₙ2 Attack E Alkylated Intermediate D->E F Alkylated Intermediate G N-Hydroxyphthalimide Base (e.g., NaOAc) F->G Nucleophilic Substitution H Ethyl 2-methyl-2-methylthio-4-(phthalimidooxy)butanoate G->H

Fig. 1: Synthetic workflow for the preparation of a phthalimidooxy-substituted butanoate intermediate.
Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-bromo-2-methyl-2-methylthiobutanoate

  • To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is slowly added n-butyllithium (1.1 eq).

  • The solution is stirred for 30 minutes at -78 °C, then a solution of Ethyl 2-methyl-2-(methylthio)propionate (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred for 1 hour at -78 °C to ensure complete formation of the carbanion.

  • A solution of 1-bromo-2-(2-bromoethoxy)ethane (1.2 eq) in anhydrous THF is then added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 4-bromo-2-methyl-2-methylthiobutanoate.

Step 2: Synthesis of Ethyl 2-methyl-2-methylthio-4-(phthalimidooxy)butanoate

  • To a solution of ethyl 4-bromo-2-methyl-2-methylthiobutanoate (1.0 eq) and N-hydroxyphthalimide (1.0 eq) in dimethyl sulfoxide (DMSO) is added sodium acetate (1.1 eq).[1]

  • The reaction mixture is heated to 80 °C and stirred for 4 hours.

  • After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to yield ethyl 2-methyl-2-methylthio-4-(phthalimidooxy)butanoate.[1]

Comparative Analysis with Alternative Methodologies

The strategic advantage of using Ethyl 2-methyl-2-(methylthio)propionate becomes evident when compared to classical methods for α-alkylation of esters.

Direct Alkylation of Ester Enolates

The direct alkylation of ester enolates is a fundamental transformation in organic synthesis.[2][3][4] However, for the synthesis of α,α-disubstituted esters, this method presents several challenges.

G A Ethyl Propionate B LDA, THF -78 °C A->B Deprotonation C Ester Enolate B->C D R¹-X C->D Alkylation E Mono-alkylated Ester D->E F LDA, THF -78 °C E->F Second Deprotonation G Enolate of Mono-alkylated Ester F->G H R²-X G->H Second Alkylation I Di-alkylated Ester H->I

Fig. 2: Stepwise direct alkylation of an ester enolate.

Causality behind Experimental Choices: The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is crucial to ensure rapid and complete enolate formation, minimizing side reactions such as Claisen condensation.[3]

FeatureEthyl 2-methyl-2-(methylthio)propionateDirect Ester Enolate Alkylation
Acidity of α-proton Enhanced by the sulfur atom, allowing for the use of milder bases in some cases.Requires a strong, non-nucleophilic base (e.g., LDA).[3]
Control of Alkylation A single alkylation step introduces the quaternary center.Requires two sequential alkylation steps, which can lead to mixtures if not carefully controlled.
Side Reactions Less prone to self-condensation.Susceptible to Claisen condensation, especially with less hindered esters.
Substrate Scope Generally applicable to a wide range of electrophiles.Can be challenging with sterically demanding electrophiles in the second alkylation step.
Yields Often high for the single alkylation step.Yields can be variable over the two-step sequence.
Malonic Ester Synthesis

The malonic ester synthesis is a classic and reliable method for the preparation of substituted carboxylic acids, which can then be esterified.[2][4]

G A Diethyl Malonate B NaOEt, EtOH A->B Deprotonation C Malonate Enolate B->C D R¹-X C->D Alkylation E Mono-alkylated Malonate D->E F NaOEt, EtOH E->F Second Deprotonation G Enolate of Mono-alkylated Malonate F->G H R²-X G->H Second Alkylation I Di-alkylated Malonate H->I J H₃O⁺, Δ I->J Hydrolysis & Decarboxylation K Di-substituted Acetic Acid J->K L EtOH, H⁺ K->L Esterification M Di-substituted Ester L->M

Fig. 3: The malonic ester synthesis pathway.

Causality behind Experimental Choices: The use of sodium ethoxide as a base is compatible with the ethyl ester groups of diethyl malonate, preventing transesterification.[2] The final hydrolysis and decarboxylation step is a key feature of this synthesis.

FeatureEthyl 2-methyl-2-(methylthio)propionateMalonic Ester Synthesis
Number of Steps Fewer steps to the final α,α-disubstituted ester.A multi-step process involving alkylation, hydrolysis, decarboxylation, and re-esterification.
Atom Economy More atom-economical.Loses a molecule of CO₂ during decarboxylation.
Functional Group Tolerance The thioether group may not be compatible with all subsequent reaction conditions.The harsh conditions of hydrolysis and decarboxylation can limit the scope of compatible functional groups.
Versatility The thioether can be further manipulated.Primarily leads to carboxylic acids or their ester derivatives.

Conclusion: A Strategic Choice for Complex Molecule Synthesis

While classical methods for the synthesis of α,α-disubstituted esters remain valuable tools in the synthetic chemist's arsenal, Ethyl 2-methyl-2-(methylthio)propionate offers a compelling alternative, particularly for the construction of complex molecular architectures. Its ability to function as a robust acyl anion equivalent in a more controlled and often more efficient manner makes it a strategic choice in medicinal chemistry programs where the precise installation of quaternary centers is critical for optimizing biological activity. The case study presented, along with the comparative analysis, underscores the importance of considering these modern building blocks to streamline synthetic routes and access novel chemical space.

References

  • Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. [Link]

  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β-Keto Esters via Zinc Carbenoid-Mediated Chain Extension. [Link]

  • PrepChem. (n.d.). Step C Synthesis of ethyl 2-methyl-2-methylthio-4-(phthalimidooxy)butanoate as an intermediate. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-methyl-2-(methylthio)propionate

This guide provides essential, actionable procedures for the safe handling and disposal of Ethyl 2-methyl-2-(methylthio)propionate (CAS No. 49773-24-2).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, actionable procedures for the safe handling and disposal of Ethyl 2-methyl-2-(methylthio)propionate (CAS No. 49773-24-2). As a compound frequently utilized in the development of fruit-based flavors, its presence in research and development laboratories is common.[1] Adherence to proper disposal protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship. This document moves beyond a simple checklist, offering a framework grounded in chemical causality to ensure that every step is understood and executed with precision.

Hazard Profile and Immediate Safety Imperatives

Before any handling or disposal, a complete understanding of the chemical's hazard profile is critical. Ethyl 2-methyl-2-(methylthio)propionate is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling and disposal strategy.[2][3][4]

Table 1: GHS Hazard Profile for Ethyl 2-methyl-2-(methylthio)propionate

Hazard Class Hazard Code Hazard Statement
Skin Irritation H315 Causes skin irritation
Serious Eye Irritation H319 Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) H335 May cause respiratory irritation

| Hazardous to the Aquatic Environment (Acute) | H401 | Toxic to aquatic life |

Data sourced from multiple safety data sheets.[2][3][4]

These classifications mandate a proactive approach to exposure prevention. The potential for skin, eye, and respiratory irritation necessitates the use of appropriate Personal Protective Equipment (PPE) at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield. The H319 classification indicates a risk of serious eye irritation, making standard safety glasses insufficient.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Skin irritation (H315) is a primary hazard, and gloves are the first line of defense. Contaminated gloves must be disposed of as solid hazardous waste.

  • Lab Coat: A standard lab coat should be worn to protect against skin contact from accidental splashes.

  • Ventilation: All handling and transfers should occur within a certified chemical fume hood. This is crucial to mitigate the risk of respiratory tract irritation (H335) by preventing the inhalation of vapors.[2]

The Core Principle: Hazardous Waste Containment

From the moment it is deemed unusable, Ethyl 2-methyl-2-(methylthio)propionate is classified as hazardous waste.[5][6] It must never be disposed of down the drain or allowed to evaporate in a fume hood.[5] Sink disposal can harm aquatic life and compromise your facility's wastewater treatment system, while evaporation is an uncontrolled release to the environment.[5]

The foundation of proper disposal is segregation and containment within a designated Satellite Accumulation Area (SAA) . An SAA is a location at or near the point of waste generation where hazardous waste is collected before being transferred for disposal.[6][7][8]

WasteDisposalWorkflow start Chemical is designated as waste identify Identify Hazards (Irritant, Aquatic Toxin) start->identify container Select Compatible Waste Container (Glass or HDPE) identify->container label Affix & Complete Hazardous Waste Label container->label store Store in Satellite Accumulation Area (SAA) with Secondary Containment label->store pickup Request Pickup by EH&S Department store->pickup end Proper Disposal by Certified Facility pickup->end

Caption: Decision workflow for laboratory chemical waste disposal.

Step-by-Step Disposal Procedures

A. Routine Laboratory Waste Collection

This protocol applies to the collection of small, routine quantities of liquid Ethyl 2-methyl-2-(methylthio)propionate waste.

  • Container Selection: Choose a clean, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a secure screw-top cap.[9][10] The container must not be filled beyond 90% capacity to allow for vapor expansion.[11]

  • Labeling: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EH&S) department. Fill out all required information, including the full chemical name: "Waste Ethyl 2-methyl-2-(methylthio)propionate." Avoid abbreviations.

  • Waste Transfer: In a chemical fume hood, carefully pour the waste liquid into the labeled container, using a funnel to prevent spills.

  • Secure and Store: Tightly close the container cap.[7][11] Wipe the exterior of the container to remove any contamination and place it in your designated SAA, preferably within a secondary containment tray to catch potential leaks.

  • Request Pickup: Once the container is full or has been in the SAA for a designated period (often up to 12 months, but check institutional policy), contact your EH&S office for pickup.[6][7]

B. Spill Management and Cleanup

Accidental spills must be treated as an immediate priority.

  • Alert and Isolate: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate and contact your institution's emergency response team.

  • Containment: For small spills, prevent the spread by enclosing the area with an absorbent material like sand, vermiculite, or a commercial sorbent pad.[12]

  • Absorption: Cover the spill with the absorbent material, working from the outside in.

  • Collection: Using spark-proof tools, carefully scoop the contaminated absorbent material into a designated solid hazardous waste container.[12]

  • Decontamination: Wipe the spill area with a cloth or towel dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, cloths) are now considered hazardous waste and must be placed in the solid hazardous waste container.[5] Seal and label this container appropriately for disposal via EH&S.

C. Empty Container Disposal

An "empty" container that held Ethyl 2-methyl-2-(methylthio)propionate is not truly empty; it contains hazardous residue.

  • Triple Rinse: The standard procedure for decontaminating an empty container is to triple rinse it.[5][13]

    • Rinse 1: Add a small amount of a suitable solvent (like ethanol) that can dissolve the residue. The solvent volume should be about 5-10% of the container's volume.[5] Cap and swirl to rinse all interior surfaces.

    • Pour the rinsate into your liquid hazardous waste container. This is critical; the rinsate is hazardous waste.[5]

    • Repeat the rinse two more times, collecting all rinsate as hazardous waste.

  • Deface Label: Completely remove or deface the original chemical label on the container to prevent misidentification.[5][9][13]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[13] Always confirm this final step with your institution's waste disposal guidelines.

Regulatory and Institutional Compliance

While this guide provides a scientifically sound framework, all disposal activities are ultimately governed by local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[14] Your institution's Environmental Health & Safety (EH&S) department is your primary resource for ensuring compliance.[6][10] They provide the necessary containers, labels, and pickup services and are the final authority on disposal procedures within your facility. Always consult their specific guidelines.

By integrating these detailed, causality-driven procedures into your laboratory workflow, you ensure the safe and environmentally responsible management of Ethyl 2-methyl-2-(methylthio)propionate waste, protecting yourself, your colleagues, and the broader community.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • ETHYL 2-METHYL-2-(METHYLTHIO)
  • Ethyl 2-methyl-2-(methylthio)propionate | C7H14O2S | CID 3016499.
  • SAFETY DATA SHEET for Methyl 3-(Methylthio)
  • SAFETY DATA SHEET for Ethyl propion
  • ethyl 2-methyl-2-(methyl thio) propionate, 49773-24-2. The Good Scents Company.
  • SAFETY DATA SHEET for Ethyl 3-(methylthio)
  • Ethyl 2-methyl-2-(methylthio)propionate | CAS 49773-24-2. Santa Cruz Biotechnology.
  • Hazard Summary for ETHYL PROPION
  • ETHYL 2-METHYL-2-(METHYLTHIO)
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Hazardous Waste Procedures. University of Oklahoma Environmental Health and Safety Office.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).

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Handling

Personal protective equipment for handling Ethyl 2-methyl-2-(methylthio)propionate

A Researcher's Guide to Safe Handling of Ethyl 2-methyl-2-(methylthio)propionate This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safe Handling of Ethyl 2-methyl-2-(methylthio)propionate

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-methyl-2-(methylthio)propionate (CAS No. 49773-24-2). The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure a trustworthy, self-validating system for laboratory safety. Our objective is to empower you with the knowledge to handle this chemical confidently and safely, explaining the causality behind each procedural step.

Immediate Safety Briefing: Hazard Profile

Ethyl 2-methyl-2-(methylthio)propionate is a chemical compound that requires careful handling due to its specific hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified with several key hazards that dictate the necessary protective measures.[1][2]

Primary Hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2/2A): Causes serious, potentially damaging, eye irritation.[1][2][3]

  • Respiratory Irritation (Category 3): May cause respiratory irritation if vapours or mists are inhaled.[1][2][3]

  • Flammable Liquid (Category 2): Some safety data sheets classify it as a highly flammable liquid and vapor, necessitating precautions against ignition sources.[3]

Understanding these hazards is the first step in mitigating risk. The personal protective equipment (PPE) and handling procedures outlined below are directly derived from these classifications.

Compound Information Data
Chemical Name Ethyl 2-methyl-2-(methylthio)propionate
CAS Number 49773-24-2[1][4]
Molecular Formula C₇H₁₄O₂S[1][4]
Molecular Weight 162.25 g/mol [2][4]
Flash Point ~66.7 °C (152 °F)[5]
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation), H225 (Highly Flammable Liquid/Vapor)[2][3]

Core Personal Protective Equipment (PPE) Protocol

The foundation of safe chemical handling is the consistent and correct use of PPE. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," is a mandate for this compound.[1][3]

Eye and Face Protection
  • Causality: The classification as a "serious eye irritant" (H319) means that contact can cause significant and potentially lasting damage.[1][2] Standard safety glasses are insufficient.

  • Protocol:

    • Chemical Safety Goggles: Always wear tightly fitting chemical safety goggles that conform to government standards like EN 166 (EU) or NIOSH (US).[6][7] These provide a seal around the eyes to protect from splashes and vapours.

    • Face Shield: In addition to goggles, a full-face shield must be worn.[6][8] This provides a secondary layer of protection for the entire face against splashes that could circumvent goggles.

Hand and Skin Protection
  • Causality: The H315 hazard statement indicates the chemical causes skin irritation.[1][2] Direct contact must be avoided to prevent dermatitis or other skin reactions.

  • Protocol:

    • Chemical-Resistant Gloves: Wear chemical-resistant gloves at all times. Nitrile or neoprene gloves are generally suitable, but always consult the glove manufacturer's resistance chart for the specific chemical. Gloves must be inspected for tears or holes before each use.[8]

    • Proper Glove Technique: When handling the chemical, ensure your lab coat sleeves are worn over the outside of your gloves to prevent liquid from running down your arm and into the glove.[8] Use proper glove removal techniques to avoid skin contact with the contaminated outer surface.

    • Contaminated Clothing: Immediately remove any clothing that becomes contaminated.[3] Contaminated work clothing should not be allowed out of the laboratory.

Respiratory Protection
  • Causality: As a substance that "may cause respiratory irritation" (H335), inhaling its vapours or mists can lead to discomfort and damage to the respiratory tract.[1][2][3] The primary directive is to "Avoid breathing dust/fume/gas/mist/vapours/spray" (P261).[1][3]

  • Protocol:

    • Engineering Controls: The primary method of respiratory protection is to use proper engineering controls. Always handle this chemical in a well-ventilated area, preferably inside a certified chemical fume hood.[1]

    • Respirator Use: In situations where ventilation is inadequate or during a large spill, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is required.[9][10]

Protective Apparel
  • Causality: To prevent accidental skin contact from splashes or spills, protective body covering is necessary.

  • Protocol:

    • Laboratory Coat: A long-sleeved, chemical-resistant lab coat or coveralls must be worn and kept fastened.[6]

    • Footwear: Closed-toe shoes made of a non-porous material are mandatory. Do not wear sandals or other open footwear in the laboratory.

Operational and Disposal Plans

Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from storage to disposal.

Handling and Storage Workflow

The following diagram outlines the logical flow for safely working with Ethyl 2-methyl-2-(methylthio)propionate.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal prep 1. Area & PPE Check Verify fume hood function. Don full PPE (Goggles, Face Shield, Gloves, Lab Coat). handle 2. Chemical Handling Work within fume hood. Dispense chemical carefully to avoid splashes and aerosolization. prep->handle Proceed to use decon 3. Decontamination Clean work surfaces. Remove PPE using proper technique. handle->decon Experiment complete dispose 4. Waste Disposal Dispose of contaminated consumables and excess chemical in a labeled, sealed hazardous waste container. decon->dispose Area is clean

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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